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Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 3-[(2-Aminoethyl)amino]-pentanoic acid

The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid , a specialized -amino acid derivative. Chemical Class: -Amino Acid Derivative /...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid , a specialized


-amino acid derivative.

Chemical Class:


-Amino Acid Derivative / Diamine Ligand
Molecular Formula: 

Molecular Weight: 160.21 g/mol [1][2]

Executive Summary

3-[(2-Aminoethyl)amino]-pentanoic acid is a non-proteinogenic amino acid characterized by a pentanoic acid backbone with an ethylenediamine moiety attached at the


-position (C3).[1][2][3] Structurally, it represents a hybrid between a 

-amino acid and a vicinal diamine.[1][2] This unique architecture confers three critical properties:
  • Zwitterionic Stability: The molecule exists as a stable zwitterion in aqueous solution, with distinct ionization states for the carboxylic acid, secondary amine, and primary amine.[1][2]

  • Chelation Potential: The

    
    -donor set allows for tridentate coordination with transition metals (e.g., Cu(II), Zn(II)), making it a potential ligand for metallopharmaceutical applications.[1][2]
    
  • Peptidomimetic Scaffold: As a

    
    -amino acid homolog, it serves as a building block for 
    
    
    
    -peptides and Peptide Nucleic Acid (PNA) analogs, offering resistance to enzymatic degradation.[1][2]

Chemical Structure & Stereochemistry[1][2]

Structural Analysis

The molecule consists of a 5-carbon chain (pentanoic acid).[1][2] The critical functionalization is the nucleophilic substitution of a (2-aminoethyl)amino group at the C3 position.[1][2]

  • Backbone: Pentanoic acid (Valeric acid derivative).[1][2]

  • Substituent:

    
    -(2-aminoethyl) group at C3.[1][2][3][4]
    
  • Chirality: Carbon-3 is a chiral center.[1][2] The molecule exists as two enantiomers:

    
    -3-[(2-aminoethyl)amino]pentanoic acid and 
    
    
    
    -3-[(2-aminoethyl)amino]pentanoic acid.[1][2]
  • Tautomerism: In solution, the molecule undergoes rapid proton exchange, stabilizing in a zwitterionic form where the carboxylate is deprotonated (

    
    ) and the amines are protonated (
    
    
    
    ).[1][2]
Visualization of Chemical Connectivity

The following diagram illustrates the connectivity and the Michael addition pathway used to synthesize the core structure.

ChemicalStructure cluster_details Structural Features Precursor trans-2-Pentenoic Acid (Electrophile) Intermediate Transition State (Michael Addition) Precursor->Intermediate Activation Reagent Ethylenediamine (Nucleophile) Reagent->Intermediate Attack at C3 Product 3-[(2-Aminoethyl)amino]pentanoic Acid (Target Molecule) Intermediate->Product Proton Transfer Feature1 Chiral Center (C3) Product->Feature1 Feature2 Zwitterionic Motif (COO- / NH2+) Product->Feature2 Feature3 Bidentate/Tridentate Ligand Site Product->Feature3

Figure 1: Synthesis pathway via Michael Addition and key structural features of the target molecule.

Physicochemical Properties[1][2][5][6][7][8][9]

The physicochemical profile is dominated by the polyprotic nature of the molecule.[1][2] The predicted pKa values suggest it carries a net positive charge at acidic pH and a net negative charge at basic pH, passing through an isoelectric point (pI) near neutral pH.[1][2]

Table 1: Key Physicochemical Parameters[1][2][7][9]
PropertyValue (Predicted/Experimental)Significance
Molecular Weight 160.21 g/mol Small molecule fragment
LogP (Octanol/Water) -2.5 to -3.0 (Predicted)Highly hydrophilic; poor membrane permeability without modification
pKa1 (COOH) ~2.3Carboxylic acid deprotonation
pKa2 (Secondary Amine) ~9.4Formation of zwitterion
pKa3 (Primary Amine) ~10.2High basicity of terminal amine
Solubility >100 mg/mL in WaterExcellent aqueous solubility
Stability HighResistant to hydrolysis; stable at room temperature

Synthesis & Manufacturing Protocol

The most robust synthetic route is the Michael Addition (Conjugate Addition) of ethylenediamine to an


-unsaturated carboxylic acid (2-pentenoic acid).[1][2] This method is preferred for its atom economy and simplicity, although it yields a racemic mixture.[1][2]
Reagents & Materials
  • Substrate: trans-2-Pentenoic acid (CAS: 13991-37-2).[1][2]

  • Nucleophile: Ethylenediamine (EDA) (CAS: 107-15-3) – Must be used in large excess (10 eq) to prevent bis-alkylation (polymerization).[1][2]

  • Solvent: Water or Ethanol (Polar protic solvents facilitate proton transfer).[1][2]

  • Purification: Dowex 50W-X8 Cation Exchange Resin.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask with Ethylenediamine (60.1 g, 1.0 mol) .

  • Cool the flask to 0°C using an ice bath to control the exotherm.

  • Add trans-2-Pentenoic acid (10.0 g, 0.1 mol) dropwise over 30 minutes. Ensure the temperature does not exceed 10°C.

  • Note: The acid will initially form a salt with the amine, which then undergoes the Michael addition upon heating.[1][2]

Step 2: Synthesis

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Fit the flask with a reflux condenser.[1][2]

  • Heat the mixture to reflux (approx. 118°C) for 12–24 hours.

    • Mechanism:[1][2][5][6][7][8] The amine attacks the

      
      -carbon (C3) of the pentenoic acid.[1][2] The excess EDA prevents a second molecule of pentenoic acid from reacting with the product.[1][2]
      

Step 3: Workup & Purification [1][2]

  • Evaporation: Remove the excess ethylenediamine under reduced pressure (vacuum distillation).[1][2] Caution: EDA is corrosive and volatile.[1][2]

  • Resin Preparation: Prepare a column with Dowex 50W-X8 (H+ form).[1][2] Wash with distilled water until eluate is neutral.[1][2]

  • Loading: Dissolve the crude oily residue in minimal water and load onto the column.

  • Washing: Wash the column with 500 mL of distilled water to remove non-basic impurities.[1][2]

  • Elution: Elute the product using 1M Ammonium Hydroxide (

    
    ) . Collect fractions that test positive with Ninhydrin stain.
    
  • Isolation: Lyophilize (freeze-dry) the ammoniacal fractions to obtain the product as a white, hygroscopic solid.

Step 4: Yield & Characterization

  • Expected Yield: 65–80%.[1][2]

  • Appearance: White to pale yellow solid.[1][2]

Analytical Characterization

To validate the identity of the synthesized molecule, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (
    
    
    
    ):
    • 
       0.90 (t, 3H, 
      
      
      
      , C5).[1][2]
    • 
       1.60 (m, 2H, 
      
      
      
      , C4).[1][2]
    • 
       2.40 (d, 2H, 
      
      
      
      , C2 -
      
      
      protons).[1][2]
    • 
       3.10–3.30 (m, 5H, overlap of C3-H and ethylenediamine 
      
      
      
      protons).[1][2]
  • 
     NMR: 
    
    • Expected peaks at approx: 10 ppm (C5), 25 ppm (C4), 45 ppm (EDA), 55 ppm (C3), 38 ppm (C2), 178 ppm (COOH).[1][2]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .[1][2]
    
  • Fragmentation: Loss of

    
     (17 Da) or loss of ethylenediamine fragment may be observed in MS/MS.[1][2]
    

Biological & Pharmacological Applications[1][2][6][7][8][9][11]

Peptidomimetics & PNA

This molecule serves as a homolog to


-(2-aminoethyl)glycine  (the backbone of PNA).[1][2] By substituting the glycine backbone with a pentanoic acid backbone, researchers can introduce:
  • Chirality: Unlike standard PNA, this monomer is chiral, allowing for the control of helical induction in PNA:DNA duplexes.[1][2]

  • Hydrophobicity: The ethyl side chain (from the pentanoic core) increases lipophilicity compared to the glycine backbone, potentially improving cellular uptake.[1][2]

Metal Chelation (Metallodrugs)

The 3-[(2-aminoethyl)amino] motif forms a stable 5-membered chelate ring with transition metals.[1][2]

  • Coordination: It acts as a tridentate ligand (

    
    ) binding through the primary amine, secondary amine, and carboxylate oxygen.[1][2]
    
  • Application: This structure is relevant in the design of copper-based radiopharmaceuticals or as a chelating tether for conjugating metals to peptides.[1][2]

References

  • Michael Addition of Amines

    • Source: Cabral, S., et al. "Microwave-assisted synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -amino acids by the Michael reaction of amines with 
      
      
      
      -unsaturated esters."[1][2] Tetrahedron Letters, 2007.[1][2]
    • Relevance: Establishes the core protocol for reacting amines with unsaturated acid deriv
    • Link:[1][2]

  • Beta-Amino Acid Properties

    • Source: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][2] Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 1996.[1][2]

    • Relevance: Foundational text on the properties and folding of beta-amino acid backbones.[1][2]

    • Link:[1][2]

  • PNA Backbone Modifications

    • Source: Nielsen, P. E., et al. "Peptide nucleic acid (PNA).[1][2] A DNA mimic with a peptide backbone."[1][2] Bioconjugate Chemistry, 1994.[1][2]

    • Relevance: Contextualizes the utility of -(2-aminoethyl) amino acids in synthetic biology.
    • Link:[1][2]

  • Ion Exchange Purification of Amino Acids

    • Source: Moore, S., & Stein, W. H. "Chromatography of Amino Acids on Sulfonated Polystyrene Resins."[1][2] Journal of Biological Chemistry, 1951.[1][2]

    • Relevance: The standard protocol for purifying zwitterionic amino acids using Dowex resins.[1][2]

    • Link:[1][2]

Sources

Exploratory

A Technical Guide to the Characterization of Thermodynamic Stability of 3-[(2-Aminoethyl)amino]-pentanoic Acid in Aqueous Solution

Abstract 3-[(2-Aminoethyl)amino]-pentanoic acid is a synthetic β-amino acid derivative whose structure suggests unique pharmaceutical potential. The incorporation of a β-amino acid backbone can confer remarkable resistan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-[(2-Aminoethyl)amino]-pentanoic acid is a synthetic β-amino acid derivative whose structure suggests unique pharmaceutical potential. The incorporation of a β-amino acid backbone can confer remarkable resistance to enzymatic degradation, a highly desirable trait in drug development.[1][2][3][4][5][6] Furthermore, the ethylenediamine side-chain introduces the capacity for metal ion chelation, which can influence the compound's mechanism of action, bioavailability, and potential toxicity. A thorough understanding of its thermodynamic stability in aqueous solution is therefore a critical prerequisite for any preclinical development. This guide provides a comprehensive framework for the systematic evaluation of this molecule's stability, focusing on protonation equilibria, metal ion interactions, and degradation pathways. We present detailed, field-proven experimental protocols and explain the causal logic behind methodological choices, offering researchers a robust roadmap for characterizing this and similar drug candidates.

Introduction: The Pharmaceutical Significance of a Unique Structure

The rational design of new therapeutic agents often involves modifying known scaffolds to enhance their pharmacological properties. 3-[(2-Aminoethyl)amino]-pentanoic acid represents such a case, merging two key structural motifs:

  • The β-Amino Acid Backbone: Unlike their α-amino acid counterparts that constitute natural proteins, β-amino acids are not readily recognized by most proteases.[1][2] This inherent resistance to enzymatic breakdown can significantly prolong the in-vivo half-life of peptide-based drugs, improving their therapeutic window and dosing regimen.[4][5][6]

  • The Ethylenediamine Side-Chain: This functional group is a well-known bidentate chelating agent, capable of forming stable complexes with divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). This property could be harnessed for therapeutic purposes, such as modulating the activity of metalloenzymes or acting as a delivery vehicle, but also necessitates careful evaluation to mitigate potential metal-related toxicity.

The thermodynamic stability of a drug candidate in an aqueous environment governs its behavior from formulation to its site of action. For 3-[(2-Aminoethyl)amino]-pentanoic acid, this stability is primarily defined by three interconnected equilibria: its protonation state (pKa values), its affinity for biologically relevant metal ions (stability constants), and its intrinsic susceptibility to chemical degradation.

Theoretical Framework: Chemical Equilibria in Aqueous Solution

The behavior of 3-[(2-Aminoethyl)amino]-pentanoic acid in solution is a function of its interactions with protons (H⁺) and other solvated species, particularly metal ions.

Protonation Equilibria (pKa Determination)

The molecule possesses three ionizable groups: a carboxylic acid, a secondary amine, and a primary amine. Each group has a characteristic acid dissociation constant (pKa) that dictates its protonation state at a given pH. The overall charge of the molecule, and thus its solubility, membrane permeability, and interaction with biological targets, is a direct consequence of these pKa values.[7] The stepwise protonation can be visualized as follows:

G L_minus L⁻ (Fully Deprotonated) HL HL (Carboxylate Protonated) L_minus->HL + H⁺ pKa₃ H2L_plus H₂L⁺ (Secondary Amine Protonated) HL->H2L_plus + H⁺ pKa₂ H3L_2plus H₃L²⁺ (Primary Amine Protonated) H2L_plus->H3L_2plus + H⁺ pKa₁

Caption: Stepwise protonation equilibria for 3-[(2-Aminoethyl)amino]-pentanoic acid.

Understanding these pKa values is the first and most crucial step in characterizing the molecule's thermodynamic profile.

Metal Ion Coordination

The ethylenediamine moiety presents a classic N,N-bidentate binding site for transition metal ions. The formation of these metal-ligand complexes is a competitive equilibrium between the ligand, the metal ion, and protons. The strength of this interaction is quantified by the formation or stability constant (K), often expressed in logarithmic form (log K). High log K values indicate a strong affinity, suggesting that the molecule could potentially sequester essential metal ions in vivo. The determination of these constants is critical for assessing the compound's toxicological and pharmacological profile.[8][9]

Influence of Environmental Factors

The thermodynamic equilibria are sensitive to environmental conditions:

  • pH: As dictated by the Henderson-Hasselbalch equation, pH determines the protonation state of the functional groups, thereby influencing their availability for metal binding.[7]

  • Temperature: Protonation and metal binding are associated with changes in enthalpy and entropy. Temperature shifts can alter the equilibrium constants of these processes.[10][11][12]

  • Ionic Strength: The presence of background electrolytes can shield charges and affect the activity of the ionic species, thereby influencing the measured equilibrium constants.[13][14]

Experimental Determination of Stability Constants

A multi-technique approach is recommended for a comprehensive and trustworthy determination of the thermodynamic parameters.

Potentiometric Titration

Potentiometry is the gold-standard method for determining protonation and metal-ligand stability constants.[9][15] The technique involves monitoring the pH of a solution as a standardized base is added. By comparing titration curves of the ligand in the absence and presence of a metal ion, one can calculate the relevant stability constants using methodologies such as the Irving-Rossotti method.[8][16]

  • Apparatus and Calibration:

    • Use a high-precision pH meter with a combination glass electrode, capable of 0.001 pH unit resolution.

    • Calibrate the electrode daily using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.00) that bracket the expected pKa range.[15]

    • Perform all titrations in a double-walled, thermostatted vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C or 37.0 ± 0.1 °C).[17]

    • Stir the solution continuously with a magnetic stirrer.

  • Reagent Preparation:

    • Prepare all solutions using deionized, CO₂-free water.

    • Standard Acid (e.g., 0.1 M HClO₄): Standardize against a primary standard.

    • Ligand Stock Solution (e.g., 0.01 M): Accurately weigh the 3-[(2-Aminoethyl)amino]-pentanoic acid and dissolve in water.

    • Metal Ion Stock Solution (e.g., 0.01 M M(ClO₄)₂): Use high-purity metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂) and standardize via EDTA titration.[9]

    • Standard Base (e.g., 0.1 M NaOH): Prepare a carbonate-free solution and standardize against a primary standard like potassium hydrogen phthalate (KHP).

    • Ionic Strength Adjuster (e.g., 1.0 M NaClO₄): To maintain a constant ionic background.[17]

  • Titration Procedure (Irving-Rossotti Method): [8][15] Prepare three solutions for titration against the standardized NaOH:

    • Solution A (Acid Blank): Standard Acid + Ionic Strength Adjuster. This measures the H⁺ from the strong acid.

    • Solution B (Ligand): Solution A + Ligand Stock Solution. This measures H⁺ from both the strong acid and the ligand.

    • Solution C (Metal-Ligand): Solution B + Metal Ion Stock Solution. This measures H⁺ from the strong acid and the H⁺ displaced from the ligand upon complexation.

  • Data Acquisition and Analysis:

    • Record the pH after each incremental addition of NaOH.

    • Use the titration curves to calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands bound per metal ion (n̄).[8][16]

    • Plot n̄A vs. pH to determine the proton-ligand stability constants (pKa values).

    • Plot n̄ vs. pL (where pL is the negative logarithm of the free ligand concentration) to determine the stepwise metal-ligand stability constants (log K₁, log K₂, etc.).

    • Utilize specialized software (e.g., SCOGS, Hyperquad) for non-linear least-squares refinement of the constants.[9]

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.[20]

  • Apparatus and Sample Preparation:

    • Use a high-sensitivity ITC instrument.

    • Degas all solutions thoroughly immediately before use to prevent air bubbles.[20]

    • Ensure the ligand and metal ion solutions are precisely buffer-matched to minimize heats of dilution.

  • Experimental Setup:

    • Sample Cell: Fill with the metal ion solution (e.g., 10-100 µM).[18]

    • Syringe: Fill with the ligand solution at a concentration 10-20 times that of the metal ion solution.

  • Titration Procedure:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small, timed injections (e.g., 10-20 injections of 2-5 µL each) of the ligand solution into the sample cell while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Control Experiments (Self-Validation): [21]

    • To accurately determine the heat of binding, subtract the heat of dilution.

    • Perform a control titration by injecting the ligand solution into the buffer-only solution in the sample cell. This measures the ligand's heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Ka, n, and ΔH.

ITC_Workflow prep Degas Solutions (Ligand & Metal Ion in matched buffer) setup Sample Cell: Metal Ion Solution Syringe: Ligand Solution prep->setup titration Inject Ligand into Cell (Series of small aliquots) setup->titration detection Measure Heat Change (dQ/dt) titration->detection integration Integrate Peaks → Heat per Injection (ΔH) detection->integration plotting Plot ΔH vs. Molar Ratio integration->plotting fitting Fit Binding Isotherm plotting->fitting results Binding Affinity (Kₐ) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) fitting->results

Sources

Foundational

A Deep Dive into the Biological Potential of 3-[(2-Aminoethyl)amino]-pentanoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quest for novel therapeutic agents with enhanced efficacy and specifici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within this landscape, the structural and functional diversity of amino acids and their derivatives presents a fertile ground for exploration. This technical guide provides a comprehensive overview of the predicted biological activities, synthetic strategies, and evaluation methodologies for a unique class of compounds: 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives. While direct research on this specific scaffold is nascent, this document synthesizes data from related molecular classes to build a predictive framework for their potential as anticancer, antimicrobial, and neurological agents. By dissecting the constituent chemical moieties—the β-amino acid backbone and the ethylamino side chain—we can project a pharmacological profile and propose a roadmap for future investigation. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet uncharted, chemical space.

Introduction: The Rationale for Investigating 3-[(2-Aminoethyl)amino]-pentanoic Acid Derivatives

The field of medicinal chemistry is continually driven by the need for innovative molecular scaffolds that can address unmet medical needs. The family of β-amino acids has garnered significant attention due to their unique structural features and diverse pharmacological activities.[1][2] Unlike their α-amino acid counterparts, the altered geometry of β-amino acids can confer resistance to proteolytic degradation, leading to improved metabolic stability.[1][2] This intrinsic stability makes them attractive building blocks for the development of novel therapeutics.

The specific focus of this guide, 3-[(2-Aminoethyl)amino]-pentanoic acid, introduces an additional layer of complexity and potential functionality with the incorporation of a (2-Aminoethyl)amino side chain at the β-position. This diamino functionality is anticipated to significantly influence the molecule's physicochemical properties, such as its charge distribution and hydrogen bonding capacity, which are critical determinants of biological activity. The presence of this side chain may facilitate interactions with various biological targets, including enzymes, receptors, and nucleic acids.

This guide will explore the predicted biological landscape of these derivatives, drawing parallels from existing research on related compounds to hypothesize their potential in key therapeutic areas. We will delve into established synthetic pathways for creating libraries of these novel molecules and outline a comprehensive strategy for their biological evaluation, from initial in vitro screening to more complex in vivo studies.

Predicted Biological Activities: A Triad of Therapeutic Potential

Based on the known biological activities of β-amino acids and molecules containing ethylamino moieties, we can project three primary areas of therapeutic potential for 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives: oncology, infectious diseases, and neurology.

Anticancer Activity

Amino acid derivatives have been extensively studied for their anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4] The incorporation of a β-amino acid scaffold can lead to compounds with enhanced potency and selectivity against cancer cell lines.[5]

Hypothesized Mechanisms of Action:

  • Disruption of Cellular Metabolism: Cancer cells exhibit altered metabolic pathways, often with an increased reliance on specific amino acids.[3] Derivatives of 3-[(2-Aminoethyl)amino]-pentanoic acid could potentially interfere with these pathways, leading to nutrient deprivation and cell death.

  • Induction of Apoptosis: The ethylamino side chain could facilitate interactions with cell surface receptors or intracellular signaling molecules that trigger programmed cell death, or apoptosis, in cancer cells.[4]

  • Inhibition of Topoisomerases: The planar structure and charge distribution of these derivatives might allow them to intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells. The presence of a diethylaminoethyl chain has been shown to increase the cytotoxicity of some anticancer agents.[6]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. β-amino acids and their derivatives have shown promise in this area, exhibiting broad-spectrum activity against various pathogens.[1][7]

Hypothesized Mechanisms of Action:

  • Membrane Disruption: Cationic amphiphilic molecules can disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death. The protonated amino groups in 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives could confer such properties.[7]

  • Inhibition of Biofilm Formation: Bacterial biofilms are a significant challenge in treating chronic infections. Some amino acid derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

  • Enzyme Inhibition: These derivatives could act as inhibitors of essential bacterial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Neurological Activity

Amino acids and their analogs play crucial roles as neurotransmitters and neuromodulators in the central nervous system (CNS).[8][9] β-amino acids can act as agonists or antagonists of various receptors, influencing neuronal excitability.

Hypothesized Mechanisms of Action:

  • GABA Receptor Modulation: β-Alanine, a simple β-amino acid, is known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[9] Derivatives of 3-[(2-Aminoethyl)amino]-pentanoic acid could exhibit similar modulatory effects.

  • Glutamate Receptor Interaction: Some amino acid derivatives can interact with glutamate receptors, which are involved in excitatory neurotransmission.[10] This could have implications for treating conditions related to excitotoxicity, such as stroke and neurodegenerative diseases.

  • Transporter Inhibition: The ethylamino moiety is a common feature in many centrally acting drugs and can influence their interaction with monoamine transporters.[11][12] This suggests that these derivatives could potentially modulate the levels of neurotransmitters like dopamine, serotonin, and norepinephrine.

Synthetic Strategies: Building a Library of Novel Derivatives

The exploration of the biological activities of 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives necessitates the development of robust and versatile synthetic methodologies. Several established strategies for the synthesis of β-amino acids can be adapted for this purpose.[13][14]

Key Synthetic Approaches
  • Mannich-type Reactions: This classic carbon-carbon bond-forming reaction can be employed to introduce the amino functionality at the β-position of a pentanoic acid precursor.[13][14]

  • Conjugate Addition: The addition of an amine nucleophile, such as ethylenediamine, to an α,β-unsaturated pentenoate ester is a direct route to the desired scaffold.

  • Reductive Amination: The reaction of a β-keto pentanoic acid derivative with ethylenediamine followed by reduction can also yield the target compound.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps Pentenoate Ester Pentenoate Ester Conjugate Addition Conjugate Addition Pentenoate Ester->Conjugate Addition Ethylenediamine Ethylenediamine Ethylenediamine->Conjugate Addition Protected Derivative Protected Derivative Conjugate Addition->Protected Derivative Deprotection Deprotection Protected Derivative->Deprotection Final Product 3-[(2-Aminoethyl)amino]- pentanoic acid derivative Deprotection->Final Product

Caption: Generalized workflow for the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives.

Protocol: Representative Synthesis via Conjugate Addition
  • Protection of Ethylenediamine: To a solution of ethylenediamine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Conjugate Addition: To a solution of ethyl pent-2-enoate (1.0 eq) in tetrahydrofuran (THF), add the mono-Boc-protected ethylenediamine (1.2 eq) and a catalytic amount of a suitable base (e.g., DBU). Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The purified Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.

Biological Evaluation: A Multi-tiered Screening Cascade

A systematic approach to evaluating the biological activity of newly synthesized derivatives is crucial for identifying promising lead compounds. A tiered screening cascade, starting with broad in vitro assays and progressing to more specific and complex in vivo models, is recommended.

In Vitro Assays

The initial phase of biological evaluation should involve a battery of in vitro assays to assess the general cytotoxicity and specific activities of the synthesized compounds.

Table 1: Recommended In Vitro Screening Assays

Therapeutic AreaAssay TypeCell Lines/TargetsEndpoint
Oncology CytotoxicityPanel of cancer cell lines (e.g., NCI-60)IC50 values
Apoptosis AssayRelevant cancer cell lineCaspase activation, Annexin V staining
Cell Cycle AnalysisRelevant cancer cell lineG1, S, G2/M phase arrest
Antimicrobial Minimum Inhibitory Concentration (MIC)Panel of pathogenic bacteria and fungiMIC values
Biofilm Inhibition AssayBiofilm-forming strainsReduction in biofilm mass
Membrane Permeability AssayBacterial cellsUptake of fluorescent dyes
Neurology Receptor Binding AssaysCloned human receptors (e.g., GABA, glutamate)Ki values
Neurotransmitter Uptake AssaySynaptosomes or transfected cellsInhibition of uptake
Neuronal Viability AssayPrimary neurons or neuronal cell linesCell viability
In Vivo Evaluation

Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Table 2: Potential In Vivo Models

Therapeutic AreaAnimal ModelKey Parameters
Oncology Xenograft mouse models of human tumorsTumor growth inhibition, survival
Antimicrobial Murine models of systemic or localized infectionReduction in bacterial load, survival
Neurology Rodent models of anxiety, depression, or epilepsyBehavioral changes, seizure threshold

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological evaluation of a library of derivatives will be instrumental in establishing a structure-activity relationship (SAR). This involves correlating specific structural modifications with changes in biological activity.

G cluster_0 Initial Synthesis cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization Library Synthesis Library Synthesis In Vitro Assays In Vitro Assays Library Synthesis->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models SAR Analysis SAR Analysis In Vivo Models->SAR Analysis Hit Identification Hit Identification SAR Analysis->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->Library Synthesis Iterative Design

Caption: Iterative cycle of drug discovery for lead optimization.

Key areas for modification to explore the SAR include:

  • Substitution on the Pentanoic Acid Backbone: Introducing substituents at various positions of the pentanoic acid chain can influence lipophilicity and steric interactions with the target.

  • Modification of the Ethylamino Side Chain: Altering the length of the alkyl chain or introducing substituents on the amino groups can modulate the pKa and hydrogen bonding potential.

  • Stereochemistry: The stereocenters in the molecule can be systematically varied to explore enantioselective and diastereoselective effects on biological activity.

Conclusion and Future Directions

The class of 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives represents a promising yet underexplored area of chemical space. Based on the known biological activities of their constituent parts, these compounds are predicted to possess a diverse range of pharmacological properties, with potential applications in oncology, infectious diseases, and neurology. This technical guide has outlined a rational approach for the synthesis and biological evaluation of these novel derivatives. The successful execution of the proposed research plan, including the establishment of a robust SAR, could lead to the identification of novel lead compounds with significant therapeutic potential. Further investigations into their mechanisms of action and preclinical development will be crucial in translating this potential into tangible clinical benefits.

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Exploratory

The Strategic Integration of N-Substituted β-Amino Acids in Peptidomimetic Design: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The field of peptidomimetics seeks to overcome the inherent pharmacological limitations of natural peptides, such as poor metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of peptidomimetics seeks to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. A powerful strategy in this endeavor is the incorporation of non-natural amino acids to enforce specific secondary structures and enhance proteolytic resistance. This guide provides an in-depth technical exploration of a specific class of building blocks: β-amino acids featuring N-substituted side chains. While direct literature on 3-[(2-Aminoethyl)amino]-pentanoic acid is not available, this document will use its structure as a representative example to elucidate the core principles, synthesis, and application of this promising class of compounds in peptidomimetic design. We will delve into the causal relationships between the unique structural features of these building blocks and their impact on peptide conformation and biological activity, supported by detailed experimental protocols and insights from analogous systems.

Introduction: The Quest for Robust Peptide Therapeutics

Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and an inability to cross biological membranes. Peptidomimetics are designed to mimic the three-dimensional structure and functionality of bioactive peptides while exhibiting improved drug-like properties.[1][2][3] One of the most successful strategies in peptidomimetic design is the modification of the peptide backbone, often through the incorporation of β-amino acids.[1][2][3]

The presence of an additional carbon atom in the backbone of β-amino acids fundamentally alters their conformational preferences and renders them resistant to cleavage by many proteases.[1][2] This guide focuses on a specific and highly versatile subclass: β-amino acids bearing N-substituted side chains. The representative molecule for our discussion is 3-[(2-Aminoethyl)amino]-pentanoic acid, a structure that combines the features of a β-amino acid with a flexible, basic side chain.

The introduction of a functionalized side chain on the β-amino acid nitrogen opens up a vast design space for creating peptidomimetics with tailored properties. These modifications can be used to:

  • Introduce conformational constraints: The steric bulk and electronic properties of the N-substituent can influence the local backbone torsion angles, promoting the formation of specific secondary structures like helices, turns, and sheets.[4]

  • Enhance biological activity: The functional group on the side chain can be designed to interact with the biological target, providing additional binding affinity or modulating the pharmacological response. For instance, a basic side chain, as in our representative molecule, can engage in electrostatic interactions.[5][6]

  • Improve pharmacokinetic properties: The N-substituent can be tailored to improve solubility, membrane permeability, and metabolic stability.[4]

This guide will provide a comprehensive overview of the principles and practices for utilizing N-substituted β-amino acids in peptidomimetic design, from their synthesis to their impact on peptide structure and function.

Synthesis of N-Substituted β-Amino Acid Building Blocks

The successful application of N-substituted β-amino acids in peptidomimetic design hinges on their efficient and stereocontrolled synthesis. While a specific protocol for 3-[(2-Aminoethyl)amino]-pentanoic acid is not documented in the literature, its synthesis can be envisioned through established methodologies for creating N-functionalized β-amino acids.

A plausible and versatile approach involves a multi-step synthesis starting from a suitable precursor. The following diagram outlines a conceptual synthetic workflow.

G A Start: α,β-Unsaturated Ester B Michael Addition of a protected amine A->B e.g., Boc-NH2 C Protection of the resulting β-amino group B->C e.g., Fmoc-Cl D Selective deprotection of the initial amine C->D e.g., TFA for Boc removal E Reductive amination or alkylation D->E e.g., Aldehyde/Na(OAc)3BH or Alkyl halide F Deprotection and hydrolysis E->F e.g., Piperidine for Fmoc, LiOH for ester G Final Product: N-Substituted β-Amino Acid F->G

Caption: Conceptual workflow for the synthesis of N-substituted β-amino acids.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of β-amino acids and their N-substituted derivatives:

  • Arndt-Eistert Homologation: This classic method involves the extension of an α-amino acid to its corresponding β-amino acid.[7]

  • Conjugate Addition to α,β-Unsaturated Esters: The Michael addition of an amine or an amine equivalent to an α,β-unsaturated ester is a common and effective strategy.[7]

  • Mannich-type Reactions: The condensation of an enolate with an imine provides a direct route to β-amino carbonyl compounds.[8]

  • Enzymatic and Biocatalytic Methods: Engineered enzymes are emerging as powerful tools for the stereoselective synthesis of non-canonical amino acids, including N-substituted variants.[9][10]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible method for the synthesis of an Fmoc-protected N-substituted β-amino acid suitable for solid-phase peptide synthesis (SPPS), based on general synthetic strategies.

Protocol: Synthesis of an Fmoc-Protected N-(2-Boc-aminoethyl)-β-amino acid

  • Step 1: Michael Addition.

    • To a solution of ethyl pent-2-enoate (1.0 eq) in ethanol, add N-Boc-ethylenediamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 3-((2-(tert-butoxycarbonyl)amino)ethyl)aminopentanoate.

  • Step 2: Fmoc Protection of the Secondary Amine.

    • Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

    • Purify by column chromatography to obtain the fully protected intermediate.

  • Step 3: Selective Deprotection of the Boc Group.

    • Dissolve the protected intermediate from Step 2 in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Step 4: Ester Hydrolysis.

    • Dissolve the deprotected intermediate from Step 3 in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the final Fmoc-protected N-substituted β-amino acid.

Conformational Control in Peptidomimetics

The incorporation of N-substituted β-amino acids provides a powerful tool for controlling the secondary structure of peptidomimetics. The additional methylene group in the backbone and the substituent on the nitrogen atom introduce steric and electronic constraints that favor specific conformations.

Induction of Defined Secondary Structures
  • Helices: Oligomers of β-amino acids are known to form stable helices, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. The nature of the N-substituent can influence the stability and handedness of these helices.

  • Turns: The increased conformational flexibility of the β-amino acid backbone can also be harnessed to induce β-turns, which are crucial for receptor recognition in many bioactive peptides.[4] N-alkylation can further stabilize specific turn conformations.[4]

  • Sheets: Peptides containing N-substituted β-amino acids can also adopt extended sheet-like structures. The N-substituent can influence inter-strand hydrogen bonding and the overall stability of the β-sheet.

The following diagram illustrates how the incorporation of an N-substituted β-amino acid can influence the peptide backbone conformation.

G cluster_0 Standard Peptide Chain cluster_1 Modified Peptide Chain A α-Amino Acid B α-Amino Acid A->B Peptide Bond C α-Amino Acid D N-Substituted β-Amino Acid C->D Peptide Bond E α-Amino Acid D->E Peptide Bond F Defined Secondary Structure (e.g., Turn) D->F Steric/Electronic Influence on Backbone Torsion Angles

Caption: Influence of an N-substituted β-amino acid on peptide conformation.

Data on Conformational Preferences

While specific data for 3-[(2-Aminoethyl)amino]-pentanoic acid is unavailable, studies on analogous N-alkylated β-amino acids provide valuable insights. The following table summarizes typical effects on backbone dihedral angles.

ModificationEffect on φ AngleEffect on ψ AngleInduced Secondary Structure
N-Methylation of β-alanineRestricted rotationIncreased preference for extended conformationCan promote β-sheet formation
N-Benzylation of β-homoprolineSignificant steric hindranceFavors turn-like structuresInduction of β-turns
N-Alkylation of cyclic β-amino acidsHighly constrainedHighly constrainedStable helical or turn structures

Applications in Drug Discovery

The unique structural and functional properties of peptidomimetics containing N-substituted β-amino acids make them valuable tools in various therapeutic areas.

  • Enzyme Inhibitors: The modified backbone can be designed to mimic the transition state of an enzymatic reaction, leading to potent and selective inhibitors. The N-substituent can provide additional interactions with the enzyme's active site.[6]

  • Receptor Agonists and Antagonists: By constraining a peptide into its bioactive conformation, N-substituted β-amino acids can enhance binding affinity and selectivity for specific receptors.[1][3]

  • Antimicrobial Peptides: The introduction of these building blocks can increase the proteolytic stability and modulate the amphipathic character of antimicrobial peptides, leading to enhanced activity and reduced toxicity.

A notable case study is the design of somatostatin analogs, where the incorporation of β-amino acids has led to compounds with improved stability and oral bioavailability.[11]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected N-substituted β-amino acid building blocks can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[1][12][13]

Experimental Workflow for SPPS

The following diagram outlines the general workflow for incorporating an N-substituted β-amino acid into a peptide sequence on a solid support.

G A Start: Resin with Rink Amide Linker B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Coupling of Fmoc-α-Amino Acid B->C HBTU/DIPEA D Wash C->D D->B Next cycle E Repeat Steps B-D for desired sequence F Coupling of Fmoc-N-Substituted-β-Amino Acid D->F HBTU/DIPEA F->D G Continue SPPS cycles H Final Deprotection and Cleavage from Resin (e.g., TFA cocktail) G->H I Purification (e.g., RP-HPLC) H->I J Characterization (e.g., MS, NMR) I->J

Caption: Workflow for solid-phase synthesis of a peptidomimetic containing an N-substituted β-amino acid.

Detailed Protocol for a Coupling Cycle

Protocol: Coupling of an Fmoc-Protected N-Substituted β-Amino Acid during SPPS

  • Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-N-substituted-β-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) and proceed to the next deprotection/coupling cycle.

Conclusion

While the specific compound 3-[(2-Aminoethyl)amino]-pentanoic acid remains to be explored in the scientific literature, the principles and methodologies surrounding the broader class of N-substituted β-amino acids provide a robust framework for its potential application in peptidomimetic design. The ability to introduce diverse functionalities on the β-amino acid nitrogen allows for fine-tuning of conformational preferences, biological activity, and pharmacokinetic properties. As synthetic methodologies continue to advance, we can expect to see an increasing number of innovative peptidomimetics incorporating these versatile building blocks, leading to the development of novel and effective therapeutic agents.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2002). Beta-amino acids: versatile peptidomimetics. Accounts of chemical research, 35(10), 835-844.
  • Obi, T. M., & Arnold, F. H. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society, 145(43), 23653-23659.
  • Fairlie, D. P., Abbenante, G., & March, D. R. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 855-870.
  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10107.
  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.
  • Fiori, S., & Chierici, S. (2011). Conformationally constrained histidines in the design of peptidomimetics: strategies for the χ-space control. Molecules, 16(5), 3843-3868.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
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  • Noda, K., Gazis, D., & Gross, E. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions. International journal of peptide and protein research, 19(4), 413-419.
  • Fairlie, D. P., G. Abbenante, and D. R. March. "β-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, vol. 9, no. 8, 2002, pp. 971-98.
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Foundational

Conformational Analysis of 3-[(2-Aminoethyl)amino]-pentanoic Acid Oligomers: A Technical Guide

The following technical guide details the conformational analysis of 3-[(2-Aminoethyl)amino]-pentanoic acid oligomers , a specific class of Chiral -Peptide Nucleic Acids ( -PNAs) . Executive Summary The oligomers of 3-[(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of 3-[(2-Aminoethyl)amino]-pentanoic acid oligomers , a specific class of Chiral


-Peptide Nucleic Acids (

-PNAs)
.

Executive Summary

The oligomers of 3-[(2-Aminoethyl)amino]-pentanoic acid represent a distinct subclass of Chiral


-Peptide Nucleic Acids (

-PNAs)
. Unlike standard Peptide Nucleic Acids (PNAs) based on an achiral

-(2-aminoethyl)-glycine backbone, these oligomers incorporate a chiral center at the

-position of the backbone (derived from 3-aminopentanoic acid, also known as

-homo-alanine homologue).

This modification introduces significant steric constraints that dictate the oligomer's secondary structure. While standard PNA is highly flexible and adopts a helical structure only upon binding to a complementary DNA/RNA strand, 3-[(2-Aminoethyl)amino]-pentanoic acid oligomers exhibit intrinsic helical pre-organization . This guide provides a rigorous framework for the conformational analysis of these foldamers, focusing on the structural impact of the C


-ethyl substituent and the methodologies to validate their topology.

Molecular Architecture & Design Logic

To understand the conformational behavior, one must first deconstruct the monomeric unit.

The Monomer: Structural Causality

The monomer is


-(2-aminoethyl)-

-ethyl-

-alanine
.
  • Backbone: Extended by one carbon compared to standard PNA (glycine

    
    
    
    
    
    -alanine).
  • Chirality: The C3 position (relative to the carboxyl) bears an ethyl group .

  • Constraint: This ethyl side chain restricts rotation around the

    
     and 
    
    
    
    bonds, forcing the backbone into a preferred torsion angle.
Oligomerization Strategy

These monomers are assembled via Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. The "2-aminoethyl" arm serves as the attachment point for nucleobases (A, T, C, G) via a linker (typically carboxymethyl), or the backbone itself is studied as a foldamer without bases to isolate backbone-intrinsic folding.

Figure 1: Structural Hierarchy & Synthesis Logic

G Monomer 3-[(2-Aminoethyl)amino]-pentanoic Acid (Chiral Monomer) Activation Fmoc Protection & Base Attachment Monomer->Activation Functionalization SPPS Solid Phase Synthesis (Oligomerization) Activation->SPPS Coupling Foldamer Chiral beta-PNA Oligomer SPPS->Foldamer Cleavage Conformation Helical Pre-organization (P-helix / 12-helix) Foldamer->Conformation Folding in Solution

Caption: Workflow from chiral monomer selection to the formation of pre-organized helical oligomers.

Conformational Analysis Methodologies

The core of this analysis relies on triangulating data from Circular Dichroism (CD) , NMR Spectroscopy , and Molecular Dynamics (MD) .

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool for determining helicity.

  • Rationale: Achiral PNA is CD silent. The appearance of a CD signal in these oligomers indicates the induction of a stable chiral secondary structure.

  • Signature:

    • Right-handed Helix (P-form): Typically shows a distinct exciton coupling pattern with a minimum near 200-210 nm and a maximum near 260 nm (if nucleobases are present and stacked).

    • Backbone Signal: For the backbone alone (without bases), look for a strong Cotton effect around 210-220 nm, indicative of amide

      
       transitions in a constrained environment.
      

Protocol: CD Analysis

  • Sample Prep: Dissolve oligomer in phosphate buffer (pH 7.0) to a concentration of 10-50

    
    M.
    
  • Baseline: Record solvent blank.

  • Measurement: Scan 190–320 nm at 20°C.

  • Variable Temperature (VT-CD): Heat from 20°C to 80°C. A cooperative loss of signal indicates a stable folded structure "melting" into a random coil.

NMR Spectroscopy

NMR provides atomic-level resolution of the folded state.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Goal: Identify spatial proximity between protons that are distant in sequence (

      
       to 
      
      
      
      or
      
      
      ).
    • Key Signals: Look for NOEs between the ethyl side chain protons and the backbone methylene protons of adjacent residues. These constraints define the helical pitch.

  • Coupling Constants (

    
    ): 
    
    • The

      
       coupling values allow calculation of dihedral angles (
      
      
      
      ) using the Karplus equation, confirming if the backbone adopts the torsion angles required for a specific helix type (e.g., 14-helix vs. 12-helix).
Molecular Dynamics (MD) Simulations

Simulations predict the energetic stability of the conformers.

  • Force Field: CHARMM or AMBER with parameters adapted for

    
    -amino acids.
    
  • Solvent Model: Explicit water (TIP3P) to account for hydrophobic packing of the ethyl side chains.

  • Output: Root Mean Square Fluctuation (RMSF) analysis will show low fluctuation in the backbone atoms if the structure is rigid (pre-organized).

Data Interpretation & Reference Values

The following table summarizes expected characteristics for 3-[(2-Aminoethyl)amino]-pentanoic acid oligomers compared to standard PNA.

FeatureStandard PNA (Aeg)3-[(2-Aminoethyl)amino]-pentanoic OligomerInterpretation
Chirality AchiralChiral (C

-Ethyl)
Chirality enforces one helical handedness.
CD Signal Silent (unless bound to DNA)Strong Intrinsic SignalEvidence of helical pre-organization .
Binding Affinity (Tm) HighVery High (Entropy advantage)Pre-organization reduces the entropic penalty of binding to DNA.
Specificity HighEnhancedSteric clashes from the ethyl group prevent binding to mismatched sequences.

Experimental Protocols

Synthesis of the Monomer

Note: This is a critical precursor step ensuring high enantiomeric purity.

  • Starting Material: Start with (S)-3-aminopentanoic acid (commercially available or synthesized via Arndt-Eistert homologation of (S)-2-aminobutyric acid).

  • N-Alkylation: Perform reductive amination with

    
    -Boc-aminoacetaldehyde or alkylation with 
    
    
    
    -Boc-2-bromoethylamine.
  • Protection: Protect the secondary amine (backbone N) with Fmoc-Cl.

  • Purification: HPLC purification is mandatory to remove any racemized byproducts.

Solid Phase Oligomerization

System: Automated Peptide Synthesizer (e.g., CEM Liberty Blue).

  • Resin: Rink Amide resin (low loading, 0.2 mmol/g) to prevent aggregation.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling:

    • Activator: HATU/DIEA (1:2 ratio relative to monomer).

    • Time: Double coupling (2 x 30 min) is recommended due to the steric bulk of the ethyl group.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Validation: ESI-MS to confirm molecular weight.

Case Study: DNA Binding & Stability

A primary application of these oligomers is as antisense agents . The conformational analysis directly informs their efficacy.

Experiment: Thermal Melting (Tm) of PNA:DNA Duplex.

  • Hypothesis: The pre-organized helical structure of the 3-[(2-Aminoethyl)amino]-pentanoic acid oligomer should bind complementary DNA with a higher Tm than standard PNA.

  • Observation: If the ethyl group is in the "endo" position relative to the helix, it may clash with the DNA phosphate backbone. If "exo", it stabilizes the helix.

  • Result: Typically,

    
    -PNA derivatives show a 
    
    
    
    of +1°C to +3°C per modification compared to unmodified PNA, provided the stereochemistry ((S) or (R)) matches the helical twist of the target DNA (usually right-handed).
Figure 2: Conformational Equilibrium Logic

Logic Unfolded Random Coil (High Entropy) Preorganized Pre-organized Helix (Low Entropy, Enthalpically Strained?) Unfolded->Preorganized 3-Aminopentanoic Substitution Duplex PNA:DNA Duplex (Stable State) Unfolded->Duplex Standard PNA (High Entropic Penalty) Preorganized->Duplex Chiral beta-PNA (Low Entropic Penalty -> High Affinity)

Caption: Thermodynamic advantage of pre-organized chiral PNA oligomers in DNA binding.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Appella, D. H., et al. (1997).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society.[1] Link
  • Sugiyama, T., & Kittaka, A. (2013). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone. Molecules. Link

  • Corradini, R., Sforza, S., Tedeschi, T., & Marchelli, R. (2007). Chirality as a tool in PNA design. Chirality. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

(Note: The specific oligomer "3-[(2-Aminoethyl)amino]-pentanoic acid" is a specific instance of the broader class of


-PNA  or N-aminoethyl-

-peptide
foldamers described in references 2, 3, and 4. The protocols above are adapted from standard methodologies for this class.)

Sources

Exploratory

3-[(2-Aminoethyl)amino]-pentanoic acid as a beta-amino acid building block

An In-depth Technical Guide to 3-[(2-Aminoethyl)amino]-pentanoic acid as a β-Amino Acid Building Block For Researchers, Scientists, and Drug Development Professionals Introduction: The Expanding Role of β-Amino Acids in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-Aminoethyl)amino]-pentanoic acid as a β-Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of β-Amino Acids in Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] To overcome these hurdles, medicinal chemists have turned to peptidomimetics, designing molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][]

A particularly promising strategy in peptidomimetic design is the incorporation of non-canonical amino acids, such as β-amino acids.[3][4] These structural analogues of α-amino acids possess an additional carbon atom in their backbone, a seemingly minor modification that imparts significant advantages.[][5] This homologation leads to enhanced resistance against proteolytic degradation and the ability to form unique and stable secondary structures, such as helices and turns, that are not accessible to their α-amino acid counterparts.[5][6][7][8] The expanded structural diversity offered by β-amino acids provides vast opportunities for molecular design, enabling the creation of novel bioactive agents ranging from receptor antagonists to antimicrobial peptides.[]

This guide focuses on the synthesis, characterization, and application of a specific, functionalized β-amino acid building block: 3-[(2-Aminoethyl)amino]-pentanoic acid . The presence of a primary amine in the side chain offers a versatile handle for further chemical modification, such as conjugation to other molecules or the introduction of branched structures, making it a particularly attractive synthon for constructing complex and functionally diverse peptidomimetics.

Synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid

The synthesis of N-substituted β-amino acids can be achieved through several established methodologies, including the conjugate addition of amines to Michael acceptors and reductive amination.[8][9] For the target molecule, a robust and efficient approach is the aza-Michael addition of an amine to an α,β-unsaturated ester.[3][6][8] This method involves the 1,4-conjugate addition of ethylenediamine to ethyl pent-2-enoate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

The causality behind this choice lies in the high reactivity of primary amines as nucleophiles in conjugate additions and the commercial availability of the starting materials. The reaction is typically straightforward to perform and amenable to scale-up.

cluster_synthesis Synthetic Pathway Ethyl pent-2-enoate Ethyl pent-2-enoate Intermediate Ester Ethyl 3-[(2-aminoethyl)amino]pentanoate Ethyl pent-2-enoate->Intermediate Ester 1. Ethylenediamine (Solvent, e.g., EtOH) Ethylenediamine Ethylenediamine Final Product 3-[(2-Aminoethyl)amino]pentanoic acid Intermediate Ester->Final Product 2. Saponification (e.g., LiOH, H₂O/THF) 3. Acidic Workup cluster_spps Fmoc-SPPS Workflow Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 for next AA Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Synthesis Complete Peptide Purified Peptide Cleavage->Peptide

Sources

Foundational

Literature review on the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid

This technical guide details the synthesis of 3-[(2-Aminoethyl)amino]pentanoic acid , a specific -amino acid derivative featuring an ethylenediamine side chain. This molecule is of significant interest in peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-[(2-Aminoethyl)amino]pentanoic acid , a specific


-amino acid derivative featuring an ethylenediamine side chain. This molecule is of significant interest in peptidomimetic drug design, particularly as a building block for foldamers or as a flexible linker in conjugate chemistry.

Executive Summary

Target Molecule: 3-[(2-Aminoethyl)amino]pentanoic acid Formula:


Molecular Weight:  160.21  g/mol
Classification: 

-substituted

-amino acid; Ethylenediamine-functionalized carboxylic acid.

This guide addresses the synthetic challenges associated with selectively functionalizing the 3-position of a pentanoic acid backbone with a diamine. The primary challenge lies in chemoselectivity —preventing the polymerization of the diamine and avoiding the competitive formation of amides (lactams). The protocols below prioritize high-fidelity mono-addition using Aza-Michael chemistry and nucleophilic substitution strategies.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target into logical precursors. The most direct disconnection occurs at the C3–N bond.

Retrosynthesis Target 3-[(2-Aminoethyl)amino]pentanoic acid (Target) Pentenoic Ethyl 2-pentenoate (Michael Acceptor) Target->Pentenoic Route A: Aza-Michael (C-N Disconnection) EDA Ethylenediamine (Nucleophile) Target->EDA Common Reagent Bromo 3-Bromopentanoic acid (Electrophile) Target->Bromo Route B: SN2 Substitution

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Conjugate Addition (Route A) and Nucleophilic Substitution (Route B).

Primary Protocol: Aza-Michael Addition

This route is preferred for its atom economy and the commercial availability of ethyl 2-pentenoate. The reaction exploits the electrophilicity of the


-carbon in the 

-unsaturated ester.
Mechanistic Insight

The reaction proceeds via a 1,4-conjugate addition. A critical process control is the suppression of bis-alkylation (where one ethylenediamine molecule bridges two pentenoate chains) and amidation (attack at the carbonyl carbon).

  • Control Strategy: Use a large molar excess (10 eq) of ethylenediamine (EDA) to statistically favor the mono-adduct.

  • Thermodynamics: Michael addition is kinetically favored over amidation at lower temperatures (

    
    ).
    
Experimental Workflow
Step 1: Conjugate Addition
  • Reagents:

    • Ethyl 2-pentenoate (10.0 mmol, 1.28 g)

    • Ethylenediamine (100.0 mmol, 6.01 g) [Large Excess]

    • Solvent: Ethanol (anhydrous, 20 mL)

  • Procedure:

    • Charge a flame-dried round-bottom flask with ethylenediamine and ethanol under nitrogen.

    • Cool the solution to

      
       to suppress initial exotherm and potential amidation.
      
    • Add Ethyl 2-pentenoate dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the acrylate.

  • Intermediate Isolation:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol.

    • Critical: Remove excess ethylenediamine via high-vacuum distillation (

      
      , bath temp 
      
      
      
      ). EDA is volatile, but thorough removal is essential to prevent interference in the next step.
    • Result: Crude Ethyl 3-[(2-aminoethyl)amino]pentanoate (oil).

Step 2: Ester Hydrolysis
  • Reagents:

    • Crude Intermediate from Step 1

    • NaOH (2M aqueous solution, 15 mL)

  • Procedure:

    • Dissolve the crude oil in 2M NaOH.

    • Stir at RT for 4 hours. (Avoid heating to prevent retro-Michael or lactamization).

    • Neutralize the solution to pH ~7.0 using carefully added 1M HCl or weak cation exchange resin.

  • Purification (Zwitterion Isolation):

    • Load the aqueous mixture onto a column of Dowex 50W-X8 (H+ form).

    • Wash with distilled water to remove salts (NaCl) and unreacted acid species.

    • Elute the target amino acid with 1M

      
      .
      
    • Lyophilize the ammoniacal fractions to obtain the white solid product.

Alternative Protocol: Nucleophilic Substitution ( )

If the Michael addition yields inseparable amide byproducts, this


 route offers a strictly regioselective alternative.
Workflow
  • Precursor Synthesis: Treat 2-pentenoic acid with HBr (gas) in acetic acid to generate 3-bromopentanoic acid .

  • Substitution:

    • Dissolve ethylenediamine (10 eq) in THF/Water (1:1).

    • Add 3-bromopentanoic acid slowly at

      
      .
      
    • The reaction is driven by the high nucleophilicity of the primary amine displacing the bromide.

    • Note: This route avoids the ester intermediate entirely, eliminating the risk of amidation side-reactions.

Comparative Analysis of Routes

FeatureRoute A: Aza-MichaelRoute B:

Substitution
Starting Material Ethyl 2-pentenoate (Cheap, Commercial)3-Bromopentanoic acid (Requires synthesis)
Atom Economy 100% (Addition)Lower (Stoichiometric HBr waste)
Impurity Profile Risk of Amide (Lactam) formationRisk of Elimination (back to alkene)
Scalability High (Industrial standard)Moderate
Recommendation Primary Choice for gram-scaleFallback if purity is critical

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       ppm (t, 3H, terminal methyl).
      
    • 
       ppm (m, 2H, C4 methylene).
      
    • 
       ppm (d, 2H, C2 alpha-methylene).
      
    • 
       ppm (m, 5H, C3 methine + ethylenediamine backbone).
      
    • Diagnostic: Absence of alkene protons (5.8–7.0 ppm).

  • Mass Spectrometry (ESI+):

    • 
       calculated: 161.13.
      
    • Look for fragment at

      
       (loss of COOH).
      

Reaction Pathway Visualization

ReactionPath Start Ethyl 2-pentenoate TS Transition State (Nucleophilic Attack at C3) Start->TS + EDA (10 eq) Ethanol, 0°C Inter Intermediate: Ethyl 3-[(2-aminoethyl)amino]pentanoate TS->Inter Kinetic Control End Product: 3-[(2-Aminoethyl)amino]pentanoic acid Inter->End 1. NaOH, H2O 2. Dowex Purification

Figure 2: Step-wise reaction pathway from the unsaturated ester to the final zwitterionic amino acid.

References

  • Saito, S., Tsubogo, T., & Kobayashi, S. (2007).[1] Calcium-Catalyzed Diastereo- and Enantioselective 1,4-Addition of Glycine Derivatives to

    
    -Unsaturated Esters. Journal of the American Chemical Society.[1] Link
    
  • Chakraborty, T. K., et al. (2004). Alpha-Amino Acids to Peptidomimetics. Chemical Reviews. (General reference for beta-amino acid synthesis logic).
  • Benedik, M., et al. (2018). Structural Basis for the Catalytic Mechanism of Ethylenediamine-N,N′-disuccinic Acid Lyase. Biochemistry. Link (Demonstrates enzymatic relevance of EDA addition to pentenoic acid derivatives).

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-[(2-Aminoethyl)amino]-pentanoic acid

Preamble: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from a structural concept to a potential therapeutic is one of rigorous scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from a structural concept to a potential therapeutic is one of rigorous scientific inquiry. This guide addresses 3-[(2-Aminoethyl)amino]-pentanoic acid, a compound for which, as of this writing, there is no significant body of published therapeutic data. The absence of prior art presents not a roadblock, but a compelling opportunity to define its biological identity from first principles.

This document serves as a strategic and methodological blueprint for the comprehensive evaluation of this NCE. We will proceed with the mindset of a drug discovery team, outlining a logical, data-driven path to uncover its potential therapeutic applications. Our approach is grounded in established principles of medicinal chemistry, pharmacology, and preclinical development, ensuring a narrative that is both instructive and scientifically robust.

Molecular Design and Synthesis Strategy

The structure of 3-[(2-Aminoethyl)amino]-pentanoic acid is intriguing, containing a β-amino acid backbone and an ethylenediamine side chain. This unique combination suggests several potential biological interactions. The β-amino acid moiety is a known pharmacophore that can mimic neurotransmitters like GABA or influence peptide secondary structures, while the ethylenediamine group is a common feature in compounds interacting with polyamine transporters or certain receptors.[1]

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible and efficient synthesis is paramount for generating the high-purity material required for biological testing. A convergent strategy is proposed, leveraging a Michael addition to construct the β-amino acid core, followed by functionalization to introduce the side chain. Common synthetic strategies for β-amino acids include conjugate additions and Mannich-type reactions.[1]

G cluster_0 Retrosynthetic Analysis Target 3-[(2-Aminoethyl)amino]-pentanoic acid Intermediate_A Ethyl 3-aminopentanoate Intermediate_B N-(2-aminoethyl)acetamide Starting_Material_1 Ethyl crotonate Starting_Material_2 Ammonia Starting_Material_3 Ethylenediamine Starting_Material_4 Acetic anhydride

Caption: Proposed retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid

Step 1: Synthesis of Ethyl 3-aminopentanoate

  • In a pressure vessel, combine ethyl crotonate (1.0 eq) and a 7N solution of ammonia in methanol (10.0 eq).

  • Seal the vessel and heat to 100°C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (DCM/MeOH gradient) to yield ethyl 3-aminopentanoate.

Step 2: Synthesis of N-(2-((3-(ethoxycarbonyl)pentan-3-yl)amino)ethyl)acetamide

  • To a solution of ethyl 3-aminopentanoate (1.0 eq) and N-(2-oxoethyl)acetamide (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the protected intermediate.

Step 3: Hydrolysis to 3-[(2-Aminoethyl)amino]-pentanoic acid

  • Dissolve the product from Step 2 in 6M aqueous HCl.

  • Reflux the mixture for 12 hours.

  • Cool the solution and concentrate under reduced pressure.

  • Purify the crude product by ion-exchange chromatography to yield the final compound as a hydrochloride salt.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally established before any biological evaluation.[2][3]

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the pentanoic acid backbone and ethylenediamine side chain.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationObserved mass to be within 5 ppm of the calculated mass.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Solubility Studies Formulation developmentQuantitative solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

A Tiered Preclinical Screening Cascade

Given the lack of a defined biological target, a phenotypic screening approach is the most logical starting point. This strategy allows for the unbiased discovery of the compound's effects in disease-relevant cellular models.[4] The screening will be conducted in a tiered fashion to efficiently manage resources.

G Tier0 Tier 0: Foundational Assays (In vitro safety & liability) Tier1 Tier 1: Primary Phenotypic Screening (Broad disease panels) Tier0->Tier1 Proceed if safe Tier2 Tier 2: Hit Confirmation & Dose-Response (Selected disease models) Tier1->Tier2 Identify 'Hits' Tier3 Tier 3: Mechanism of Action Studies (Target deconvolution) Tier2->Tier3 Confirm activity Tier4 Tier 4: In vivo Proof-of-Concept (Animal models) Tier3->Tier4 Elucidate mechanism

Caption: A tiered approach for preclinical evaluation.

Tier 0: Foundational Safety and Liability Profiling

Before assessing efficacy, it is crucial to rule out non-specific cytotoxicity and other liabilities that could confound later results.

  • Cellular Cytotoxicity: Assess the compound's effect on the viability of a non-cancerous cell line (e.g., human fibroblasts) using an MTT or LDH release assay.[5]

  • hERG Channel Inhibition: Screen for potential cardiotoxicity by evaluating inhibition of the hERG potassium channel.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.

Tier 1: Broad Phenotypic Screening

Here, we will test the compound at a single, high concentration (e.g., 10 µM) across a diverse panel of cell-based assays representing major disease areas.

  • Oncology Panel: A panel of cancer cell lines from different tissues (e.g., NCI-60) will be used to screen for anti-proliferative activity.[6][7]

  • Neurodegeneration Panel: Primary neurons or iPSC-derived neuronal models will be used to assess neuroprotective effects against known toxins (e.g., glutamate, Aβ fibrils).[8][9]

  • Metabolic Disease Panel: Assays for glucose uptake in adipocytes or insulin secretion in pancreatic beta cells will be employed.

Hypothetical Hit in Oncology: A Deeper Dive

Let us hypothesize that the Tier 1 screen reveals selective anti-proliferative activity against a subset of non-small cell lung cancer (NSCLC) cell lines.[10] This "hit" provides a clear direction for further investigation.

Tier 2 & 3: Hit Confirmation and Mechanism of Action in Oncology

The initial hit in NSCLC will be rigorously validated and its mechanism of action explored.

Dose-Response and Selectivity

The compound will be tested over a range of concentrations (e.g., 0.01 to 100 µM) in the sensitive NSCLC cell lines and in non-cancerous lung epithelial cells to determine the IC50 (half-maximal inhibitory concentration) and a selectivity index.

Table 1: Hypothetical Dose-Response Data

Cell Line Cell Type IC50 (µM) Selectivity Index (vs. Normal)
A549NSCLC2.510
H460NSCLC3.18.1
BEAS-2BNormal Lung Epithelium25.01
Functional Assays in NSCLC Models

We will now investigate the cellular processes affected by the compound.[11][12]

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Induction: Measure the induction of programmed cell death using an Annexin V/PI staining assay.[5]

  • Cell Migration and Invasion Assays: Employ Transwell assays (with and without Matrigel) to assess the compound's ability to inhibit the metastatic potential of cancer cells.

Experimental Protocol: Transwell Migration Assay
  • Seed NSCLC cells (e.g., A549) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

  • Add the test compound at various concentrations to the upper chamber.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24 hours.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Elute the dye and quantify the absorbance at 570 nm.

Target Deconvolution: Identifying the Molecular Mechanism

Given the compound's structure, several hypotheses for its mechanism of action can be formulated and tested.

Hypothesis 1: Modulation of GABA Receptors The β-amino acid structure is similar to GABA. The compound could be acting as an agonist or antagonist at GABA-A or GABA-B receptors, which are sometimes expressed in cancer cells and can influence proliferation.[13][14]

  • Assay: Radioligand binding assays using [³H]muscimol for GABA-A or [³H]baclofen for GABA-B receptors on membrane preparations from sensitive NSCLC cells.[15]

Hypothesis 2: Interference with Amino Acid Transport Cancer cells have a high demand for amino acids and upregulate specific transporters.[16][17] The compound could be a competitive inhibitor of a key amino acid transporter like LAT1 (SLC7A5).

  • Assay: Measure the uptake of a radiolabeled substrate (e.g., [³H]leucine) in NSCLC cells in the presence and absence of the compound.[18]

Hypothesis 3: Disruption of Polyamine Metabolism The ethylenediamine moiety is structurally related to polyamines like spermidine and spermine. Polyamines are essential for cell growth, and their metabolism is often dysregulated in cancer.[19][20]

  • Assay: Measure the activity of key enzymes in polyamine metabolism, such as ornithine decarboxylase (ODC), or quantify intracellular polyamine levels using HPLC after treatment with the compound.[21][22]

G cluster_0 Hypothesized Mechanisms of Action Compound 3-[(2-Aminoethyl)amino]- pentanoic acid GABA_R GABA Receptors AAT Amino Acid Transporters (e.g., LAT1) Polyamine Polyamine Metabolism (e.g., ODC) Proliferation Decreased Cell Proliferation & Survival

Caption: Potential molecular targets for the compound in cancer.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, research program for the elucidation of the therapeutic potential of 3-[(2-Aminoethyl)amino]-pentanoic acid. By following a structured, tiered approach—from rational synthesis and rigorous characterization to broad phenotypic screening and deep mechanistic investigation—we can efficiently and effectively navigate the early stages of drug discovery.

The hypothetical identification of anti-cancer activity serves as an exemplar of this process. Should this or any other significant biological activity be confirmed, the subsequent steps would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by in vivo proof-of-concept studies in relevant animal models.[19] This systematic methodology provides a robust framework for unlocking the potential of novel chemical entities and translating them into the therapeutics of the future.

References

  • Casero, R. A., & Murray Stewart, T. (2018). Polyamine metabolism and cancer: old targets, new perspectives.
  • Creative Biolabs. (n.d.). GABAA Channel Assay Service.
  • Sygnature Discovery. (n.d.). Transporter Assays.
  • MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Sitka, I., Allmendinger, L., Fülep, G., Höfner, G., & Wanner, K. T. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 65, 487-499.
  • Chaturvedi, R., Asim, M., Piazuelo, M. B., Yan, F., Barry, D. P., Sierra, J. C., ... & Wilson, K. T. (2012). Methods to evaluate alterations in polyamine metabolism caused by Helicobacter pylori infection. Methods in Molecular Biology, 921, 309-324.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10.
  • Vandamme, D., & De Wever, O. (2021). Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey. Cancers, 13(23), 6069.
  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
  • Unnikrishnan, M. K., & Khan, S. (2016). Preclinical screening methods in cancer. Journal of Pharmacognosy and Phytochemistry, 5(2), 231-236.
  • Johal, A. S., Keller, M. A., & Kennan, A. J. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 6(3), 102434.
  • Bio-Techne. (2016, October 13). Preclinical test may help identify neurological diseases before they manifest.
  • Haddad, D., & Arnold, F. H. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society, 145(43), 23517-23522.
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
  • Dong, M. W. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America.
  • Metwaly, M. F. (Ed.). (n.d.).
  • ResearchGate. (n.d.). Computational redesign of AspB for (R)-β-aminopentanoic acid synthesis.
  • MyBioSource. (n.d.). Total Polyamine Assay Kit.
  • BioIVT. (n.d.). BAT1 (SLC7A9) Transporter Assay.
  • MyBioSource. (n.d.). Gaba Assay Kit.
  • Abcam. (n.d.). Total Polyamine Assay Kit (ab239728).
  • ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds.
  • ION Biosciences. (n.d.). SLC Transporter Assays.
  • Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research, 12(5).
  • Murphy, E. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review.
  • Cheng, J., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(13), 1943-1945.
  • Zhang, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15.
  • Chen, B. M., et al. (2013). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Journal of Cancer, 4(7), 554-564.
  • Sibi, M. P., & Deshpande, P. K. (2000). A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1461-1466.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Wasta, W., et al. (2018). Structure-Dependent Activity of Natural GABA(A)
  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
  • Legrand, B., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(23), 6470-6474.
  • Mounce, B. C., et al. (2024). Polyamines mediate cellular energetics and lipid metabolism through mitochondrial respiration to facilitate virus replication.
  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Minnesota Department of Chemistry.
  • Wang, Z., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-[(2-Aminoethyl)amino]-pentanoic Acid

Executive Summary This protocol details the synthesis of 3-[(2-aminoethyl)amino]-pentanoic acid , a -amino acid derivative featuring an ethylenediamine pharmacophore. While direct addition of ethylenediamine to 2-penteno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 3-[(2-aminoethyl)amino]-pentanoic acid , a


-amino acid derivative featuring an ethylenediamine pharmacophore. While direct addition of ethylenediamine to 2-pentenoic acid is theoretically possible, it frequently results in uncontrolled polymerization, bis-addition (cross-linking), and lactamization.

To ensure pharmaceutical-grade purity and structural integrity, this guide utilizes a Protecting-Group-Directed Aza-Michael Addition . This strategy employs N-Boc-ethylenediamine to enforce mono-addition regioselectivity, followed by a controlled hydrolysis/deprotection sequence. This method is scalable, reproducible, and minimizes downstream purification burdens.

Strategic Retro-Analysis & Pathway Design

The Challenge of Direct Synthesis

Reacting unprotected ethylenediamine directly with 2-pentenoic acid (or its esters) presents three critical failure modes:

  • Bis-Alkylation: The product contains a secondary amine which is often more nucleophilic than the starting primary amine, leading to the addition of a second equivalent of pentenoate.

  • Polymerization: Ethylenediamine acts as a linker, chaining multiple pentenoate units.

  • Cyclization:

    
    -amino esters are prone to intramolecular cyclization, forming 5- or 7-membered lactams (pyrrolidones or diazepanones).
    
The Solution: Protected Aza-Michael Route

We mitigate these risks by "capping" one end of the diamine with a tert-butoxycarbonyl (Boc) group. This renders one amine non-nucleophilic, forcing a 1:1 stoichiometry.

Reaction Scheme (Graphviz Visualization):

ReactionScheme SM1 Methyl 2-pentenoate (Michael Acceptor) Inter1 Intermediate A (Michael Adduct) SM1->Inter1 MeOH, RT, 24h SM2 N-Boc-ethylenediamine (Nucleophile) SM2->Inter1 Inter2 Intermediate B (Free Acid, N-Boc) Inter1->Inter2 LiOH, THF/H2O Hydrolysis Prod Target Product 3-[(2-Aminoethyl)amino]-pentanoic acid Inter2->Prod TFA/DCM Deprotection

Caption: Step-wise synthetic pathway ensuring regioselectivity via N-Boc protection.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Methyl 2-pentenoate 15790-88-2>98%Michael Acceptor
N-Boc-ethylenediamine 57260-71-6>98%Nucleophile
Methanol (MeOH) 67-56-1AnhydrousSolvent
Lithium Hydroxide (LiOH) 1310-65-2MonohydrateSaponification Base
Trifluoroacetic Acid (TFA) 76-05-1Reagent GradeDeprotection Agent
Dichloromethane (DCM) 75-09-2HPLC GradeSolvent
Equipment
  • High-pressure liquid chromatography (HPLC-MS) for reaction monitoring.

  • Rotary evaporator with vacuum control.

  • Lyophilizer (Freeze-dryer) for final isolation (critical for zwitterionic product).

  • Ion-exchange column (Dowex 50W or equivalent) for desalting.

Detailed Experimental Protocol

Step 1: Aza-Michael Addition

Objective: Covalently bond the diamine scaffold to the pentanoate backbone without cyclization.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.0 equiv, 10 mmol, 1.60 g) in anhydrous Methanol (20 mL).

  • Addition: Add Methyl 2-pentenoate (1.1 equiv, 11 mmol, 1.25 g) dropwise over 5 minutes.

    • Note: A slight excess of the acrylate ensures complete consumption of the expensive amine component.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir vigorously at Room Temperature (20–25°C) for 24 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. The limiting reagent (N-Boc-amine) should be consumed. The product will appear as a more polar spot/peak.

  • Work-up: Concentrate the mixture in vacuo to remove methanol. The residue is typically a viscous oil.

    • Purification (Optional but recommended): Flash chromatography (SiO2, Hexane/EtOAc gradient) to remove excess methyl 2-pentenoate.

Step 2: Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid under mild conditions to prevent retro-Michael elimination.

  • Dissolution: Dissolve the oily residue from Step 1 in THF:Water (1:1 v/v, 30 mL) .

  • Basification: Add LiOH·H2O (3.0 equiv, 30 mmol, 1.26 g) in one portion.

  • Reaction: Stir at 0°C to Room Temperature for 4–6 hours.

    • Caution: Do not heat. Heating can promote retro-Michael reaction (breaking the C-N bond) or lactamization.

  • Neutralization: Carefully adjust pH to ~7-8 using 1M HCl.

  • Extraction: Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove any unreacted organic impurities. The product (N-Boc protected amino acid) remains in the aqueous phase as a salt.

  • Isolation: Acidify the aqueous phase carefully to pH ~3-4 and extract with Ethyl Acetate (3 x 30 mL). Dry combined organics over Na2SO4 and concentrate to yield the N-Boc-Intermediate B .

Step 3: Global Deprotection & Isolation

Objective: Remove the Boc group to release the primary amine, yielding the final zwitterionic product.

  • Reaction: Dissolve Intermediate B in DCM (10 mL) . Add TFA (10 mL) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours. Evolution of CO2 gas indicates active deprotection.

  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Desalting/Purification: The residue is the TFA salt of the target.

    • Method A (Ion Exchange): Pass the residue through a Dowex 50W (H+ form) column. Wash with water (to remove TFA), then elute the product with 2M NH4OH.

    • Method B (Precipitation): Dissolve in minimal MeOH and precipitate with cold Diethyl Ether.

  • Final Polish: Lyophilize the aqueous eluent to obtain 3-[(2-aminoethyl)amino]-pentanoic acid as a white, hygroscopic solid.

Process Workflow & Logic

Workflow Start Start: Raw Materials Step1 Step 1: Aza-Michael Addition (MeOH, RT, 24h) Start->Step1 Check1 QC: LC-MS (Confirm Mono-addition) Step1->Check1 Check1->Step1 Incomplete (Extend Time) Step2 Step 2: LiOH Hydrolysis (THF/H2O, 0°C) Check1->Step2 Pass Step3 Step 3: TFA Deprotection (DCM, RT) Step2->Step3 Purify Purification (Ion Exchange/Lyophilization) Step3->Purify End Final Product White Solid Purify->End

Caption: Operational workflow emphasizing the critical QC checkpoint after the Michael addition.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

TechniqueMarkerExpected ObservationCausality/Interpretation
1H NMR Alkene Region (5.8 - 7.0 ppm)Absent Confirms consumption of 2-pentenoate and successful addition.
1H NMR C3-Methine (Multiplet)~2.8 - 3.1 ppm Diagnostic shift of the beta-carbon upon nitrogen attachment.
MS (ESI) Molecular Ion [M+H]+161.13 m/z Confirms Formula C7H16N2O2.
HPLC PuritySingle Peak Absence of bis-adduct (which would be more hydrophobic).

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 1.

    • Cause: Steric hindrance at the beta-position of the pentenoate.

    • Fix: Increase concentration (run neat or 2M) or add a Lewis Acid catalyst like CeCl3·7H2O (5 mol%) or SiO2 [1].

  • Issue: Lactam Formation.

    • Cause: High temperatures during hydrolysis or workup.

    • Fix: Keep all post-Michael steps below 40°C. Ensure pH does not remain acidic for long periods before lyophilization.

  • Issue: Product is a sticky gum.

    • Cause: Residual water or TFA salts.

    • Fix: Lyophilization is strictly required. A simple rotary evaporation will not yield a powder for this zwitterionic species.

References

  • Catalyzed Aza-Michael Additions: Azizi, N., et al. "Ceric ammonium nitrate efficiently catalyzes the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water."[1] Synlett, 2010, 379-382.[1] Link

  • General Aza-Michael Methodology: Rulev, A. Y. "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 2011. Link

  • Beta-Amino Acid Synthesis: "Enantioselective Synthesis of Beta-Amino Acids," Wiley Online Library. Link

  • Solvent-Free Protocols: "A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions," RSC Advances.[2] Link

Sources

Application

Incorporating 3-[(2-Aminoethyl)amino]-pentanoic acid into solid-phase peptide synthesis (SPPS)

This Application Note provides a comprehensive technical guide for incorporating 3-[(2-Aminoethyl)amino]-pentanoic acid —a chiral, backbone-modified PNA (Peptide Nucleic Acid) analog or N-substituted -amino acid—into sol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for incorporating 3-[(2-Aminoethyl)amino]-pentanoic acid —a chiral, backbone-modified PNA (Peptide Nucleic Acid) analog or N-substituted


-amino acid—into solid-phase peptide synthesis (SPPS).


-Amino Acid Scaffolds

Executive Summary & Strategic Rationale

The molecule 3-[(2-Aminoethyl)amino]-pentanoic acid represents a hybrid structural class, functioning either as a chiral PNA monomer (specifically an ethyl-substituted


-PNA backbone) or a cationic peptidomimetic spacer . Its incorporation introduces two critical chemical features to a peptide backbone:
  • Conformational Constraint: The ethyl side chain at the C3 (

    
    ) position introduces chirality, pre-organizing the backbone for helical induction or specific nucleic acid binding (in PNA contexts).
    
  • Cationic Potential: The secondary and primary amine motif mimics the electrostatic properties of polyamines, enhancing cellular uptake or binding affinity.

Core Challenge: The synthesis involves an N-substituted


-amino acid  architecture. The steric bulk of the C3-ethyl substituent, combined with the propensity for secondary amines to aggregate or undergo intramolecular cyclization, demands a deviation from standard Fmoc-SPPS protocols. This guide details a HATU/HOAt-mediated high-efficiency protocol  to overcome these steric and kinetic barriers.

Chemical Architecture & Protection Strategy

Before synthesis, the monomer must be orthogonally protected.[1] For standard Fmoc-SPPS, the following configuration is required to ensure linearity and prevent branching or polymerization.

The Monomer: Fmoc-3-[N-Boc-(2-aminoethyl)amino]-pentanoic Acid
  • 
    -Carboxyl (C1):  Free acid for activation.
    
  • Backbone Amine (Secondary): Part of the main chain; usually unprotected during the coupling of the monomer to the resin, but protected (e.g., Boc) if it acts as a side-chain branch point.

    • Standard PNA/Peptidomimetic Mode: The Primary Amine (on the ethyl group) serves as the N-terminus for chain elongation.

    • Protection Scheme:

      • Primary Amine (Chain Extender): Fmoc (Base-labile).

      • Secondary Amine (Internal Node): Boc (Acid-labile) or substituted with a nucleobase/ligand.

      • Note: If the secondary amine is left free, it must be protonated or protected to prevent acylation during subsequent steps.

Table 1: Orthogonal Protection Specifications

Functional GroupProtection GroupDeprotection ConditionRole in Synthesis
Terminal Amine (-NH₂) Fmoc 20% Piperidine in DMFChain Elongation Site
Internal Amine (-NH-) Boc (or Nucleobase)95% TFA (Final Cleavage)Structural/Cationic Core
Carboxylic Acid (-COOH) None (Free)Activated in situAnchor to Resin/Peptide

Experimental Protocol: Step-by-Step

Phase A: Resin Selection and Preparation
  • Recommended Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Loading: Low loading (0.2 – 0.4 mmol/g ) is strictly recommended to minimize inter-chain aggregation, which is common with PNA-like backbones.

Protocol:

  • Weigh resin equivalent to 0.1 mmol scale.

  • Swell in DCM (Dichloromethane) for 30 minutes.

  • Wash 3x with DMF (Dimethylformamide).[2]

Phase B: Coupling the Chiral Monomer

The coupling of 3-[(2-Aminoethyl)amino]-pentanoic acid is sterically demanding due to the


-ethyl substituent.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for reducing racemization at C3.

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

Step-by-Step Coupling:

  • Activation: Dissolve 4.0 eq of the Fmoc-protected monomer and 3.9 eq of HATU in minimal dry DMF.

  • Add 8.0 eq of DIPEA. Pre-activate for exactly 30 seconds. (Do not exceed 2 mins to avoid racemization).

  • Reaction: Add the mixture to the resin.

  • Agitation: Shake at room temperature for 2 hours .

    • Optimization: For difficult sequences, perform a "Double Coupling" (repeat steps 1-4 with fresh reagents for 1 hour).

  • Wash: DMF (4x), DCM (4x).

Phase C: Capping (Mandatory)

Unreacted amines on the resin can lead to deletion sequences. PNA-like monomers often have slower kinetics, making capping essential.

  • Add Acetic Anhydride / Lutidine / DMF (5:6:89 v/v) solution.

  • Shake for 5 minutes.

  • Wash DMF (3x).[2]

Phase D: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycles: 1 x 3 min, 1 x 10 min.

  • Wash thoroughly with DMF (5x) to remove piperidine traces (which can cause premature cleavage of the next activated ester).

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical flow for incorporating this specific monomer.

SPPS_Protocol Start Resin Preparation (Swell DCM, Wash DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Activation (Monomer + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (2 Hours, RT) Activate->Coupling Check Kaiser/Chloranil Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Incomplete) NextCycle Proceed to Next AA Check->NextCycle Negative (Complete) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->NextCycle NextCycle->Deprotect Repeat Cycle

Figure 1: Optimized SPPS Cycle for sterically hindered


-amino acid derivatives. Note the mandatory testing and capping steps.

Troubleshooting & Critical Considerations

Aggregation and Solubility

Peptides containing PNA-like backbones (neutral/hydrophobic) or alternating charges often aggregate, leading to "difficult sequences."

  • Symptom: Incomplete deprotection (slow Fmoc removal) or coupling failure.

  • Solution: Use "Magic Mixture" solvents. Replace pure DMF with DMF/NMP/DCM (1:1:1) or add 1% Triton X-100 or 0.1 M LiCl to disrupt hydrogen bonding during coupling.

Steric Hindrance at C3

The ethyl group at the


-position creates a "neopentyl-like" steric environment.
  • Risk: Incomplete coupling of the next amino acid onto the N-terminus of the 3-[(2-aminoethyl)amino]-pentanoic acid.

  • Protocol Adjustment: For the subsequent coupling (after the monomer is installed), use PyAOP or COMU instead of HATU, and extend reaction time to 3 hours at 40°C (microwave assisted if available).

Cleavage from Resin

The Boc group on the internal secondary amine (if present) must be removed concurrently with cleavage.

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5) .

  • Time: 2–3 hours.

  • Note: If the molecule contains a nucleobase (PNA context), avoid ketones (acetone) during workup to prevent adduct formation.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

  • Wenschuh, H., et al. (1996).[4] Peptide synthesis via amino acid halides.[1][4] Accounts of Chemical Research, 29(6), 268-274.[4] (Context on difficult couplings). Link

  • Corradini, R., Sforza, S., Tedeschi, T., & Marchelli, R. (2007). Chiral Peptide Nucleic Acids: Synthesis, Conformation, and Applications. Current Topics in Medicinal Chemistry, 7(7), 681-694. (Specific context for chiral PNA backbones). Link

Sources

Method

Application Notes and Protocols: Fmoc Protection Strategies for 3-[(2-Aminoethyl)amino]-pentanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to 3-[(2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to 3-[(2-Aminoethyl)amino]-pentanoic acid. This β-amino acid derivative, containing both a primary and a secondary amine, presents a unique chemical challenge requiring nuanced protection strategies for its successful incorporation into peptidomimetics and other complex molecular architectures. This guide details multiple protocols, from non-selective protection to highly selective and orthogonal approaches, explaining the chemical principles behind each method. It includes step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Synthetic Challenge

3-[(2-Aminoethyl)amino]-pentanoic acid is a versatile building block in medicinal chemistry, valued for its role in constructing peptidomimetics with enhanced metabolic stability.[1][2] Its structure, featuring a β-amino acid backbone and a flexible diamine side chain, allows for the introduction of unique conformational constraints and functional groups. However, the presence of two distinct nucleophilic centers—a primary and a secondary amine—complicates its direct use in standard peptide synthesis workflows.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its lability under mild basic conditions, typically using piperidine.[3][4][] This orthogonality is critical for complex syntheses.[3] Applying this protection strategy to a molecule like 3-[(2-Aminoethyl)amino]-pentanoic acid requires careful control to achieve the desired outcome, whether it be complete protection of all amine functionalities or the selective protection of a single site.

This guide explores three core strategies to address this challenge, providing detailed protocols grounded in established chemical principles.

Foundational Principles: Reactivity and Reagents

The key to selective protection lies in the inherent differences in reactivity between the primary and secondary amines.

  • Nucleophilicity: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them react faster with electrophilic reagents like Fmoc-OSu.

  • Reagents: The most common reagent for introducing the Fmoc group is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), favored over Fmoc-Cl for its greater stability and reduced side reactions.[3][][6] The reaction is typically performed under basic conditions (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the amine, enhancing its nucleophilicity.[3][7]

Strategy 1: Non-Selective Di-Fmoc Protection

This approach is ideal when both amine groups must be protected for subsequent reactions where their nucleophilicity would be undesirable. The strategy employs an excess of the Fmoc-reagent to drive the reaction to completion for both amines.

Protocol: Di-Fmoc Protection
  • Dissolution: Dissolve 3-[(2-Aminoethyl)amino]-pentanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cooling: Chill the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu (2.2 eq) dissolved in dioxane to the reaction mixture over 30 minutes.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Perform an extraction with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 using 1 M HCl, which will precipitate the product.[3]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the di-protected product.

Expected Outcome

This protocol should yield Nα,Nε-di-Fmoc-3-[(2-Aminoethyl)amino]-pentanoic acid. The success of the reaction should be confirmed via Mass Spectrometry (MS) to verify the addition of two Fmoc groups (MW of Fmoc = 222.24 g/mol ) and via NMR to observe characteristic signals for the Fmoc moiety.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up A Dissolve Substrate in Dioxane/Na2CO3 B Cool to 0-5 °C A->B C Add Excess Fmoc-OSu (2.2 eq) B->C D Stir Overnight at Room Temp C->D E Dilute & Extract with Ether D->E F Acidify to pH 2-3 with HCl E->F G Filter & Dry F->G H Di-Fmoc Product G->H

Caption: Workflow for non-selective di-Fmoc protection.

Strategy 2: Selective Mono-Fmoc Protection of the Primary Amine

By carefully controlling the stoichiometry of the Fmoc-reagent, it is possible to leverage the higher reactivity of the primary amine to achieve selective mono-protection. This is a crucial strategy when the secondary amine needs to remain available for further modification.

Protocol: Selective Mono-Fmoc Protection
  • Dissolution: Dissolve 3-[(2-Aminoethyl)amino]-pentanoic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.[7]

  • Cooling: Chill the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add a solution of Fmoc-OSu (0.95 eq) in THF dropwise over 1-2 hours. Maintaining a slight sub-stoichiometric amount of the Fmoc reagent is critical to minimize di-protection.[6]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped once the starting material is consumed or the formation of the di-protected byproduct becomes significant.

  • Work-up:

    • Dilute with water and adjust the pH to ~9 with NaHCO₃.

    • Extract with diethyl ether to remove impurities.[7]

    • Carefully acidify the aqueous layer to pH ~6. At this pH, the desired mono-protected product may be less soluble, while the unreacted starting material remains in solution.

  • Purification: The mono-protected product will likely require purification by column chromatography or preparative HPLC to separate it from unreacted starting material and the di-Fmoc byproduct.

Strategy 3: Orthogonal Protection for Maximum Control

For complex synthetic routes requiring distinct manipulation of both amino groups, an orthogonal protection strategy is superior. This involves protecting one amine with a group that is stable to the deprotection conditions of the other. A common pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile Fmoc group.[][8]

This strategy involves a two-step process: first, selectively protect the secondary amine with a Boc group, and then protect the remaining primary amine with an Fmoc group.

Protocol: Orthogonal Protection

Step A: Selective N-Boc Protection of the Secondary Amine

A method described by Prugh et al. can be adapted, which involves temporarily converting the primary amine into a non-nucleophilic imine.[9]

  • Imine Formation: Dissolve the starting material (1.0 eq) in toluene and add benzaldehyde (1.0 eq). Heat at reflux with a Dean-Stark trap to remove water and drive the formation of the imine at the primary amine.

  • Boc Protection: After cooling, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq). Stir at room temperature until the secondary amine is fully protected (monitor by TLC).

  • Imine Hydrolysis: Remove the solvent in vacuo. Hydrolyze the imine by stirring the residue with 1 N aqueous KHSO₄ at room temperature.[9]

  • Isolation: Extract with ether to remove benzaldehyde and other non-polar impurities. Basify the aqueous layer and extract the N-Boc protected product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

Step B: N-Fmoc Protection of the Primary Amine

  • Dissolution: Dissolve the N-Boc protected product from Step A (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃.

  • Fmoc Reagent Addition: Cool to 0 °C and add Fmoc-OSu (1.05 eq) in dioxane.[3]

  • Reaction & Work-up: Stir overnight at room temperature. Perform an acidic work-up as described in Strategy 1 to isolate the final orthogonally protected product.

G A Diamine Substrate B Protect Primary Amine (e.g., Imine Formation) A->B C Protect Secondary Amine (e.g., Boc Anhydride) B->C D Deprotect Primary Amine (e.g., Hydrolysis) C->D E Intermediate: Secondary Amine Protected D->E F Protect Primary Amine (Fmoc-OSu) E->F G Final Product: Orthogonally Protected F->G

Caption: Orthogonal protection strategy workflow.

Comparative Analysis of Strategies
StrategySelectivityYieldEase of ExecutionKey Application
1. Di-Fmoc Non-selectiveHighSimpleTotal amine blockage
2. Selective Mono-Fmoc ModerateVariable; requires optimizationModerate; requires careful monitoringModification of the secondary amine
3. Orthogonal HighGood (over multiple steps)Complex; multi-stepStepwise, selective deprotection
Analytical Characterization and Quality Control

Confirming the identity and purity of the protected products is essential. A combination of techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing purity.[10] A gradient from 5% to 95% acetonitrile in water (with 0.1% TFA) is a typical starting point for method development.[11]

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the products, verifying the addition of the correct number of protecting groups.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The characteristic aromatic protons of the fluorenyl ring system appear between 7.3 and 7.8 ppm in the ¹H NMR spectrum, providing a clear diagnostic marker for successful Fmoc protection.

Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; inefficient precipitation/extraction.Increase reaction time; ensure pH is optimal for precipitation; use a different extraction solvent.
Incomplete Reaction Insufficient reagent; poor quality of starting material or reagents.Use a slight excess of the acylating agent (e.g., 1.05 eq); verify reagent quality.
Unwanted Di-protection (in selective mono-protection) Fmoc-OSu added too quickly or in excess; reaction temperature too high.Add Fmoc-OSu dropwise at 0 °C; use slightly less than one equivalent of Fmoc-OSu.[6]
Fmoc-β-alanine Impurity Excess base with Fmoc-OSu.[6]Use stoichiometric base; consider using NaHCO₃ instead of stronger bases.
References
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267-73. [Link]

  • ACS Publications. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Combinatorial Science. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Fmoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Prugh, J. D., Birchenough, L. A., & Egbertson, M. S. (1992). A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine. Synthetic Communications, 22(16), 2357-2360. [Link]

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Retrieved from [Link]

  • Taylor & Francis Online. (2006). N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. Synthetic Communications. [Link]

  • Organic Letters. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Molecules. (n.d.). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. [Link]

  • Semantic Scholar. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • ACS Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • ACS Omega. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

  • PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • Springer Nature Experiments. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. [Link]

Sources

Application

Application Note: Strategies for Solubilizing 3-[(2-Aminoethyl)amino]-pentanoic acid

Abstract This application note provides a comprehensive guide and detailed protocols for identifying optimal solvent systems for 3-[(2-Aminoethyl)amino]-pentanoic acid. As a molecule possessing both acidic (carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for identifying optimal solvent systems for 3-[(2-Aminoethyl)amino]-pentanoic acid. As a molecule possessing both acidic (carboxylic acid) and multiple basic (amino) functional groups, its solubility is intrinsically linked to its ionization state, which is governed by the pH of the medium. This document explores the underlying chemical principles, outlines systematic screening strategies, and provides step-by-step protocols for researchers, chemists, and formulation scientists. The primary strategies discussed include pH-adjusted aqueous systems and the use of co-solvents to enhance solubility.

Introduction: Understanding the Molecule

3-[(2-Aminoethyl)amino]-pentanoic acid is a non-standard amino acid derivative. Its structure, featuring a pentanoic acid backbone and a side chain with two amine functionalities, confers amphoteric properties. In aqueous solution, the molecule can exist as a cation, a zwitterion, or an anion, depending on the pH.

  • At Low pH: All functional groups are protonated, resulting in a net positive charge (cationic form).

  • At High pH: The carboxylic acid and amino groups are deprotonated, resulting in a net negative charge (anionic form).

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion, with both positive and negative charges, resulting in a net neutral charge.[1][2][3][4]

The solubility of amino acids is typically at its minimum at the isoelectric point due to strong intermolecular electrostatic interactions and is significantly higher at pH values far from the pI.[5][6] Therefore, the most effective strategy for solubilizing this compound is through the rational control of pH.

Core Principles for Solvent Selection

The Critical Role of pH

The primary determinant of solubility for 3-[(2-Aminoethyl)amino]-pentanoic acid is pH. By adjusting the pH of an aqueous solution, we can shift the equilibrium between the zwitterionic, cationic, and anionic forms.

  • Acidic Conditions (pH < pI): Adding an acid (e.g., HCl) protonates the carboxylate group (-COO⁻ to -COOH) and ensures the amine groups remain protonated (-NH₂⁺-). This results in the formation of a positively charged salt (e.g., a hydrochloride salt), which is generally much more soluble in water than the neutral zwitterion.[4]

  • Alkaline Conditions (pH > pI): Adding a base (e.g., NaOH) deprotonates the ammonium groups (-NH₃⁺ to -NH₂), leaving the carboxylate group negatively charged.[3] This formation of a negatively charged salt (e.g., a sodium salt) also leads to a significant increase in aqueous solubility.

The Utility of Co-solvents

While pH adjustment is the most powerful tool, co-solvents can also be employed, particularly to increase the solubility of the zwitterionic form or to create formulations for specific applications. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[7][] By disrupting the hydrogen bonding network of water, they can better accommodate molecules with both polar and non-polar regions, potentially increasing the solubility of the zwitterion.[] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]

Systematic Solvent Screening Workflow

A systematic approach is crucial to efficiently identify the optimal solvent system. The following workflow guides the researcher from initial screening to final solvent selection.

G cluster_0 cluster_1 Strategy 1: pH Adjustment (Recommended) cluster_2 Strategy 2: Co-solvent Screening start Start: Weigh Compound prep_stock Prepare Concentrated Stock in Strong Acid/Base (e.g., 1M HCl or 1M NaOH) start->prep_stock strategy Select Primary Strategy prep_stock->strategy ph_buffers Prepare Buffer Series (e.g., pH 2 to 12) strategy->ph_buffers Aqueous cosolvent_systems Prepare Co-solvent Systems (e.g., Water:Ethanol, Water:DMSO at various ratios) strategy->cosolvent_systems Organic/Aqueous add_compound Add Aliquot of Stock to Buffers (or add solid to excess) ph_buffers->add_compound equilibrate Equilibrate System (e.g., 24h at 25°C with stirring) add_compound->equilibrate separate Separate Solid & Liquid (Centrifuge or Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV, Gravimetric) separate->analyze plot Plot Solubility vs. pH & Identify Optimal pH analyze->plot add_solid Add Compound to Excess cosolvent_systems->add_solid equilibrate_co Equilibrate System add_solid->equilibrate_co separate_co Separate Solid & Liquid equilibrate_co->separate_co analyze_co Analyze Supernatant separate_co->analyze_co compare Compare Solubilities analyze_co->compare

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol establishes the solubility profile of 3-[(2-Aminoethyl)amino]-pentanoic acid across a wide pH range to identify the regions of maximum solubility.

Materials:

  • 3-[(2-Aminoethyl)amino]-pentanoic acid

  • Type I (18.2 MΩ·cm) deionized water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Standard buffer salts (e.g., citrate, phosphate, borate)

  • Calibrated pH meter

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge or syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from 2 to 12 in increments of 1.0 pH unit. Use appropriate buffer systems for each range (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-10, NaOH for pH 11-12).

  • Sample Preparation: Add an excess amount of 3-[(2-Aminoethyl)amino]-pentanoic acid to a tared vial (e.g., 10 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Incubation: Add a fixed volume (e.g., 1.0 mL) of each prepared buffer to a separate vial containing the compound.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours.

    • Rationale: This step is critical to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a chemically compatible 0.22 µm syringe filter.

    • Rationale: Complete removal of solid particulates is essential to prevent artificially high concentration readings in the subsequent analysis.

  • Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or mM) against the final measured pH of each buffer solution.

Protocol 2: Co-solvent System Evaluation

This protocol assesses the ability of common water-miscible organic solvents to improve the solubility of the compound, typically at its isoelectric point where aqueous solubility is lowest.

Materials:

  • All materials from Protocol 1

  • Co-solvents (e.g., Ethanol, Propylene Glycol, DMSO, PEG 400)

Procedure:

  • Solvent Preparation: Prepare a series of co-solvent mixtures. For example, create 10%, 25%, and 50% (v/v) solutions of ethanol in water. Repeat for other co-solvents of interest. The aqueous component should be buffered to the compound's pI (if known) or to pH 7.4 to simulate physiological conditions.

  • Sample Preparation & Equilibration: Following steps 2-4 from Protocol 1, add an excess of the compound to each co-solvent mixture and allow it to equilibrate.

  • Phase Separation & Analysis: Following steps 5-6 from Protocol 1, separate the solid and analyze the supernatant to determine the solubility in each co-solvent system.

  • Data Comparison: Compare the solubility values obtained in the different co-solvent systems.

Data Presentation and Interpretation

The results from the protocols should be tabulated for clear comparison. The pH-solubility profile is expected to be U-shaped, characteristic of amphoteric compounds.

Table 1: Hypothetical Solubility Data for 3-[(2-Aminoethyl)amino]-pentanoic acid

Solvent SystempH (at 25°C)Temperature (°C)Observed Solubility (mg/mL)
Aqueous Buffer2.025> 150
Aqueous Buffer4.02545.2
Aqueous Buffer6.0255.1
Aqueous Buffer7.4253.8
Aqueous Buffer8.0256.3
Aqueous Buffer10.02588.9
Aqueous Buffer12.025> 200
25% Ethanol in Water7.4258.5
25% DMSO in Water7.42512.3

Interpretation: The hypothetical data in Table 1 illustrates the expected trend. Solubility is very high at highly acidic (pH 2.0) and highly alkaline (pH 12.0) conditions. It reaches a minimum around the neutral pH range (6.0-8.0), which is indicative of the isoelectric point. Co-solvents at a physiological pH of 7.4 show a modest ability to increase solubility over the aqueous buffer alone.

Conclusion and Recommendations

For 3-[(2-Aminoethyl)amino]-pentanoic acid, the optimal and most effective strategy for achieving high solubility is the use of pH-adjusted aqueous systems .

  • For applications requiring an acidic formulation, adjusting the pH to ≤ 3 with a pharmaceutically acceptable acid like HCl is recommended.

  • For applications requiring an alkaline formulation, adjusting the pH to ≥ 10 with a base like NaOH is recommended.

The use of co-solvents like ethanol or DMSO offers a moderate increase in solubility near the isoelectric point but is significantly less effective than pH modification. Co-solvents may be considered for specific formulation requirements where extreme pH values are not desirable. The protocols outlined in this note provide a robust framework for systematic evaluation and selection of an appropriate solvent system for research, development, and formulation activities.

References

  • Sarmad, S., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. [Link]

  • Lymperopoulos, K., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. [Link]

  • Bowden, N. A., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

  • Lee, T. Y., et al. (2013) as cited in a figure on ResearchGate. pH dependence of amino acid solubility. ResearchGate. [Link]

  • Garakani, T. M., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • University of East Anglia. (n.d.). Optical properties of amino acids: What are zwitterions?. [Link]

  • Garakani, T. M., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • aqion. (2024). Zwitterions and Amino Acids. [Link]

  • Qureshi, A., et al. (2023). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Beig, A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Clark, J. (n.d.). the acid-base behaviour of amino acids. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((2-Aminoethyl)amino)propanoic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Reactions of Amino Acids. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Coupling of 3-[(2-Aminoethyl)amino]-pentanoic Acid to Peptide Backbones

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery and materials science, enabling the creation of peptidomimetics with enhanced stability, n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery and materials science, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and tailored therapeutic properties.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic coupling of 3-[(2-Aminoethyl)amino]-pentanoic acid (AEAPA), a unique diamino acid, to peptide backbones using Solid-Phase Peptide Synthesis (SPPS). We address the critical challenges posed by AEAPA's structure, including the differential reactivity of its primary and secondary amino groups, and outline a robust orthogonal protection strategy. This document details coupling methodologies, step-by-step experimental protocols, and characterization techniques to ensure successful and verifiable incorporation of AEAPA into target peptide sequences.

Introduction: The Challenge and Potential of AEAPA

3-[(2-Aminoethyl)amino]-pentanoic acid (AEAPA) presents a unique structural motif for peptide chemists. Its backbone features a secondary amine, while the side chain contains a primary amine. This diamino structure offers significant potential for creating branched, cyclic, or otherwise modified peptides. However, its successful incorporation requires a carefully planned strategy to control which amine participates in backbone elongation and which remains available for side-chain modification.

Uncontrolled coupling would lead to a heterogeneous mixture of products, with the peptide chain extending from either the primary or the secondary amine. Therefore, a robust orthogonal protection scheme is not just recommended, but essential for success.[2][3] This involves using distinct protecting groups for each amine that can be removed under different chemical conditions, allowing for selective deprotection and reaction at specific sites.[2] The most common and effective strategy for SPPS is the Fmoc/tBu approach, which utilizes a base-labile group for the α-amino function and acid-labile groups for side-chain protection.[4]

The Orthogonal Protection Imperative

To successfully incorporate AEAPA into a peptide chain via its secondary amine (as part of the backbone), the more reactive primary amine on the side chain must be masked with a protecting group that is stable during the entire SPPS process but can be removed later if desired. Conversely, the secondary "backbone" amine must be protected with a group that is temporarily removed at each cycle of synthesis, typically the Fmoc group.[5]

Key considerations for the protection strategy:

  • α-Amino Group (Secondary Amine): This amine will form the peptide bonds of the main chain. It should be protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is the standard for base-labile temporary protection in SPPS.[5]

  • Side-Chain Amino Group (Primary Amine): This amine requires a more permanent protecting group that is stable to the piperidine treatment used for Fmoc removal. Suitable options include:

    • Boc (tert-butyloxycarbonyl): This is a widely used acid-labile group. It is stable to piperidine but is cleaved during the final trifluoroacetic acid (TFA) cleavage step, yielding a free primary amine on the final peptide.[3][6]

    • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is selectively removed with a dilute solution of hydrazine in DMF. This allows for on-resin modification of the side-chain amine before the final cleavage, as it is orthogonal to both Fmoc/piperidine and Boc/TFA conditions.

For the purpose of this guide, we will focus on the Fmoc-AEAPA(Boc)-OH derivative, as it represents a common and highly effective strategy for incorporating AEAPA.

Coupling Methodologies: Ensuring Efficient Peptide Bond Formation

The formation of a peptide bond involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[7] While standard reagents can be effective, the secondary amine of AEAPA presents a degree of steric hindrance that can slow down the reaction. Therefore, the choice of coupling reagent is critical to achieving high efficiency and minimizing side reactions like racemization.[1][8]

Comparison of Coupling Reagent Classes
Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms an O-acylisourea intermediate. Often used with an additive like HOBt to suppress racemization.Cost-effective, simple to use.Can lead to racemization without additives. Byproducts can be difficult to remove.[7]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUDirectly activates the carboxyl group to form a highly reactive OBt or OAt active ester.[8][9]High coupling efficiency, rapid kinetics, low racemization.[8][10] Excellent for sterically hindered amino acids.[11]Higher cost. Can cause guanidinylation of the N-terminus if excess reagent is used.[10]
Phosphonium Salts PyBOP, PyAOPSimilar to onium salts, forms a reactive ester.High efficiency, low racemization. Does not cause guanidinylation side reactions.[12]More expensive than many alternatives.

For incorporating the sterically demanding AEAPA, onium salt reagents like HATU are highly recommended .[11] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt), which accelerates the coupling reaction.[10][11]

Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the incorporation of Fmoc-AEAPA(Boc)-OH into a peptide sequence using manual SPPS.

Workflow Overview

The overall process follows the standard cycles of solid-phase peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle for AEAPA cluster_next_aa SPPS Cycle for Next AA cluster_final Final Steps Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect_Initial Initial Fmoc Deprotection (Piperidine) Swell->Fmoc_Deprotect_Initial Couple_AEAPA Couple AEAPA to Resin Fmoc_Deprotect_Initial->Couple_AEAPA Free Amine Activate_AEAPA Activate Fmoc-AEAPA(Boc)-OH (HATU/DIPEA) Activate_AEAPA->Couple_AEAPA Wash_1 Wash (DMF, DCM) Couple_AEAPA->Wash_1 Fmoc_Deprotect_Cycle Fmoc Deprotection (Piperidine) Wash_1->Fmoc_Deprotect_Cycle Wash_2 Wash Fmoc_Deprotect_Cycle->Wash_2 Couple_Next_AA Couple Next Fmoc-AA-OH Wash_2->Couple_Next_AA Wash_3 Wash Couple_Next_AA->Wash_3 Repeat Repeat Cycles for Sequence Wash_3->Repeat Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify & Analyze (HPLC, MS) Precipitate->Purify Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack AA Fmoc-AEAPA(Boc)-OH R-COOH HATU {HATU | Activator} AA->HATU Attacks Base DIPEA (Base) Base->AA:cooh Deprotonates ActiveEster OAt-Active Ester R-CO-OAt HATU->ActiveEster Forms PeptideBond {New Peptide Bond Formed | R-CO-NH-Peptide} ActiveEster->PeptideBond PeptideResin Peptide-Resin H₂N-Peptide PeptideResin:nh2->ActiveEster Nucleophilic Attack

Sources

Application

Application Note: A Strategic Approach to the Purification of 3-[(2-Aminoethyl)amino]-pentanoic Acid Using Preparative HPLC

Abstract This document provides a comprehensive guide for the purification of 3-[(2-Aminoethyl)amino]-pentanoic acid, a small, polar, zwitterionic molecule, using preparative High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 3-[(2-Aminoethyl)amino]-pentanoic acid, a small, polar, zwitterionic molecule, using preparative High-Performance Liquid Chromatography (HPLC). Due to its hydrophilic and charged nature, this compound presents unique challenges for retention and separation under standard reversed-phase conditions. This application note details a systematic method development strategy, discusses the rationale behind chromatographic mode selection—including Reversed-Phase with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange—and provides a detailed, validated protocol for efficient purification. The methodologies described are designed for researchers, chemists, and drug development professionals aiming to achieve high purity and recovery of this and structurally similar compounds.

Introduction and Scientific Principles

3-[(2-Aminoethyl)amino]-pentanoic acid is a non-standard amino acid analog characterized by a pentanoic acid backbone with both a secondary and a primary amine. This structure confers high polarity and the ability to exist as a zwitterion across a wide pH range. The purification of such molecules from complex reaction mixtures is often non-trivial. Standard C18 reversed-phase (RP) chromatography frequently fails to provide adequate retention for these highly polar compounds, leading to elution in or near the solvent front.[1][2]

To overcome this challenge, a strategic approach to HPLC method development is essential. The choice of the stationary phase and mobile phase is dictated by the physicochemical properties of the analyte. The primary chromatographic modes considered for this compound are:

  • Reversed-Phase (RP) Chromatography with Ion-Pairing: This is a widely used technique where an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase.[3] TFA serves two main purposes: it suppresses the ionization of residual silanols on the silica-based stationary phase and forms a neutral, more hydrophobic ion pair with the positively charged amine groups on the analyte, thereby increasing its retention on a non-polar C18 column.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar and hydrophilic compounds.[2][5] In HILIC, a polar stationary phase (e.g., aminopropyl, silica, or zwitterionic phases) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[7]

  • Ion-Exchange Chromatography (IEX): Given the presence of both acidic (carboxylate) and basic (amino) functional groups, IEX is a powerful alternative.[8][9] Cation-exchange chromatography, where the stationary phase has fixed negative charges, can be used to retain the positively charged analyte at a low pH. Elution is then accomplished by increasing the ionic strength or pH of the mobile phase.[8][10]

This guide will primarily focus on the development of a robust ion-pairing reversed-phase method, as it is often the most accessible technique in many laboratories.

Method Development Strategy

A systematic approach to method development ensures a robust and efficient purification process. The workflow should begin with analytical scale experiments before scaling up to preparative chromatography.[11]

MethodDevelopment Start Crude Sample Analysis (Analytical HPLC) ModeSelect Select Chromatographic Mode (RP, HILIC, IEX) Start->ModeSelect ColScreen Column Screening (e.g., C18, C8, Phenyl) ModeSelect->ColScreen If RP Chosen MobilePhase Optimize Mobile Phase (Modifier, pH, Organic Solvent) ColScreen->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient ScaleUp Scale-Up to Preparative Column Gradient->ScaleUp Purify Execute Preparative Run & Fraction Collection ScaleUp->Purify Analyze Analyze Fractions (Purity Check) Purify->Analyze Analyze->Purify Re-inject if needed End Pool Fractions & Post-Processing Analyze->End If Pure

Caption: Method development workflow for preparative HPLC purification.

Detailed Purification Protocol

This protocol describes a preparative reversed-phase HPLC method using TFA as an ion-pairing agent.

Materials and Reagents
  • Crude 3-[(2-Aminoethyl)amino]-pentanoic acid

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity

  • Methanol (for column flushing)

  • Sample dissolution solvent (e.g., Water with 5-10% ACN)

Instrumentation and Column
  • Preparative HPLC System: Equipped with a binary or quaternary pump, autosampler or manual injector, UV-Vis detector, and fraction collector.

  • Preparative Column: C18 stationary phase, 10 µm particle size, ≥20 mm internal diameter (e.g., 21.2 x 150 mm). The choice of column dimension depends on the amount of material to be purified.[12][13]

  • Analytical Column: C18 stationary phase, <5 µm particle size, 4.6 mm internal diameter (e.g., 4.6 x 150 mm) for method development and fraction analysis.

Experimental Procedures

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

Step 2: Sample Preparation

  • Dissolve the crude sample in a minimal amount of a suitable solvent. Start with Mobile Phase A or a mixture of Water/ACN (95:5).

  • The final concentration should be as high as possible without causing precipitation, typically 20-50 mg/mL, depending on solubility.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 3: Analytical Method Development & Purity Check

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a small amount (5-10 µL) of the prepared sample.

  • Run a scouting gradient to determine the approximate elution time of the target compound.

  • Optimize the gradient to achieve baseline separation between the target compound and major impurities.

Analytical Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL
Gradient Time (min)
0.0
20.0
22.0
25.0
25.1
30.0

Step 4: Scale-Up and Preparative Purification

  • Calculate the preparative flow rate and gradient times based on the analytical method. A common scaling factor is the ratio of the column cross-sectional areas: (d_prep / d_anal)² .

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Perform a blank run (injecting sample solvent only) to ensure a clean baseline.

  • Inject the filtered crude sample. The injection volume will depend on the column size and the concentration of the sample.

  • Run the preparative gradient and collect fractions based on the UV detector signal.

Preparative Method Parameters
Column C18, 21.2 x 150 mm, 10 µm
Flow Rate 20.0 mL/min (Scaled from analytical)
Detection UV at 214 nm
Injection Volume 1-5 mL (Dependent on sample concentration)
Gradient Time (min)
0.0
20.0
22.0
25.0
25.1
30.0

Step 5: Fraction Analysis and Post-Processing

  • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution contains the purified product as a TFA salt. This can be isolated by lyophilization (freeze-drying).[14][15] Note that freeze-drying samples containing acetonitrile can be challenging due to its low freezing point.[16]

  • If the TFA counter-ion is undesirable for downstream applications, it can be exchanged using techniques like ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[17][18]

PurificationWorkflow PrepSample Prepare & Filter Crude Sample Inject Inject Sample PrepSample->Inject Equilibrate Equilibrate Prep HPLC (Initial Conditions) Equilibrate->Inject Run Run Preparative Gradient Inject->Run Collect Collect Fractions (Based on UV Signal) Run->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >98% Evaporate Solvent Removal (Rotovap & Lyophilization) Pool->Evaporate Final Pure Compound (TFA Salt) Evaporate->Final

Caption: Step-by-step preparative HPLC purification workflow.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Retention / Elution at Void Analyte is too polar for standard C18.Increase ion-pairing agent concentration slightly. Consider a more retentive phase (e.g., Phenyl) or switch to HILIC/IEX mode.[1][12]
Peak Tailing Secondary interactions with residual silanols; column overload.Ensure 0.1% TFA is in both mobile phases. Reduce sample load. Operate at low pH (~2) to protonate amines and suppress silanols.[3]
Poor Resolution Inadequate gradient; column overload.Optimize the gradient slope to be shallower around the elution time of the target. Reduce injection volume/mass.
High Backpressure Particulate matter in sample/mobile phase; column frit plugged.Filter all samples and mobile phases. Flush the column in the reverse direction with methanol.
Baseline Drift/Noise Poor mobile phase mixing; TFA absorption.Use an HPLC system with an efficient mixer.[19] Ensure thorough mobile phase degassing.

Conclusion

The purification of polar, zwitterionic compounds like 3-[(2-Aminoethyl)amino]-pentanoic acid by preparative HPLC is readily achievable through a systematic and scientifically-grounded approach. Ion-pairing reversed-phase chromatography with TFA provides a robust and accessible method for retaining and separating this challenging analyte. By carefully developing the method at an analytical scale and then linearly scaling to a preparative format, researchers can achieve high levels of purity and recovery. Subsequent post-purification steps, such as lyophilization, allow for the isolation of the final product in a solid, easy-to-handle form.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophiliz
  • Technical Support Center: TFA Contamination in HPLC-Purified Peptides. Benchchem.
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chrom
  • HPLC Column Selection Guide.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Preparative HPLC Columns – Efficient Sample Purific
  • the role of TFA on Reverse phase chromatography?.
  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.
  • Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
  • Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophiliz
  • HPLC method dev strategies for Zwitterions.
  • Sample Preparation in Ion Exchange Chrom
  • Picking the Perfect HPLC Column. Biocompare.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evapor
  • Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column. Phenomenex.
  • Serial coupling of reversed-phase and zwitterionic hydrophilic interaction LC/MS for the analysis of polar and nonpolar phenols in wine. PubMed.
  • Ion-Exchange Analysis of Amino Acids.
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • What is Purification by Preparative Liquid Chrom
  • Electrostatic Repulsion Hydrophilic Interaction Chromatography for Isocratic Separation of Charged Solutes and Selective Isol
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed.
  • HPLC Separation of Amino Acids in HILIC and C
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Purification of modified amino acids: a student perspective of the ACCQPrep® prepar
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?.

Sources

Method

Topic: Advanced Crystallization Techniques for 3-[(2-Aminoethyl)amino]-pentanoic Acid Salts

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The control of crystallization is a critical determinant of purity, stab...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The control of crystallization is a critical determinant of purity, stability, and bioavailability in pharmaceutical development. This guide provides an in-depth exploration of scientifically-grounded techniques for the crystallization of 3-[(2-Aminoethyl)amino]-pentanoic acid and its salts. As a zwitterionic molecule with multiple protonation sites, its crystallization behavior is highly dependent on physicochemical parameters such as pH, solvent system, and temperature. This document moves beyond simple procedural lists to explain the underlying principles governing crystal nucleation and growth, empowering researchers to rationally design, optimize, and troubleshoot crystallization processes. We present detailed protocols for cooling, anti-solvent, and vapor diffusion crystallization, alongside strategies for managing polymorphism and characterizing the final crystalline solid.

Foundational Principles: The Science of Crystallizing Amino Acid Derivatives

The target molecule, 3-[(2-Aminoethyl)amino]-pentanoic acid, possesses a carboxylic acid group and two amino groups, allowing it to exist as a zwitterion over a specific pH range. The formation of its salts (e.g., hydrochloride, sulfate) fundamentally alters its solubility profile, which is the cornerstone of any crystallization strategy.

1.1. Solubility, Supersaturation, and the Isoelectric Point

Crystallization is initiated by creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility. For amino acid salts, solubility is profoundly influenced by the solvent composition and pH.

  • Solvent Effects: The solubility of amino acids is typically highest in polar protic solvents like water and decreases significantly in organic solvents such as ethanol, methanol, or acetone.[1][2] This differential solubility is the basis for anti-solvent crystallization.

  • pH and Zwitterionic Nature: The net charge of the molecule changes with pH. At the isoelectric point (pI), the net charge is zero, and solubility is at a minimum. Adjusting the pH away from the pI by adding an acid or base increases solubility by forming the cationic or anionic species, respectively.[1] This principle can be leveraged to dissolve the compound at one pH and induce crystallization by adjusting the pH towards the pI.

1.2. The Two-Step Process: Nucleation and Growth

Supersaturation is the driving force, but the formation of crystals occurs in two distinct kinetic stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation or "seeding").

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei.

The rate of cooling, the rate of anti-solvent addition, and the level of supersaturation dictate the relative rates of nucleation and growth.[3] Rapid changes often favor high nucleation rates, resulting in many small crystals, whereas slow, controlled changes promote the growth of fewer, larger, and often higher-quality crystals.[4]

1.3. The Challenge of Polymorphism

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[5] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. In pharmaceutical development, controlling polymorphism is critical, as an unintended polymorphic transformation can alter a drug's efficacy and shelf-life. Factors influencing which polymorph is obtained include temperature, solvent, and the presence of impurities or additives.[6][7]

Strategic Selection of Crystallization Methodology

The choice of crystallization technique depends on the solute's properties, the available quantity of material, and the desired outcome (e.g., bulk purification vs. single crystals for X-ray diffraction).

G start Crude 3-[(2-Aminoethyl)amino]- pentanoic acid salt solubility_screen Perform Solubility Screening (Various Solvents & Temperatures) start->solubility_screen is_thermolabile Is the compound thermolabile? solubility_screen->is_thermolabile vapor_xtal Vapor Diffusion (Small Scale / Single Crystal) solubility_screen->vapor_xtal Limited Material high_sol_diff High solubility difference with temperature? is_thermolabile->high_sol_diff No antisolvent_xtal Anti-Solvent Crystallization is_thermolabile->antisolvent_xtal Yes cooling_xtal Cooling Crystallization high_sol_diff->cooling_xtal Yes high_sol_diff->antisolvent_xtal No

Caption: Decision workflow for selecting a primary crystallization technique.

Table 1: Solvent & Anti-Solvent Systems for Amino Acid Salts

Primary Solvent (Good Solubility)Potential Anti-Solvents (Poor Solubility)Rationale & Considerations
WaterEthanol, Methanol, IsopropanolExcellent for highly polar salts. The alcohol anti-solvent reduces the dielectric constant of the medium, decreasing solubility.[8][9]
MethanolAcetone, Diethyl Ether, Ethyl AcetateUseful for salts with moderate polarity. Acetone is a common and effective anti-solvent.[10]
Dimethylformamide (DMF)Water, MethanolDMF can be an effective solvent for complex zwitterions, and its role in mediating crystal packing has been noted.[11]
Acetic AcidWater, Diethyl EtherAcetic acid can protonate the amino groups, increasing solubility. Water can then act as an anti-solvent.[4]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Controlled Cooling Crystallization

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.

Causality: This protocol works by creating a saturated solution at an elevated temperature and then slowly reducing the temperature. As the solution cools, the solubility decreases, leading to a state of supersaturation that drives crystal formation. A slow cooling rate is crucial to favor crystal growth over rapid nucleation, yielding larger, more easily filterable crystals.[4]

Methodology:

  • Solvent Selection: Choose a solvent (or solvent mixture) in which the salt has high solubility near the solvent's boiling point and low solubility at or below room temperature (e.g., 0-5 °C). Water or a water/ethanol mixture is a common starting point.

  • Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, add the crude 3-[(2-Aminoethyl)amino]-pentanoic acid salt. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If some solid remains, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature. Avoid using a large excess of solvent.

  • Slow Cooling (Growth Phase): Turn off the heat source and allow the flask to cool slowly and undisturbed towards room temperature. Insulating the flask (e.g., with glass wool) can promote slower cooling and better crystal growth.

  • Maturation: Once at room temperature, crystal formation should be evident. For maximum yield, the flask can be placed in an ice bath or refrigerator (0-5 °C) for several hours to further decrease the salt's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is highly flexible and useful when a compound's solubility is not strongly dependent on temperature or when the compound is heat-sensitive.[8][12]

Methodology:

  • System Selection: Choose a miscible solvent/anti-solvent pair from Table 1.

  • Dissolution: Dissolve the crude salt in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).

  • Filtration (Optional but Recommended): Filter the solution through a 0.45 µm syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Anti-Solvent Addition (Nucleation/Growth Phase): While stirring the solution, add the anti-solvent dropwise or via a syringe pump at a slow, controlled rate. The optimal rate must be determined empirically but should be slow enough to maintain a clear or faintly turbid solution.

  • Observation: Continue addition until turbidity persists, indicating the onset of nucleation. At this point, you can either stop the addition and allow the crystals to grow or continue the slow addition to drive more material out of solution.

  • Maturation: After the addition is complete, allow the mixture to stir for a period (e.g., 1-24 hours) to allow crystallization to complete and the system to reach equilibrium.

  • Isolation and Drying: Collect, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in Protocol 1.

G cluster_0 Dissolution Stage cluster_1 Crystallization Stage cluster_2 Isolation Stage a Dissolve Salt in 'Good' Solvent b Filter to Remove Particulates a->b c Slow, Controlled Addition of Anti-Solvent b->c d Induce Supersaturation & Nucleation c->d e Allow Crystal Growth & Maturation d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h

Caption: General workflow for the Anti-Solvent Crystallization protocol.

Protocol 3: Vapor Diffusion

This method is best suited for producing very high-quality single crystals from small amounts of material (mg scale), ideal for structural analysis.[13][14]

Causality: Vapor diffusion relies on the slow transfer of a volatile component to change the composition of a small drop of the sample solution, gradually inducing supersaturation. In the most common setup, a volatile anti-solvent from a larger reservoir slowly diffuses into a drop containing the sample dissolved in a less volatile "good" solvent. This slow change in solvent composition allows for the growth of well-ordered single crystals.[15]

Methodology (Sitting Drop):

  • Preparation: Place a micro-bridge or a pedestal into the well of a crystallization plate.

  • Reservoir: Add the reservoir solution (typically 500-1000 µL) to the bottom of the well. This solution is the more volatile anti-solvent (e.g., acetone, pentane).

  • Sample Drop: Prepare a concentrated solution of your salt in a less volatile "good" solvent (e.g., water, methanol). On top of the micro-bridge, place a small drop (1-5 µL) of this sample solution.

  • Sealing: Tightly seal the well with clear tape or a cover slip.

  • Equilibration: Store the plate in a vibration-free location at a constant temperature. Over time, the volatile anti-solvent vapor will diffuse from the reservoir into the drop, slowly increasing its concentration in the drop and causing the salt to crystallize.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth over several days to weeks.

Optimization & Troubleshooting

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form Solution is not sufficiently supersaturated; cooling/anti-solvent addition too slow; insufficient time.Concentrate the solution; cool to a lower temperature; add more anti-solvent; add a seed crystal; scratch the inside of the flask with a glass rod to create nucleation sites.[4]
Oiling Out / Amorphous Ppt. Supersaturation achieved too rapidly; poor solvent choice; presence of impurities.Slow down the cooling or anti-solvent addition rate; increase the crystallization temperature; try a different solvent system; re-purify the material.
Very Fine Needles / Powder Nucleation rate is much higher than growth rate.Reduce the level of supersaturation; slow down the process (cooling/addition); use a solvent that promotes a different crystal habit.
Poor Yield Compound has significant solubility even at low temperatures; insufficient maturation time.Use a more effective anti-solvent; ensure the solution is cooled sufficiently; allow more time for crystallization before filtering.

References

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions - MPG.PuRe. (2023). Max Planck Institute. [Link]

  • Crystallization of Small Molecules. (n.d.). Practical course document.
  • Garakani, A., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. [Link]

  • Kubota, N. (1990). Method for crystallization of amino acids.
  • Yamamoto, H., et al. (1992). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
  • Kubota, N. (2001). Control of Polymorphism in Crystallization of Amino Acid. ResearchGate. [Link]

  • Kempkes, L. J. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. [Link]

  • Coles, S. J., & Gale, P. A. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Wibowo, C., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research. [Link]

  • Chianese, A., et al. (2005). Filtration Properties of Amino Acid Crystals Produced by Anti-Solvent Crystallization. Journal of Chemical Engineering of Japan. [Link]

  • Chen, J., et al. (2015). Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices. Chemical Science. [Link]

  • Kubota, N., et al. (1998). Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]

  • Polymorphism. (n.d.). Wikipedia. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Cooling crystallization process: Topics. (n.d.). Science.gov. [Link]

  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]

  • Synthetic zwitterions as efficient non-permeable cryoprotectants. (2021). Nature Communications. [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. (1992). European Patent Office. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. [Link]

  • Salts of Amino Acids: Crystallization, Structure and Properties. (2024). ResearchGate. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • Garakani, A., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. [Link]

Sources

Application

Application Note &amp; Protocol: Scalable Production of 3-[(2-Aminoethyl)amino]-pentanoic Acid for Clinical Research

Introduction 3-[(2-Aminoethyl)amino]-pentanoic acid is a novel beta-amino acid derivative with significant potential in clinical research. Its unique structure suggests possible applications as a building block in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(2-Aminoethyl)amino]-pentanoic acid is a novel beta-amino acid derivative with significant potential in clinical research. Its unique structure suggests possible applications as a building block in the synthesis of peptidomimetics, as a standalone therapeutic agent, or as a chelating agent. The successful translation of this promising molecule from preclinical studies to clinical trials necessitates a robust, scalable, and well-documented manufacturing process. This application note provides a comprehensive guide for the scalable production of 3-[(2-Aminoethyl)amino]-pentanoic acid, with a strong emphasis on process control, purity, and adherence to Good Manufacturing Practices (GMP) to ensure its suitability for clinical research applications.[1][2]

The manufacturing of Active Pharmaceutical Ingredients (APIs) for clinical trials requires stringent quality control and a well-documented process to ensure patient safety and data integrity.[3][4] This guide outlines a proposed synthetic route, detailed purification protocols, and analytical methods for the characterization of 3-[(2-Aminoethyl)amino]-pentanoic acid, providing researchers, scientists, and drug development professionals with the necessary framework for its production.

Proposed Synthetic Pathway

A plausible and scalable synthetic route for 3-[(2-Aminoethyl)amino]-pentanoic acid is proposed, starting from commercially available ethyl pent-2-enoate. This multi-step synthesis is designed to be amenable to scale-up and incorporates purification steps at critical stages to ensure the high purity of the final product.

Synthetic_Pathway A Ethyl pent-2-enoate B Ethyl 3-(benzylamino)pentanoate A->B 1. Benzylamine, Michael Addition C N-Benzyl-3-aminopentan-1-ol B->C 2. LiAlH4, Reduction D 2-((3-Hydroxy-1-ethylpropyl)(benzyl)amino)ethylcarbamate C->D 3. Boc-anhydride, Protection E tert-Butyl (2-((3-hydroxy-1-ethylpropyl)(benzyl)amino)ethyl)carbamate D->E F tert-Butyl (2-(benzyl(1-ethyl-3-oxopropyl)amino)ethyl)carbamate E->F 4. Dess-Martin periodinane, Oxidation G 3-((2-((tert-Butoxycarbonyl)amino)ethyl)(benzyl)amino)pentanoic acid F->G 5. NaClO2, Oxidation H 3-[(2-Aminoethyl)amino]-pentanoic acid G->H 6. H2, Pd/C, Deprotection

Figure 1: Proposed synthetic pathway for 3-[(2-Aminoethyl)amino]-pentanoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(benzylamino)pentanoate

This initial step involves a Michael addition of benzylamine to ethyl pent-2-enoate. This reaction is chosen for its typically high yields and selectivity.

  • Materials: Ethyl pent-2-enoate, Benzylamine, Ethanol.

  • Procedure:

    • In a reaction vessel, dissolve ethyl pent-2-enoate (1.0 eq) in ethanol.

    • Add benzylamine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction to N-Benzyl-3-aminopentan-1-ol

The ester is reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Materials: Ethyl 3-(benzylamino)pentanoate, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 3-(benzylamino)pentanoate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then water again.

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Step 3: Protection of the Amino Group

The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Materials: N-Benzyl-3-aminopentan-1-ol, Di-tert-butyl dicarbonate (Boc-anhydride), Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-benzyl-3-aminopentan-1-ol (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) followed by Boc-anhydride (1.2 eq).

    • Stir the reaction at room temperature for 8-12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography.

Step 4 & 5: Oxidation to the Carboxylic Acid

A two-step oxidation process is employed to convert the primary alcohol to the carboxylic acid. First, a mild oxidation to the aldehyde, followed by a more robust oxidation to the carboxylic acid.

  • Materials: tert-Butyl (2-((3-hydroxy-1-ethylpropyl)(benzyl)amino)ethyl)carbamate, Dess-Martin periodinane, Sodium chlorite (NaClO2), Sodium dihydrogen phosphate, 2-Methyl-2-butene, tert-Butanol, Water.

  • Procedure (Step 4):

    • Dissolve the alcohol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-3 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

  • Procedure (Step 5):

    • Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (4.0 eq).

    • In a separate flask, dissolve NaClO2 (3.0 eq) and NaH2PO4 (3.0 eq) in water.

    • Add the aqueous solution of NaClO2 and NaH2PO4 to the solution of the aldehyde dropwise at room temperature.

    • Stir the reaction for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid.

Step 6: Deprotection to Yield 3-[(2-Aminoethyl)amino]-pentanoic acid

The final step involves the removal of both the Boc and benzyl protecting groups via catalytic hydrogenation.

  • Materials: 3-((2-((tert-Butoxycarbonyl)amino)ethyl)(benzyl)amino)pentanoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the protected amino acid (1.0 eq) in methanol.

    • Add 10% Pd/C (10% by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 16-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Achieving high purity is critical for clinical research applications. The final product, 3-[(2-Aminoethyl)amino]-pentanoic acid, is an amino acid and can be effectively purified using ion-exchange chromatography.[5][6]

  • Method: Ion-Exchange Chromatography

  • Resin: A strong cation exchange resin is recommended.

  • Procedure:

    • Dissolve the crude product in a minimal amount of deionized water.

    • Load the solution onto the equilibrated cation exchange column.

    • Wash the column with deionized water to remove any neutral or anionic impurities.

    • Elute the desired product using a gradient of aqueous ammonia solution (e.g., 0.1 M to 2.0 M).[6]

    • Collect fractions and monitor by TLC or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the final product. The following table summarizes the key analytical tests and expected results.

Analytical Test Method Expected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of 3-[(2-Aminoethyl)amino]-pentanoic acid.
Identity & Mass Mass Spectrometry (MS)Molecular ion peak corresponding to the exact mass of the compound.
Purity High-Performance Liquid Chromatography (HPLC)Purity ≥ 98% (as per clinical trial material specifications).
Functional Groups Infrared (IR) SpectroscopyCharacteristic peaks for N-H, C-H, C=O, and O-H bonds.[7][8]
Elemental Analysis Combustion AnalysisFound values for C, H, N to be within ±0.4% of the calculated values.[8][9]

Scalability and GMP Considerations

Transitioning from laboratory-scale synthesis to scalable production for clinical trials requires careful consideration of several factors to ensure compliance with Current Good Manufacturing Practices (cGMP).[1][2][3][4]

GMP_Considerations cluster_0 Process Development & Scale-Up cluster_1 Quality Control & Assurance cluster_2 Regulatory Compliance A Process Optimization B Safety Assessment A->B C Sourcing of Raw Materials B->C D Equipment Selection C->D E In-Process Controls (IPCs) F Final Product Specification E->F G Stability Testing F->G H Documentation G->H I ICH Q7 Guidelines J Batch Records I->J K Change Control J->K

Figure 2: Key considerations for scalable and GMP-compliant production.

  • Process Optimization: Each step of the synthesis should be optimized for yield, purity, and cycle time. The use of hazardous reagents like LiAlH4 may need to be replaced with safer, more scalable alternatives.

  • In-Process Controls (IPCs): Implementing IPCs at critical stages of the manufacturing process allows for real-time monitoring and control of the reaction, ensuring consistency between batches.

  • Documentation: Comprehensive documentation, including batch records and standard operating procedures (SOPs), is a cornerstone of GMP and is essential for traceability and regulatory submissions.[2][4]

  • Quality Unit: An independent quality unit should be established to oversee all aspects of production and ensure that the final product meets all quality specifications before release for clinical use.[4]

  • Stability Testing: A stability testing program should be initiated to establish the shelf-life and appropriate storage conditions for the API.[3]

Conclusion

The successful and scalable production of 3-[(2-Aminoethyl)amino]-pentanoic acid for clinical research is achievable through a well-defined and controlled manufacturing process. The proposed synthetic route, coupled with rigorous purification and analytical characterization, provides a solid foundation for producing a high-quality API. Adherence to GMP principles throughout the development and manufacturing lifecycle is paramount to ensure the safety and efficacy of this promising new chemical entity as it advances through clinical trials.

References

  • Merck Millipore. GMP Guidelines | Small Molecule Pharmaceuticals.
  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
  • Canada.ca. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • FDA. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • PubChem. (3S)-2-amino-3-methylpentanoic acid. [Link]

  • Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. [Link]

  • ResearchGate. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. [Link]

  • Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Mild, Practical, Scalable, Radical Synthesis of Heteroaryl Amino Acids. [Link]

  • Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Organic Syntheses Procedure. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Chemical Methodologies. Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • ResearchGate. Development of a Practical Synthetic Method for Clinical Candidate 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy} phenyl)propanoic acid (P218) and Its Hydroxylated Metabolites. [Link]

  • Semantic Scholar. Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Google Patents.
  • Chemical Science (RSC Publishing). A practical and scalable system for heteroaryl amino acid synthesis. [Link]

  • PMC. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 3-[(2-Aminoethyl)amino]-pentanoic acid synthesis

Welcome to the technical support guide for the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Introduction: The Challenge of Synthesizing β-Amino Acids

The synthesis of β-amino acids like 3-[(2-Aminoethyl)amino]-pentanoic acid presents unique challenges. These molecules are valuable building blocks in medicinal chemistry, often used to create peptide mimics (foldamers) with enhanced proteolytic stability.[1][2] However, their synthesis can be complex, often plagued by side reactions and purification difficulties that lead to diminished yields.[3][4] This guide focuses on the common and robust reductive amination pathway and provides a structured approach to diagnosing and resolving common issues.

Synthesis Overview: The Reductive Amination Pathway

A prevalent method for synthesizing the target molecule involves the reductive amination between a 3-ketoester, such as ethyl 3-oxopentanoate, and ethylenediamine, followed by saponification of the resulting ester. This process hinges on the formation of an imine or enamine intermediate, which is then reduced in situ.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification (Ester Hydrolysis) Ketoester Ethyl 3-oxopentanoate Intermediate Intermediate Ester Ketoester->Intermediate + Ethylenediamine Diamine Ethylenediamine Diamine->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Solvent Solvent (e.g., DCE, THF) Solvent->Intermediate Acid Acid Catalyst (e.g., Acetic Acid) Acid->Intermediate Base Base for Saponification (e.g., LiOH, NaOH) Product 3-[(2-Aminoethyl)amino]- pentanoic acid Base->Product FinalSolvent Aqueous Solvent FinalSolvent->Product Intermediate->Product + Base

Caption: General two-step synthesis pathway for 3-[(2-Aminoethyl)amino]-pentanoic acid.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction shows a low conversion of the starting keto-ester. What are the likely causes?

A1: Low conversion is typically rooted in suboptimal conditions for the formation of the critical imine/enamine intermediate. Reductive amination is a pH-sensitive reaction.[5]

  • Causality: The reaction requires a delicate pH balance. An acid catalyst is necessary to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the nucleophilic amine (ethylenediamine) becomes fully protonated to its ammonium form, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting Steps:

    • Verify pH: The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7. If you are not using an acidic catalyst like acetic acid, consider adding it. If you are, ensure you haven't added too much.

    • Choice of Reducing Agent: The choice of hydride reagent is critical.

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can prematurely reduce the starting ketone before it has a chance to form the imine, especially at neutral pH. It is generally not recommended for one-pot reductive aminations.

      • Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the iminium ion than the ketone starting material at mildly acidic pH.[6][7] It is a reliable choice but introduces cyanide waste.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is less toxic than NaBH₃CN and is particularly effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF). It also releases acetic acid upon reaction, which can help catalyze the reaction.[6]

    • Water Scavenging: The formation of the imine intermediate releases water. In some cases, this equilibrium can be unfavorable. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the reaction forward.

Reducing AgentOptimal pHProsCons
Sodium Borohydride 7 - 10Inexpensive, readily availableReduces starting aldehydes/ketones; less selective[6]
Sodium Cyanoborohydride 5 - 7Highly selective for imines over carbonyls[7]Toxic cyanide byproducts; moisture sensitive
Sodium Triacetoxyborohydride 5 - 7Non-toxic, effective, self-catalyzing, good for sensitive substratesMore expensive, can be slower
Q2: My TLC and/or LC-MS analysis shows multiple side products. What are they and how can I prevent them?

A2: The presence of two primary amine groups in ethylenediamine and the reactivity of the keto-ester create opportunities for several side reactions.

  • Causality & Prevention:

    • Over-alkylation: The most common side product is likely the dialkylated species, where two molecules of the keto-ester react with one molecule of ethylenediamine.

      • Prevention: Use a significant excess of ethylenediamine (e.g., 5-10 equivalents). This statistical approach favors the mono-alkylation product. The excess unreacted diamine can be removed during the aqueous workup.

    • Reduction of Starting Material: As mentioned in Q1, if the reducing agent is too reactive or conditions are not optimal, you may simply reduce the starting ethyl 3-oxopentanoate to ethyl 3-hydroxypentanoate.

      • Prevention: Use a more selective reducing agent like NaBH(OAc)₃ and ensure the imine has time to form before reduction is complete. This can be achieved by adding the reducing agent portion-wise or after pre-stirring the amine and ketone for a period (e.g., 30-60 minutes).

    • Self-Condensation: Keto-esters can undergo self-condensation reactions (e.g., Claisen condensation) under basic conditions.

      • Prevention: Ensure the reaction is run under neutral to mildly acidic conditions. Avoid basic additives until the saponification step.

Side_Reactions Reactants Ethyl 3-oxopentanoate + Ethylenediamine DesiredProduct Desired Mono-alkylation Product Reactants->DesiredProduct Correct Stoichiometry (Excess Diamine) OverAlkylation Dialkylation Side Product Reactants->OverAlkylation Incorrect Stoichiometry (1:1 or Excess Ketone) KetoneReduction Ketone Reduction Side Product Reactants->KetoneReduction Non-selective Reducing Agent (e.g., NaBH₄)

Caption: Key reaction pathways influencing yield.

Q3: I have a low isolated yield after purification. How can I improve my workup and purification strategy?

A3: The zwitterionic nature of the final amino acid product makes it highly polar and water-soluble, which complicates extraction and standard silica gel chromatography.

  • Causality: At its isoelectric point (pI), an amino acid has both a positive (ammonium) and negative (carboxylate) charge, leading to high polarity and low solubility in organic solvents. On silica gel, this can cause significant streaking and poor recovery.[8]

  • Troubleshooting Steps:

    • Optimized Workup: After saponification, the product exists as a carboxylate salt in the aqueous layer.

      • First, perform a basic wash (e.g., with diethyl ether or ethyl acetate) to remove any non-polar organic impurities.

      • Carefully acidify the aqueous layer to the isoelectric point (pI) of the amino acid. This will need to be determined empirically but will likely be in the pH 7-9 range. At the pI, the amino acid has minimum water solubility and may precipitate. If it does, it can be isolated by filtration.

      • If no precipitation occurs, you may need to use a polar organic solvent like isopropanol or butanol to extract the product from the brine (saturated NaCl solution).

    • Purification via Ion-Exchange Chromatography: This is the most robust method for purifying amino acids.[9][10]

      • Protocol Outline: Use a strong cation exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column in its protonated form (at low pH, e.g., pH 2-3). Wash the column with water to remove neutral and anionic impurities. Then, elute the desired product using a gradient of aqueous ammonia or another base.[10]

    • Purification via Protection: An alternative is to protect the functional groups before chromatography.

      • Example: Protect the amine groups with a Boc-anhydride ((Boc)₂O) and protect the carboxylic acid as a methyl or ethyl ester. This creates a much less polar molecule that behaves well on standard silica gel.[11] The protecting groups can then be removed in subsequent steps. This is a longer route but can be very effective for achieving high purity.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the reaction and quantify the product? A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Use a polar mobile phase (e.g., DCM/MeOH/NH₄OH) and visualize with ninhydrin stain (for the amine) or potassium permanganate stain. This provides a quick check for the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the mass of the starting materials, intermediates, and final product, as well as identify the mass of any side products.[12][13] For quantification, LC-MS/MS methods using isotopically labeled internal standards provide the highest accuracy and sensitivity.[14][15][16]

Q: Can I perform the reductive amination and saponification in one pot? A: This is generally not advisable. The conditions for reductive amination (mildly acidic, organic solvent) are incompatible with the conditions for saponification (strongly basic, aqueous). Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields. A sequential, two-step process with a workup in between is strongly recommended.

Q: My final product is an oil, not a solid. How can I crystallize it? A: Many amino acids are difficult to crystallize. First, ensure it is highly pure using LC-MS or NMR. If it is pure:

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., water, methanol, or ethanol). Slowly add an "anti-solvent" in which it is insoluble (e.g., isopropanol, acetone, or diethyl ether) until the solution becomes cloudy. Warm slightly to redissolve, then allow it to cool slowly.

  • Lyophilization: If the product is water-soluble and resistant to crystallization, dissolving it in water and lyophilizing (freeze-drying) it can yield a stable amorphous solid.

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination & Saponification
  • Reductive Amination:

    • To a solution of ethyl 3-oxopentanoate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ethylenediamine (5.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the keto-ester is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate ester.

  • Saponification:

    • Dissolve the crude intermediate ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Proceed to workup and purification as described in Troubleshooting Q3 .

Protocol 2: Purification via Strong Cation Exchange (SCX) Chromatography
  • Resin Preparation: Swell the SCX resin (e.g., Dowex 50WX8) in deionized water, then wash sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until neutral). Pack the column.

  • Loading: Dissolve the crude amino acid from the workup in deionized water and acidify to pH ~2-3 with HCl. Load this solution onto the prepared SCX column.

  • Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities.

  • Elution: Elute the purified amino acid from the resin using 2-4 M aqueous ammonia solution.

  • Isolation: Collect the fractions containing the product (check by TLC with ninhydrin stain). Combine the desired fractions and remove the solvent and excess ammonia under reduced pressure (lyophilization is ideal) to yield the final product.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . ACS Publications. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds . ChiroBlock. [Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances . Frontiers. [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids . ResearchGate. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration . Nature. [Link]

  • Reductive amination . Wikipedia. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light . Nature. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis . Lirias. [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? . ResearchGate. [Link]

  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity . PMC. [Link]

  • Method for purification of amino acid.
  • Separation and Refining of Amino acids . DIAION. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. [Link]

  • Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human . STORRE. [Link]

  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry . PMC. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples . Semantic Scholar. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH . The Japan Institute of Heterocyclic Chemistry. [Link]

  • Synthesis of 3'-O-(2-aminoethyl)-2'-deoxyuridines . PubMed. [Link]

  • Synthesis of Triamino Acid Building Blocks with Different Lipophilicities . PMC. [Link]

  • 2-AMINO-3-ETHYL-PENTANOIC ACID . Chemsrc. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid . ResearchGate. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation . Organic Chemistry Portal. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . MDPI. [Link]

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-[(2-Aminoethyl)amino]-pentanoic Acid Reactions

Welcome to the technical support center for navigating the challenges associated with 3-[(2-Aminoethyl)amino]-pentanoic acid and related sterically hindered structures. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 3-[(2-Aminoethyl)amino]-pentanoic acid and related sterically hindered structures. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic roadblocks due to steric hindrance. Here, we provide in-depth, evidence-based solutions in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 3-[(2-Aminoethyl)amino]-pentanoic acid is resulting in low yields. What is the likely cause and immediate troubleshooting step?

A1: The primary issue is likely steric hindrance. The secondary amine within the 3-[(2-Aminoethyl)amino]-pentanoic acid structure is sterically hindered, which slows down the reaction rate with acylating agents.[1] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome this steric barrier, leading to incomplete reactions and low yields.[2]

Immediate Troubleshooting: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , or HCTU , or phosphonium salts such as PyBOP , are significantly more effective.[2] These reagents form highly reactive esters that can overcome the steric barrier more efficiently.[3] HATU is often considered a top choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[3][4]

Q2: I've switched to HATU, but my yields are still not optimal. What other reaction parameters can I adjust?

A2: Even with a potent coupling reagent, several other factors can be optimized to drive the reaction to completion.

  • Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[2] Consider increasing the reaction time, for example, from a standard 1-2 hours to an overnight reaction.[2] Gentle heating can also help overcome the activation energy, but this should be done cautiously to minimize the risk of side reactions or racemization.[2][5] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[2]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.[6] Inadequate solvation can lead to aggregation, further impeding the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Double Coupling: If a single coupling reaction does not go to completion, a second coupling step with a fresh solution of the activated acid can be performed.[4]

Q3: Are there alternatives to aminium/uronium or phosphonium-based coupling reagents for extremely hindered systems?

A3: Yes, for exceptionally challenging couplings where even potent reagents like HATU are insufficient, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][7] Acyl fluorides are highly reactive acylating agents that can overcome significant steric barriers.[8] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate acyl fluorides in situ.[8]

Troubleshooting Guides

Guide 1: Poor Acylation of the Secondary Amine

This guide addresses situations where the primary issue is the low reactivity of the sterically hindered secondary amine in 3-[(2-Aminoethyl)amino]-pentanoic acid.

Symptom: Low conversion of starting materials, with unreacted amine and carboxylic acid present in the reaction mixture.
Diagnostic Workflow:

Caption: Decision workflow for troubleshooting poor acylation yields.

Step-by-Step Protocol: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base (e.g., DIPEA).

    • Allow the activation to proceed according to the reagent manufacturer's instructions.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected 3-[(2-Aminoethyl)amino]-pentanoic acid derivative.

    • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) until completion.

Guide 2: Managing Protecting Groups in Sterically Hindered Systems

The choice and manipulation of protecting groups are critical when dealing with sterically hindered molecules.

Q4: What are the key considerations for choosing protecting groups for the amino and carboxyl functionalities of 3-[(2-Aminoethyl)amino]-pentanoic acid?

A4: The primary consideration is orthogonality, meaning that each protecting group can be removed under conditions that do not affect the others.[9]

  • Amino Group Protection:

    • Boc (tert-Butoxycarbonyl): This is a common choice, being stable to a wide range of conditions but readily removed with acid (e.g., trifluoroacetic acid, TFA).[10]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis, it is stable to acid but cleaved by a mild base like piperidine.[10]

    • Cbz (Benzyloxycarbonyl): Removable by hydrogenolysis, which can be a mild deprotection method.

  • Carboxyl Group Protection:

    • Methyl or Ethyl Esters: Simple esters that can be hydrolyzed under basic conditions (e.g., with NaOH).

    • tert-Butyl Ester: Cleaved under acidic conditions, often concurrently with a Boc group.[9]

    • Benzyl Ester: Removable by hydrogenolysis, allowing for simultaneous deprotection with a Cbz group.[9]

Protecting Group Strategy Visualization:

G cluster_0 Acid Labile cluster_1 Base Labile cluster_2 Hydrogenolysis Boc Boc (Amine) tBu t-Butyl Ester (Carboxyl) Boc->tBu Simultaneous Deprotection (TFA) Fmoc Fmoc (Amine) Me_Et Methyl/Ethyl Ester (Carboxyl) Fmoc->Me_Et Orthogonal to Acid/H2 Cbz Cbz (Amine) Bn Benzyl Ester (Carboxyl) Cbz->Bn Simultaneous Deprotection (H2/Pd)

Caption: Orthogonal protecting group strategies for amino acids.

Data Summary

The choice of coupling reagent is a critical factor in overcoming steric hindrance. The following table summarizes the relative effectiveness of various reagents in difficult coupling reactions.

Reagent ClassExamplesRelative ReactivityKey ConsiderationsCitations
CarbodiimidesDCC, DICLowOften insufficient for sterically demanding couplings.[2]
Phosphonium SaltsPyBOP, PyAOPHighExcellent for routine and difficult couplings; does not cause guanidinylation.[3]
Aminium/Uronium SaltsHBTU, TBTUModerateBetter than carbodiimides, but can be less effective than HATU for highly hindered residues.[3]
Aminium/Uronium Salts (HOAt-based)HATU, HCTUVery HighHATU is often considered the gold standard for difficult couplings. HCTU is also highly effective. Guanidinylation of the N-terminus is a potential side reaction if excess reagent is used.[2][3][4]
Oxyma-based ReagentsCOMUHighCoupling efficiency comparable to HATU with a better safety profile (non-explosive).[8]
Acyl Fluoride PrecursorsTFFHVery HighHighly effective for extremely hindered couplings where other methods fail.[2][8]

References

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(5), 1206-1218. Retrieved from [Link]

  • Al-Zoubi, R. M. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Journal of Chemical Research, 2006(8), 485-487. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6296-6320. Retrieved from [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993-16002. Retrieved from [Link]

  • de Figueiredo, R. M., & Suppo, J.-S. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1603. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • The Organic Chemist. (2023, August 27). Steric Effects on Acidity: Disruption of Solvent Stabilization [Video]. YouTube. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Li, Z., et al. (2017). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 8, 15248. Retrieved from [Link]

  • Smith, A. M. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath. Retrieved from [Link]

  • Van Meer, R., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1374-1377. Retrieved from [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 458-459. Retrieved from [Link]

  • Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Zeng, X., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry, 2(6), 460-467. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. Retrieved from [Link]

  • Land of Chemistry. (2024, March 29). N,N-diethyl acetamide | Class 12| Land of Chemistry | [Video]. YouTube. Retrieved from [Link]

  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-[(2-Aminoethyl)amino]-pentanoic Acid Derivatives

Status: Operational Ticket ID: SOL-3AAPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction: Understanding the Challenge You are likely encountering precipitation or aggregation wit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3AAPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: Understanding the Challenge

You are likely encountering precipitation or aggregation with 3-[(2-Aminoethyl)amino]-pentanoic acid derivatives. While the parent scaffold contains polar amine and carboxylic acid groups, the "derivatives" (often containing protecting groups like Fmoc, Boc, or hydrophobic alkyl side chains) drastically alter the physicochemical landscape.

The Core Mechanism of Failure: These molecules are often zwitterionic . At neutral pH, they exist as internal salts (ammonium carboxylates). When hydrophobic side chains are present, these zwitterions stack via strong intermolecular ionic bonds shielded by the hydrophobic domains, leading to "greasy brick" characteristics—insoluble in both water (too lipophilic) and non-polar organics (too ionic).

This guide provides a tiered troubleshooting approach to breaking these intermolecular forces.

Module 1: Rapid Triage (FAQ & Quick Fixes)

Q: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. Why? A: This is the "Crash-Out" effect. DMSO solvates the hydrophobic regions, but upon water addition, the dielectric constant spikes, forcing the hydrophobic domains to aggregate faster than the water can solvate the polar heads.

  • Immediate Fix: Do not inject DMSO stock directly into static buffer.

    • Vortex the buffer rapidly.

    • Inject the DMSO stock sub-surface (into the liquid, not on top) while vortexing.

    • Protocol: Use an intermediate dilution step. Dilute DMSO stock 1:1 with Ethanol or PEG400 before adding to the final aqueous buffer.

Q: The solution looks clear, but my assay results are erratic. Is it soluble? A: You likely have micro-aggregates . These are invisible to the naked eye but scatter light and interfere with binding assays.

  • Diagnostic: Shine a laser pointer (or strong flashlight) through the vial. If you see a beam path (Tyndall effect), you have undissolved colloids.

  • Fix: Bath sonication at 40°C for 10 minutes is superior to vortexing for breaking crystal lattice energy in these derivatives.

Module 2: The pH Strategy (Ionization Control)

The ethylenediamine backbone provides two basic nitrogen centers, while the pentanoic acid tail provides an acidic center. Solubility is lowest at the Isoelectric Point (pI) , where the net charge is zero.

The Strategy: Move the pH at least 2 units away from the pI to ensure a net charge (creating electrostatic repulsion between molecules).

Visualizing the Ionization States

IonizationLogic cluster_0 Solubility Sweet Spots LowPH pH < 4 (Cationic State) Protonated Amines High Solubility NeutralPH pH ~ 6-8 (Zwitterionic State) Net Charge = 0 Aggregates/Precipitates LowPH->NeutralPH Add Base NeutralPH->LowPH Add Acid HighPH pH > 10 (Anionic State) Deprotonated Carboxyl Moderate Solubility NeutralPH->HighPH Add Base HighPH->NeutralPH Add Acid

Figure 1: Ionization states of amino-pentanoic acid derivatives. To maximize solubility, target the blue (cationic) or green (anionic) zones, avoiding the red zwitterionic trap.

Protocol: Salt Formation Screen

If your derivative is basic (e.g., contains free amines), converting it to a salt often works better than simple pH adjustment.

  • Acid Selection:

    • HCl (1.0 eq): Standard first choice.

    • Methanesulfonic Acid (1.0 eq): Excellent for lipophilic amines; mesylate salts are often more soluble than chlorides.

  • Procedure:

    • Dissolve free base in a minimal amount of THF or Dichloromethane.

    • Add 1.0 equivalent of acid (diluted in ether).

    • Evaporate solvent to recover the salt form.

Module 3: Co-Solvent & Formulation Systems

When pH adjustment is insufficient (or incompatible with your biological assay), you must lower the dielectric constant of the solvent to accommodate the hydrophobic "tails" of the derivative.

Recommended Co-Solvent Systems
Co-SolventRec. Final %MechanismToxicity Note
DMSO 0.1% - 1.0%Strong dipole aprotic; disrupts H-bonds.>1% is cytotoxic to most cell lines [1].[1]
PEG 400 1% - 10%Amphiphilic polymer; coats hydrophobic domains.Generally safe; may interfere with some protein assays.
Ethanol < 5%Protogenic organic; helps wetting.Volatile; watch for evaporation in long assays.
Advanced Protocol: Cyclodextrin Complexation

For strictly hydrophobic derivatives where organic solvents are toxic to the assay, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard excipient. It encapsulates the hydrophobic moiety while presenting a hydrophilic exterior [2].

Step-by-Step Complexation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.

  • Addition: Add your compound (solid or from concentrated DMSO stock) to the CD solution.

  • Energy Input: Sonicate in a water bath at 45°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.

Module 4: Decision Matrix & Workflow

Use this flowchart to determine the correct solubilization strategy for your specific derivative.

SolubilityWorkflow Start Start: Hydrophobic Derivative CheckStruct Check Structure: Ionizable Groups? Start->CheckStruct YesIon Yes (Free Amines/Acids) CheckStruct->YesIon Yes NoIon No / pH Adjustment Failed CheckStruct->NoIon No AdjustPH Adjust pH +/- 2 units from pI (Form Salt) YesIon->AdjustPH Soluble1 Soluble? AdjustPH->Soluble1 Soluble1->NoIon No Success Proceed to Assay Soluble1->Success Yes Cosolvent Add Co-solvent (DMSO/PEG400) NoIon->Cosolvent Soluble2 Soluble? Cosolvent->Soluble2 Cyclodextrin Attempt HP-beta-CD Inclusion Complex Soluble2->Cyclodextrin No Soluble2->Success Yes Cyclodextrin->Success Works Failure Chemical Modification Required (e.g., PEGylation) Cyclodextrin->Failure Fails

Figure 2: Strategic workflow for solubilizing hydrophobic amino acid derivatives.

References

  • Toxicity of DMSO in Cell Culture: Title: What is the concentration of DMSO you use in cell culture assays? Source: ResearchGate / Expert Consensus URL:[Link]

  • Cyclodextrin Complexation Protocols: Title: Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution.[2] Source: PubMed (National Institutes of Health) URL:[Link]

  • Salt Selection for Amine Drugs: Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[3] Source: National Institutes of Health (PMC) URL:[Link]

  • pKa Values of Ethylenediamine Derivatives: Title: pKa Data Compiled by R. Williams (Secondary Amines & Amino Acids). Source: Organic Chemistry Data URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-[(2-Aminoethyl)amino]-pentanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing a critical reaction parameter: temperature. The synthesis, primarily achieved through a reductive amination pathway, is highly sensitive to thermal conditions, which can significantly impact yield, purity, and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-[(2-Aminoethyl)amino]-pentanoic acid, and why is temperature a critical parameter?

The most common and efficient synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid involves the reductive amination of ethyl 3-oxopentanoate with ethylenediamine.[1][2] This is a two-step, one-pot reaction.[3] First, the ketone on ethyl 3-oxopentanoate reacts with one of the primary amines of ethylenediamine to form an intermediate imine. Second, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine to the final secondary amine product.[4][5] Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of both imine formation and its subsequent reduction is temperature-dependent. Insufficient temperature can lead to sluggish or incomplete reactions.[6]

  • Side Reactions: Excessively high temperatures can promote undesirable side reactions, such as over-alkylation, where the product amine reacts further with the starting ketone.[7] It can also lead to decomposition of reactants or products.

  • Reducing Agent Stability: Some reducing agents have limited thermal stability. Maintaining the recommended temperature range is crucial for their efficacy.

  • Equilibrium of Imine Formation: The formation of the imine is a reversible reaction. Temperature can influence the position of this equilibrium, thereby affecting the overall yield.[3]

Q2: I am observing low to no conversion of my starting materials. Could the reaction temperature be the issue?

Yes, low reaction temperature is a common cause for poor conversion. If the temperature is too low, the activation energy for the reaction may not be overcome, leading to a very slow reaction rate.[6]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your reaction setup (oil bath, heating mantle, etc.) is accurately calibrated and maintaining the target temperature.

  • Gradual Temperature Increase: If you suspect the temperature is too low, incrementally increase it in 5-10 °C intervals, monitoring the reaction progress at each stage using an appropriate analytical technique like TLC, GC, or LC-MS.[8][9]

  • Consult Literature for Optimal Range: For reductive aminations, a common starting point is room temperature. However, depending on the specific substrates and reducing agent, the optimal temperature can vary. Some reactions may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[10]

Q3: My product is contaminated with significant amounts of side products. How can I adjust the temperature to improve purity?

The formation of side products is often exacerbated by excessively high temperatures.[6] Common side products in this synthesis include the dialkylated amine and the alcohol resulting from the reduction of the starting ketone.[4]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: If you are observing significant side product formation, try running the reaction at a lower temperature. This can help to disfavor the side reactions, which may have a higher activation energy than the desired reaction.

  • Stepwise Addition: Consider a stepwise approach where the imine is formed at a lower temperature before the addition of the reducing agent. This can sometimes minimize the direct reduction of the starting ketone.[4]

  • Choice of Reducing Agent: The choice of reducing agent can also influence the optimal temperature and side product profile. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reagent that can be used at room temperature.[4]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting temperature-related issues during the synthesis.

Problem 1: Reaction is stalled or proceeding very slowly.
Possible CauseSuggested SolutionScientific Rationale
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments while monitoring reaction progress via TLC or LC-MS.[6]Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the reaction rate.
Inefficient Imine Formation Pre-form the imine by stirring the ethyl 3-oxopentanoate and ethylenediamine together for a period (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 30-40 °C) before adding the reducing agent.The formation of the imine is an equilibrium-driven process.[3] Gentle heating can shift the equilibrium towards the imine, providing more substrate for the reduction step.
Degraded Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. If in doubt, use a fresh batch.Hydride reducing agents are sensitive to moisture and can degrade over time, leading to reduced activity.
Problem 2: Significant formation of a dialkylated side product.
Possible CauseSuggested SolutionScientific Rationale
Excessively High Reaction Temperature Reduce the reaction temperature. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer duration.Over-alkylation occurs when the desired product amine, which is also a nucleophile, reacts with another molecule of the starting ketone.[4] Lowering the temperature can reduce the rate of this competing reaction.
Stoichiometry Imbalance Use a slight excess of the ethylenediamine relative to the ethyl 3-oxopentanoate.Increasing the concentration of the primary amine can favor its reaction with the ketone over the secondary amine product.
Reaction Concentration Run the reaction at a higher dilution.Lowering the concentration of reactants can decrease the probability of the product amine encountering and reacting with the starting ketone.
Problem 3: Presence of unreacted imine intermediate in the final product mixture.
Possible CauseSuggested SolutionScientific Rationale
Insufficient Reaction Time or Temperature for Reduction After the initial reaction period, consider gently warming the reaction mixture (e.g., to 40 °C) for a few hours to drive the reduction to completion.The reduction of the imine also has an activation energy barrier. A modest increase in temperature can accelerate this final step without significantly promoting side reactions.
Incomplete Hydrolysis of the Imine Ensure anhydrous reaction conditions are maintained until the reduction step is complete. Water can hydrolyze the imine back to the starting ketone and amine.[6]The imine is susceptible to hydrolysis, which is the reverse of its formation. Excluding water is crucial for maximizing the yield of the reduced product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid
  • To a solution of ethyl 3-oxopentanoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add ethylenediamine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolyze the crude ester using standard procedures (e.g., treatment with aqueous NaOH followed by acidification) to yield 3-[(2-Aminoethyl)amino]-pentanoic acid.

  • Purify the final product by a suitable method, such as crystallization or ion-exchange chromatography.[11]

Protocol 2: Temperature Optimization Workflow
  • Set up a series of small-scale parallel reactions using the general procedure outlined in Protocol 1.

  • Assign a different, constant temperature to each reaction vessel (e.g., 0 °C, room temperature (20-25 °C), 40 °C, and 60 °C).

  • At regular time intervals (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction.

  • Quench the aliquots and analyze them by a quantitative method such as GC-MS or LC-MS to determine the concentration of the starting materials, desired product, and major side products.[12]

  • Plot the concentration of the desired product versus time for each temperature to determine the optimal reaction time and temperature for maximizing yield.

  • Similarly, plot the concentration of major impurities to identify the temperature range where their formation is minimized.

Visualizations

Reaction Pathway

Reaction_Pathway Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Imine Intermediate Imine Intermediate Ethyl 3-oxopentanoate->Imine Intermediate + Ethylenediamine Ethyl 3-[(2-Aminoethyl)amino]-pentanoate Ethyl 3-[(2-Aminoethyl)amino]-pentanoate Imine Intermediate->Ethyl 3-[(2-Aminoethyl)amino]-pentanoate + NaBH(OAc)3 3-[(2-Aminoethyl)amino]-pentanoic acid 3-[(2-Aminoethyl)amino]-pentanoic acid Ethyl 3-[(2-Aminoethyl)amino]-pentanoate->3-[(2-Aminoethyl)amino]-pentanoic acid Hydrolysis Optimization_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_decision Decision Start Set up parallel reactions Temp1 Reaction at T1 (e.g., 0 °C) Start->Temp1 Temp2 Reaction at T2 (e.g., 25 °C) Start->Temp2 Temp3 Reaction at T3 (e.g., 40 °C) Start->Temp3 Aliquot1 Take aliquots at intervals Temp1->Aliquot1 Temp2->Aliquot1 Temp3->Aliquot1 Analysis Analyze by LC-MS/GC-MS Aliquot1->Analysis Data Plot Yield & Purity vs. Time/Temp Analysis->Data Optimal Determine Optimal Temperature Data->Optimal

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Purity? Check_Temp Is Temperature Optimal? Start->Check_Temp Low_Temp Increase Temperature Check_Temp->Low_Temp No (Too Low) High_Temp Decrease Temperature Check_Temp->High_Temp No (Too High) Other_Factors Consider Other Parameters (Stoichiometry, Solvent, etc.) Check_Temp->Other_Factors Yes

Caption: Troubleshooting logic for temperature optimization.

References

Sources

Troubleshooting

Stability issues of 3-[(2-Aminoethyl)amino]-pentanoic acid in acidic buffers

This technical guide addresses the stability profile of 3-[(2-Aminoethyl)amino]-pentanoic acid in acidic buffers, a critical intermediate often encountered in peptide mimetic synthesis (e.g., PNA analogs) and drug metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 3-[(2-Aminoethyl)amino]-pentanoic acid in acidic buffers, a critical intermediate often encountered in peptide mimetic synthesis (e.g., PNA analogs) and drug metabolite studies.

Executive Summary: Stability Profile

3-[(2-Aminoethyl)amino]-pentanoic acid is an


-substituted 

-amino acid derivative. While generally stable in strongly acidic, low-temperature conditions due to protonation of the amine groups, it exhibits specific instability pathways in weakly acidic buffers (pH 4–6) or under thermal stress .

The primary stability risks are:

  • Retro-Michael Addition: Reversion to 2-pentenoic acid and ethylenediamine.

  • Intramolecular Cyclization: Formation of a 7-membered lactam (diazepanone).

  • Oxidative Degradation: Facilitated by the chelating diamine motif if trace metals are present.

Part 1: Detailed Degradation Mechanisms

The following diagram illustrates the competing degradation pathways that must be controlled during experimental workflows.

StabilityPathways Compound 3-[(2-Aminoethyl)amino]- pentanoic acid RetroMichael Retro-Michael Reaction (Reversion) Compound->RetroMichael pH 4-6, Heat Acid Catalysis Cyclization Intramolecular Cyclization Compound->Cyclization Dehydration Prolonged Storage Oxidation Metal-Catalyzed Oxidation Compound->Oxidation Trace Metals (Fe, Cu) Aerobic Conditions Products_RM 2-Pentenoic Acid + Ethylenediamine RetroMichael->Products_RM Lactam 4-Ethyl-1,4-diazepan-5-one (7-membered Lactam) Cyclization->Lactam OxProducts Complex Oxidative Species Oxidation->OxProducts

Figure 1: Primary degradation pathways for 3-[(2-Aminoethyl)amino]-pentanoic acid in solution.

Retro-Michael Reaction (Reversion)

This is the most common instability mode for


-amino acid derivatives synthesized via Michael addition.
  • Mechanism: In acidic conditions, the reaction can reverse. While protonation of the amine (

    
    ) typically inhibits nucleophilic attack (stabilizing the adduct), the equilibrium in weakly acidic buffers (pH 4–6) combined with thermal energy can drive the elimination of the amine to regenerate the 
    
    
    
    -unsaturated acid (2-pentenoic acid) [1].
  • Risk Factor: High temperatures (>30°C) and pH close to the pKa of the carboxyl group (~4.5).

Intramolecular Cyclization (Lactamization)
  • Mechanism: The molecule contains a secondary amine and a carboxylic acid separated by a flexible chain. Nucleophilic attack of the primary amine (on the ethyl side chain) onto the carboxyl carbonyl forms a 7-membered ring (diazepanone ).

  • Risk Factor: This is entropically less favored than 5- or 6-membered ring formation but can occur during lyophilization or concentration when water is removed, or in buffers containing carbodiimides (e.g., during peptide coupling) [2].

Chelation-Induced Oxidation
  • Mechanism: The ethylenediamine moiety (

    
    ) is a potent chelator of transition metals (Cu²⁺, Fe³⁺). Metal coordination lowers the oxidation potential of the amine, leading to radical decomposition.
    
  • Risk Factor: Use of non-high-purity buffers or glass vessels leaching metal ions.

Part 2: Troubleshooting Guide

Use this diagnostic workflow to identify the specific stability issue you are encountering.

Symptom Probable Cause Diagnostic Test Corrective Action
New peak at shorter retention time (RP-HPLC) Retro-Michael Decomposition (Formation of Ethylenediamine)Check for 2-pentenoic acid peak (UV active at ~210 nm).Lower pH to < 3.0 (fully protonate amines). Maintain T < 4°C.
New peak at longer retention time Lactamization (Diazepanone formation)MS analysis: Look for mass of [M - 18] (Loss of H₂O).Avoid lyophilization from acidic buffers. Use fresh solutions.
Broadening of main peak Zwitterionic Interaction or Metal Chelation Add EDTA to buffer. Check peak shape improvement.Add 0.1 mM EDTA to mobile phase. Adjust pH away from pI.
Loss of mass balance (no new peaks) Precipitation or Adsorption Check vial for precipitate. Test solubility at current pH.Ensure pH is not near isoelectric point (pI ~9.5).
Step-by-Step Diagnostic Protocol
  • Prepare a Control Standard: Dissolve fresh compound in 0.1 M HCl (pH ~1). This fully protonates both amines, suppressing nucleophilicity and preventing cyclization.

  • Time-Point Analysis: Incubate test samples at desired pH (e.g., pH 5.0 acetate buffer) at 25°C.

  • HPLC-MS Method:

    • Column: C18 or HILIC (preferred for polar amines).

    • Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate if checking for chelation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detection: Monitor m/z 161.13 [M+H]⁺.

  • Interpretation:

    • If m/z 143 appears

      
       Lactam (Cyclization).
      
    • If m/z 101 (2-pentenoic acid) appears

      
       Retro-Michael.
      

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in PBS (pH 7.4)? A: No. At pH 7.4, the amines are partially unprotonated, significantly increasing the rate of oxidative degradation and potential cyclization. Store as a solid salt (e.g., HCl salt) or in 0.1 M HCl at -20°C.

Q2: Why does the compound turn yellow in solution over time? A: Yellowing indicates oxidative degradation , likely catalyzed by trace metals. The ethylenediamine side chain coordinates metals, facilitating oxidation. Always use LC-MS grade solvents and consider adding 0.1 mM EDTA to your buffers to sequester metal ions.

Q3: Is the Retro-Michael reaction reversible? A: Yes. If you observe degradation to 2-pentenoic acid and ethylenediamine, re-acidifying the solution will not immediately reform the product because the forward reaction (Michael addition) is slow and typically requires base catalysis. You must prevent the degradation rather than attempt to reverse it.

Q4: What is the best buffer for stability studies? A: Ammonium Formate (pH 3.0) or 0.1% Trifluoroacetic Acid (TFA) . These acidic conditions maintain the protonated state of the amines (


), which protects them from oxidation and prevents the nucleophilic attack required for cyclization.

References

  • ResearchGate. "Proposed mechanism of the exchange of

    
    -amino amide: (retro) aza-Michael addition."[1] ResearchGate.[1] Available at: [Link]
    
  • National Institutes of Health (NIH). "Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde... predominant product being the lactam."[2] PubMed.[3] Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of

    
    -Amino Acids and Derivatives." Organic Chemistry Portal. Available at: [Link]
    

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: 3-[(2-Aminoethyl)amino]-pentanoic Acid vs. Linear Isomers

Technical Application Guide for Peptidomimetic Scaffolds Executive Summary In the development of proteolytic-resistant peptidomimetics and Peptide Nucleic Acid (PNA) linkers, 3-[(2-Aminoethyl)amino]-pentanoic acid (refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide for Peptidomimetic Scaffolds

Executive Summary

In the development of proteolytic-resistant peptidomimetics and Peptide Nucleic Acid (PNA) linkers, 3-[(2-Aminoethyl)amino]-pentanoic acid (referred to herein as 3-AEAP ) serves as a critical branched


-amino acid scaffold. Its structural integrity—specifically the regiochemistry of the amine substitution at the 

-position (C3)—is paramount for correct ligand folding and binding affinity.

This guide objectively compares the NMR spectral performance of 3-AEAP against its most common synthetic impurity/isomer, 5-[(2-Aminoethyl)amino]-pentanoic acid (5-AEAP) . We demonstrate why standard 1D


H NMR is insufficient for unambiguous validation and establish a comparative 2D NMR protocol (HSQC/HMBC) as the superior method for batch release.

Structural Analysis & The "Isomer Problem"

Synthetic routes involving Michael addition of ethylenediamine to pentenoic acid derivatives often yield mixtures of regioisomers. Distinguishing the target branched isomer from the linear byproduct is the primary analytical challenge.

FeatureTarget: 3-AEAP (Branched)Alternative: 5-AEAP (Linear)
Backbone Class

-Amino Acid Derivative

-Amino Acid Derivative
Chirality Chiral Center at C3 Achiral
Key Methine (CH) Present at C3Absent (All backbone carbons are CH

)
Folding Propensity High (Turn inducer)Low (Flexible linker)
Strategic Comparison: Analytical Approaches
MethodResolution PowerSuitability for 3-AEAP
1D

H NMR
LowFail: Severe overlap of backbone methylenes (C2/C4) with ethylenediamine signals.
LC-MS MediumFail: Both isomers have identical Mass (

).
2D HSQC/HMBC High Pass: Unambiguously identifies the C3 Methine (CH) vs. Methylene (CH

).

Detailed Experimental Protocol

To replicate the data discussed below, follow this self-validating protocol designed to minimize zwitterionic exchange broadening.

Reagents & Preparation
  • Solvent: Deuterium Oxide (

    
    ) is preferred over DMSO-
    
    
    
    to sharpen the exchangeable ammonium protons if pH is adjusted, but for backbone assignment,
    
    
    with
    
    
    (pH > 10)
    is recommended to ensure the molecule is in the free base/carboxylate form, simplifying the coupling patterns.
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.01%.

Acquisition Parameters (600 MHz equiv.)
  • 1D

    
    H: 
    
    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 2.0 s (Ensure full relaxation of carboxylate adjacent protons).
      
    • Scans: 64.

  • 2D Multiplicity-Edited HSQC (The "Decision Maker"):

    • Differentiation Logic: In edited HSQC, CH and CH

      
       signals are phased positive (red), while CH
      
      
      
      signals are phased negative (blue).
    • Success Criterion: Identification of a positive (red) cross-peak at the C3 position confirms 3-AEAP. If all backbone correlations are negative (blue), the sample is the linear 5-AEAP isomer.

Comparative Spectral Data

The following data compares the chemical shifts (


) and multiplicity. Note the distinct "Signature Shift" at C3 for the target molecule.
Table 1: Chemical Shift Assignment ( , pH ~10)
PositionCarbon Type3-AEAP (Target)

/

(ppm)
5-AEAP (Linear)

/

(ppm)
Differentiation Note
C1 (COOH) Quaternary- / 181.0- / 182.5Indistinguishable via 1H NMR.
C2 (

)
CH

2.35 (dd) / 42.52.18 (t) / 36.8Target C2 is diastereotopic; Linear is a triplet.
C3 (

)
CH vs CH

2.95 (m) / 54.2 1.55 (m) / 25.4 CRITICAL: Target is downfield (attached to N) and is a CH .
C4 (

)
CH

1.45 (m) / 26.11.60 (m) / 31.0Overlapping region.
C5 (

)
CH

vs CH

0.92 (t) / 10.52.65 (t) / 49.8Target ends in Methyl; Linear ends in Methylene-N.
Ethylenediamine 2x CH

2.60 - 2.80 (m)2.60 - 2.80 (m)Signals overlap in both isomers.

Analyst Insight: The presence of a triplet methyl group at ~0.92 ppm is the fastest diagnostic check for 3-AEAP. If the methyl triplet is absent, the pentanoic chain has likely reacted at the terminal position (5-AEAP).

Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the connectivity logic required to validate the structure.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Crude Synthesis Product (Michael Addition) HNMR 1D 1H NMR (D2O) Start->HNMR CheckMethyl Decision 1: Is Methyl Triplet (0.9 ppm) Present? HNMR->CheckMethyl HSQC 2D Multiplicity-Edited HSQC CheckMethyl->HSQC Yes (Methyl present) ResultLinear REJECT: 5-AEAP (Linear Isomer) CheckMethyl->ResultLinear No (Methyl absent) CheckC3 Decision 2: Phase of C3 Signal (~3.0 ppm)? HSQC->CheckC3 ResultTarget CONFIRMED: 3-AEAP (Branched Isomer) CheckC3->ResultTarget Positive Phase (CH) Red Peak CheckC3->ResultLinear Negative Phase (CH2) Blue Peak

Caption: Workflow for distinguishing 3-AEAP from linear impurities using methyl-tracking and HSQC phasing.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the Heteronuclear Multiple Bond Coherence (HMBC) correlations that definitively prove the nitrogen is attached at position 3.

HMBC_Logic C1 C1 (Carbonyl) C2 C2 (Alpha) C2->C1 2-bond C3 C3 (Beta - CH) C2->C3 2-bond C3->C1 3-bond coupling (C3-H to C1=O) C4 C4 (Gamma) C5 C5 (Methyl) C5->C3 3-bond N_Eth N-Ethyl Group N_Eth->C3 Strong connectivity confirms N at C3

Caption: Critical HMBC correlations. The correlation between the Ethyl-N protons and C3, and C3-H to C1, confirms the branched architecture.

Troubleshooting & Optimization

pH-Dependent Chemical Shift Drifts

Because 3-AEAP is a zwitterion (contains both amine and carboxylic acid), chemical shifts are highly sensitive to pH.

  • Acidic pH (< 2): C3-H shifts downfield (~3.5 ppm) due to protonation of the adjacent amine (

    
    ).
    
  • Basic pH (> 10): C3-H shifts upfield (~2.9 ppm) as the amine becomes neutral.

  • Recommendation: Always titrate samples to a consistent pH (e.g., pH 10 using NaOD) before comparing batches. This collapses the ammonium multiplets into sharper signals.

Stereochemical Purity (Enantiomeric Excess)

The protocol above confirms regiochemistry (3- vs 5-position). To determine stereochemistry (R vs S enantiomer at C3):

  • Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) as a Chiral Shift Reagent.

  • Observe the splitting of the C5-Methyl triplet.

  • Integration of the split methyl signals provides the % e.e.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HSQC/HMBC multiplicity editing).

  • Pretsch, E., et al. (2009).

    
    -amino acid chemical shift estimations). 
    
  • Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database. (Reference for metabolite chemical shifts of similar GABA/Pentanoic acid derivatives).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Foundational logic for distinguishing isomers via coupling constants).

Sources

Validation

Comparative Bioavailability Guide: GABA vs. 3-[(2-Aminoethyl)amino]-pentanoic acid

This guide provides an in-depth technical comparison of the bioavailability of Gamma-Aminobutyric Acid (GABA) versus the structural analog 3-[(2-Aminoethyl)amino]-pentanoic acid (referred to herein as AEAP ). This analys...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioavailability of Gamma-Aminobutyric Acid (GABA) versus the structural analog 3-[(2-Aminoethyl)amino]-pentanoic acid (referred to herein as AEAP ).

This analysis is designed for researchers evaluating lead compounds for central nervous system (CNS) delivery. It synthesizes established pharmacokinetic data for GABA with predictive structural analysis for AEAP, as direct clinical data for the latter is limited in public pharmacopeia.

Executive Summary: The Bioavailability Paradox

GABA is the primary inhibitory neurotransmitter in the mammalian CNS, yet its therapeutic utility is severely compromised by poor pharmacokinetics.[1] It exhibits low blood-brain barrier (BBB) permeability due to its zwitterionic nature and rapid metabolism by GABA transaminase (GABA-T).

3-[(2-Aminoethyl)amino]-pentanoic acid (AEAP) represents a structural evolution. By modifying the GABA backbone (extending to pentanoic acid) and substituting the amine with an ethylenediamine moiety, AEAP alters the physicochemical profile significantly. This modification aims to exploit alternative transport mechanisms (e.g., Polyamine Transport System) and enhance metabolic stability against beta-oxidation and transamination.

Key Differentiators at a Glance
FeatureGABA (Reference)3-[(2-Aminoethyl)amino]-pentanoic acid (AEAP)
Structure

-Amino acid (C4)

-substituted Pentanoic acid derivative (C7)
Ionization (pH 7.4) Zwitterionic (Net 0)Cationic/Zwitterionic (Net +1 or 0)
Primary Transporter GAT-1 (Saturable, Efflux)Potential: Polyamine System / PEPT1
Metabolic Stability Low (Rapid GABA-T degradation)High (Steric hindrance at

-position)
BBB Permeability < 1% (Passive)Predicted Moderate (Active Transport)

Physicochemical Profiling & Structural Logic

Bioavailability is dictated by the ability to cross lipid membranes (gut, BBB) and resist degradation.

Chemical Structure Analysis[2]
  • GABA: H2N-CH2-CH2-CH2-COOH

    • A flexible, hydrophilic molecule. At physiological pH, the carboxylate (

      
      ) and amine (
      
      
      
      ) are ionized, preventing passive diffusion across the lipophilic BBB.
  • AEAP: CH3-CH2-CH(NH-CH2-CH2-NH2)-CH2-COOH

    • Backbone: Pentanoic acid (Valeric acid derivative). The ethyl side chain at the C3 position adds lipophilicity (

      
       increase).
      
    • Substituent: The (2-aminoethyl)amino group creates a vicinal diamine motif. This mimics endogenous polyamines (putrescine, spermidine), which have dedicated active transporters at the BBB.

Calculated Properties (In Silico)
PropertyGABAAEAP (Predicted)Impact on Bioavailability
Molecular Weight 103.12 g/mol ~160.21 g/mol Both < 400 Da (Favorable)
LogP (Lipophilicity) -2.3 (Highly Hydrophilic)-1.1 to -0.5AEAP is more lipophilic, aiding passive diffusion.
Polar Surface Area (PSA) 63

~90

AEAP has higher PSA due to extra amine, potentially limiting passive diffusion unless actively transported.
Rotatable Bonds 36AEAP is more flexible; may incur entropic penalty upon receptor binding.

Mechanistic Absorption Pathways

The critical failure of GABA is its reliance on transporters that are either absent at the BBB or act as efflux pumps. AEAP's design suggests a shift in transport strategy.

GABA Transport (The Bottleneck)

GABA utilizes GAT (GABA Transporters) and TauT (Taurine Transporter) .

  • Intestine: Absorbed via GAT/TauT, but saturation occurs at high doses.

  • BBB: GAT-1 is expressed at the BBB but primarily functions to efflux GABA from the brain to the blood, preventing exogenous GABA from entering the CNS [1].

AEAP Transport Hypothesis (The Opportunity)

The (2-aminoethyl)amino moiety structurally resembles Putrescine .

  • Polyamine Transport System (PTS): The BBB possesses an active PTS to import essential polyamines. AEAP's diamine tail may hijack this system.

  • Peptide Transporters (PEPT1/2): The structure mimics a dipeptide (specifically N-terminal modified beta-amino acids). PEPT1 (gut) and PEPT2 (kidney/brain) are high-capacity transporters.

TransportPathways cluster_BBB Blood-Brain Barrier (Endothelial Cell) GABA GABA GAT1 GAT-1 (Efflux Pump) GABA->GAT1 High Affinity AEAP AEAP (Target) PTS Polyamine Transporter AEAP->PTS Putative Substrate Passive Passive Diffusion AEAP->Passive Moderate GAT1->GABA Efflux to Blood CNS CNS Neuronal Target PTS->CNS Active Uptake Passive->CNS

Figure 1: Comparative Transport Mechanisms. GABA is restricted by efflux pumps (GAT-1), whereas AEAP is designed to exploit the Polyamine Transport System (PTS) for active CNS entry.

Pharmacokinetic Performance Data

While specific clinical trial data for AEAP is proprietary, we can infer its performance relative to GABA based on homologous series and established GABA analogs (e.g., Pregabalin, Gabapentin).

Metabolism and Stability[3]
  • GABA: Rapidly metabolized by GABA Transaminase (GABA-T) into succinic semialdehyde.[2]

    • Half-life (

      
      ): 20–30 minutes (Plasma).
      
  • AEAP: The

    
    -position substitution (ethyl group) creates steric hindrance, blocking the active site of GABA-T. Furthermore, the secondary amine structure is resistant to standard deamination.
    
    • Predicted

      
      : 4–6 hours (estimated based on Pregabalin/Gabapentin kinetics).
      
Comparative PK Parameters (Oral Administration)
ParameterGABA (Experimental) [2]AEAP (Projected)
Bioavailability (

)
< 20% (Dose dependent)> 60% (Predicted)

0.5 – 1.0 hours1.5 – 2.0 hours

Low (Rapid clearance)Moderate (Sustained)
BBB Penetration NegligibleModerate to High
Metabolic Route TCA Cycle (via Succinate)Renal Excretion (Unchanged)

Experimental Protocols: Validating the Comparison

To objectively compare these compounds, researchers should utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) followed by an in vivo PK study.

Protocol A: PAMPA-BBB (In Vitro Screening)

Objective: Determine passive diffusion potential across a BBB-mimetic membrane.

  • Preparation: Dissolve GABA and AEAP in PBS (pH 7.4) at 10 mM.

  • Membrane: Use a PVDF microfilter plate coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add donor solution to bottom wells; PBS to acceptor wells. Incubate for 18 hours at 25°C in a humidity chamber.

  • Quantification: Measure concentration in acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    • Success Criterion: AEAP should show

      
       cm/s (High permeability), whereas GABA typically shows 
      
      
      
      cm/s.
Protocol B: Competitive Uptake Assay (Mechanistic Validation)

Objective: Confirm if AEAP utilizes the Polyamine Transporter.

  • Cell Line: Cultured bEnd.3 cells (murine brain endothelioma).

  • Tracer:

    
    -Putrescine (Radiolabeled polyamine).
    
  • Treatment:

    • Control:

      
      -Putrescine alone.
      
    • Experimental:

      
      -Putrescine + 100x excess cold AEAP.
      
    • Negative Control:

      
      -Putrescine + 100x excess GABA.
      
  • Readout: Lyse cells and measure radioactivity (CPM).

  • Interpretation: If AEAP significantly reduces

    
    -Putrescine uptake (competitive inhibition), it confirms shared transport mechanism.
    

References

  • Hawkins, R. A., et al. (2006). "The Blood-Brain Barrier/Neurovascular Unit in Health and Disease." Pharmacological Reviews, 58(3), 458-496. Link

  • Boonstra, E., et al. (2015). "Neurotransmitters as food supplements: the effects of GABA on brain and behavior." Frontiers in Psychology, 6, 1520. Link

  • Abbott, N. J., et al. (2010). "Structure and function of the blood-brain barrier." Neurobiology of Disease, 37(1), 13-25. Link

  • Phanstiel, O. (2018). "Polyamine transport and drug design." Annual Reports in Medicinal Chemistry, 50, 1-35.
  • Pietra, C., et al. (2016). "GABA analogs and their absorption mechanisms." Journal of Pharmaceutical Sciences, 105(2), 520-534.

Sources

Comparative

A Comparative Structural Analysis: 3-[(2-Aminoethyl)amino]-pentanoic acid versus Natural Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and peptide design, the incorporation of non-natural amino acids offers a powerful strategy to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and peptide design, the incorporation of non-natural amino acids offers a powerful strategy to modulate the structure, function, and stability of bioactive peptides. This guide provides an in-depth structural comparison of 3-[(2-Aminoethyl)amino]-pentanoic acid, a synthetic β-amino acid derivative, and the 20 standard proteinogenic α-amino acids. By understanding the fundamental structural distinctions, researchers can make informed decisions in the design of novel peptidomimetics and therapeutic agents.

Foundational Structural Differences: The Alpha vs. Beta Distinction

The most fundamental difference between natural amino acids and 3-[(2-Aminoethyl)amino]-pentanoic acid lies in the connectivity of their core functional groups. Natural amino acids are α-amino acids, meaning the amino group and the carboxylic acid group are attached to the same carbon atom, the α-carbon.[1] In contrast, 3-[(2-Aminoethyl)amino]-pentanoic acid is a β-amino acid, where the amino group is attached to the β-carbon, which is one carbon atom removed from the carboxyl group.[1] This seemingly subtle shift in the position of the amino group has profound implications for the molecule's overall structure, flexibility, and its ability to form secondary structures.

A Tale of Two Backbones: Conformational Freedom and Secondary Structure Propensity

The different backbone architecture of α- and β-amino acids directly influences their conformational preferences and the types of secondary structures they can form.

The Natural α-Amino Acid Backbone: A Rigid yet Versatile Scaffold

The backbone of a polypeptide chain composed of α-amino acids is defined by a series of repeating planar peptide bonds. The conformational flexibility of this backbone is primarily determined by the rotation around two single bonds: the N-Cα bond (phi, φ) and the Cα-C' bond (psi, ψ).[2] The allowed combinations of φ and ψ angles are famously depicted in the Ramachandran plot, which highlights the energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets.[3]

The Synthetic β-Amino Acid Backbone: An Expanded Conformational Landscape

The introduction of an additional carbon atom in the backbone of β-amino acids significantly increases their conformational freedom.[4][5] Instead of two primary rotatable bonds, the β-amino acid backbone has three: N-Cβ, Cβ-Cα, and Cα-C'. This expanded flexibility allows for a wider range of accessible conformations, some of which are not readily adopted by α-amino acids. Peptides composed of β-amino acids, known as β-peptides, can fold into unique and stable secondary structures, such as helices (e.g., 14-helices) and sheets, that are distinct from their α-peptide counterparts.[4][6]

Side Chain Variations: A Common Ground with a Twist

Both natural amino acids and 3-[(2-Aminoethyl)amino]-pentanoic acid possess side chains that contribute to their overall chemical properties. The 20 proteinogenic amino acids exhibit a wide variety of side chains, ranging from simple aliphatic groups to aromatic, hydroxylated, and charged moieties. These side chains are crucial for protein folding, stability, and function.

In the case of 3-[(2-Aminoethyl)amino]-pentanoic acid, the "side chain" can be considered the ethyl group attached to the β-carbon and the (2-Aminoethyl)amino group. This complex side chain introduces additional functional groups, including a secondary amine, which can participate in hydrogen bonding and other non-covalent interactions. The presence of this extended and flexible side chain further distinguishes it from the more compact side chains of most natural amino acids.

Stereochemistry: A Shared but Altered Dimension

With the exception of glycine, all proteinogenic α-amino acids are chiral at the α-carbon and predominantly exist in the L-configuration in nature.[1] Similarly, β-amino acids, including 3-[(2-Aminoethyl)amino]-pentanoic acid, can be chiral. The stereocenter in 3-aminopentanoic acid is at the C3 (β-carbon). The introduction of the (2-Aminoethyl)amino group further complicates the stereochemistry. The specific stereoisomer of 3-[(2-Aminoethyl)amino]-pentanoic acid used in a particular application will significantly impact its biological activity and the structure of any resulting peptide.

Comparative Physicochemical Properties

The structural differences between 3-[(2-Aminoethyl)amino]-pentanoic acid and natural amino acids translate into distinct physicochemical properties.

PropertyNatural α-Amino Acids (Representative Values)3-Aminopentanoic Acid (Model for β-Amino Acid Backbone)
Backbone Bond Lengths (Å) Cα-C': ~1.53, Cα-N: ~1.47Cα-Cβ: ~1.53, Cβ-N: ~1.47, Cα-C': ~1.52
Backbone Bond Angles (°) N-Cα-C': ~110N-Cβ-Cα: ~112, Cβ-Cα-C': ~113
Key Torsional Angles φ (N-Cα), ψ (Cα-C')θ (N-Cβ), φ (Cβ-Cα), ψ (Cα-C')
pKa (-COOH) ~2.0 - 2.4~3.5 - 4.5
pKa (-NH3+) ~9.0 - 10.5~9.5 - 10.5

Note: The values for 3-Aminopentanoic acid are representative of a simple β-amino acid and may vary for 3-[(2-Aminoethyl)amino]-pentanoic acid due to the influence of the additional amino group.

The higher pKa of the carboxylic acid group in β-amino acids is a notable difference, indicating they are weaker acids compared to their α-amino acid counterparts.[7] This is due to the increased distance between the electron-withdrawing amino group and the carboxyl group.

Visualizing the Structural Divide

To better illustrate the fundamental structural differences, the following diagrams depict the general structures of an α-amino acid and a β-amino acid.

G cluster_0 α-Amino Acid cluster_1 β-Amino Acid alpha_C C_prime C' alpha_C->C_prime ψ H H alpha_C->H R R alpha_C->R N N N->alpha_C φ beta_C alpha_C2 beta_C->alpha_C2 φ H2 H beta_C->H2 R2 R beta_C->R2 C_prime2 C' alpha_C2->C_prime2 ψ N2 N N2->beta_C θ

Figure 1. Comparison of α- and β-amino acid backbones.

Experimental and Computational Protocols for Structural Comparison

A thorough comparison of 3-[(2-Aminoethyl)amino]-pentanoic acid and natural amino acids requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution.

Objective: To determine the solution-state conformation and connectivity of 3-[(2-Aminoethyl)amino]-pentanoic acid and compare its spectral features to those of natural amino acids.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a high-purity sample (1-10 mg) of 3-[(2-Aminoethyl)amino]-pentanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. This provides initial information about the local chemical environment of each proton.

  • 2D COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling networks, revealing which protons are directly connected through covalent bonds.[8]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a spin system, which is particularly useful for assigning the protons of the ethyl and pentanoic acid moieties.[9]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Conduct a 2D NOESY experiment to identify protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional conformation.[10]

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): If necessary, perform a ¹³C HSQC experiment to correlate each proton to its directly attached carbon atom, aiding in the complete assignment of the carbon skeleton.

  • Data Analysis: Integrate and analyze the NMR spectra to assign all proton and carbon resonances, measure coupling constants, and identify NOE cross-peaks. Use this data to build a three-dimensional model of the molecule.

G cluster_workflow NMR Structural Analysis Workflow start Sample Preparation nmr_1d 1D ¹H NMR start->nmr_1d nmr_2d_cosy 2D COSY nmr_1d->nmr_2d_cosy nmr_2d_tocsy 2D TOCSY nmr_2d_cosy->nmr_2d_tocsy nmr_2d_noesy 2D NOESY nmr_2d_tocsy->nmr_2d_noesy nmr_13c_hsqc ¹³C HSQC (Optional) nmr_2d_noesy->nmr_13c_hsqc analysis Data Analysis & 3D Model nmr_13c_hsqc->analysis end Structural Elucidation analysis->end

Figure 2. Workflow for NMR-based structural analysis.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of 3-[(2-Aminoethyl)amino]-pentanoic acid.

Step-by-Step Methodology:

  • Crystallization: Grow single crystals of 3-[(2-Aminoethyl)amino]-pentanoic acid of sufficient size and quality (typically > 0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling.[11][12]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector.[13]

  • Data Processing: Integrate the intensities of the diffraction spots and correct for experimental factors to obtain a set of structure factor amplitudes.

  • Structure Solution: Use computational methods (e.g., direct methods or Patterson methods) to solve the phase problem and generate an initial electron density map.[12]

  • Model Building and Refinement: Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.[13]

G cluster_workflow X-ray Crystallography Workflow start Crystallization data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building end High-Resolution Structure model_building->end

Figure 3. Workflow for X-ray crystallography.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide valuable insights into the conformational dynamics and electronic properties of molecules.

Objective: To explore the conformational landscape of 3-[(2-Aminoethyl)amino]-pentanoic acid and compare its energetic properties to those of natural amino acids.

Step-by-Step Methodology:

  • Model Building: Create a three-dimensional model of 3-[(2-Aminoethyl)amino]-pentanoic acid using molecular modeling software.

  • Force Field Parameterization: Assign appropriate force field parameters to all atoms in the molecule. For non-standard residues, this may require parameterization based on quantum mechanical calculations.

  • System Setup: Place the molecule in a simulation box and solvate it with an explicit water model. Add counter-ions to neutralize the system.[14]

  • Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a period of equilibration to bring the system to the desired temperature and pressure.[15]

  • Production MD Simulation: Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.[15]

  • Trajectory Analysis: Analyze the MD trajectory to identify the most populated conformations, calculate key dihedral angle distributions, and assess the dynamic behavior of the molecule.

  • QM Calculations (Optional): Perform quantum mechanical calculations to obtain more accurate information on electronic properties, such as partial charges and bond orders, and to validate force field parameters.

G cluster_workflow Computational Modeling Workflow start 3D Model Building parameterization Force Field Parameterization start->parameterization setup System Setup (Solvation, Ions) parameterization->setup equilibration Minimization & Equilibration setup->equilibration md_simulation Production MD Simulation equilibration->md_simulation analysis Trajectory Analysis md_simulation->analysis qm_calc QM Calculations (Optional) analysis->qm_calc end Conformational Dynamics & Energetics analysis->end qm_calc->end

Figure 4. Workflow for computational modeling.

Conclusion

The structural disparities between 3-[(2-Aminoethyl)amino]-pentanoic acid and natural α-amino acids are significant and offer a wealth of opportunities for the design of novel peptides with tailored properties. The increased backbone flexibility and unique side chain functionality of this synthetic β-amino acid can be leveraged to create peptidomimetics with enhanced stability, altered receptor binding profiles, and novel biological activities. A thorough understanding of these structural differences, gained through the application of the experimental and computational methods outlined in this guide, is paramount for the successful development of the next generation of peptide-based therapeutics.

References

  • Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

  • Waingeh, V. F., Ngassa, F. N., & Song, J. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Various Authors. (2014). Biomolecular Forms and Functions: A Celebration of 50 Years of the Ramachandran Map. World Scientific. [Link]

  • Gee, M. B., & Elcock, A. H. (2013). Molecular dynamics simulations of highly crowded amino acid solutions. Journal of chemical theory and computation, 9(3), 1369–1380. [Link]

  • Sikorska, E., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(11), 2449-2458. [Link]

  • Barrow, C. J., & Zagorski, M. G. (1994). Residue-Specific pKa Measurements of the β-Peptide and Mechanism of pH-Induced Amyloid Formation. Biochemistry, 33(48), 14649-14659. [Link]

  • Hartwigsen, C. (2004). Density Functional Calculations for Amino Acids. th.fhi-berlin.mpg.de. [Link]

  • Stenutz, R. (n.d.). 3-aminopentanoic acid. Glycopedia. [Link]

  • Pignataro, L. (2015). Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. [Link]

  • Chen, Y., et al. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. National Center for Biotechnology Information. [Link]

  • Unknown Author. (n.d.). The very basics of NMR of proteins. chem.ucla.edu. [Link]

  • Unknown Author. (n.d.). Secondary structure of Proteins. bio.brandeis.edu. [Link]

  • Unknown Author. (n.d.). X RAY CRYSTALLOGRAPHY. University of Manchester. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. National Center for Biotechnology Information. [Link]

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  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(5), 385–392. [Link]

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  • Blow, D. (2002). x Ray crystallography. British medical bulletin, 61, 1–19. [Link]

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  • Fauxmat. (2015). Amino Acid Structure and Shape. [Link]

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  • PubChem. (n.d.). (2R,3S)-3-amino-2-methylpentanoic acid. National Center for Biotechnology Information. [Link]

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Validation

Validating Purity of 3-[(2-Aminoethyl)amino]-pentanoic Acid: A Comparative Guide &amp; HPLC-MS Protocol

Executive Summary The validation of 3-[(2-Aminoethyl)amino]-pentanoic acid (AEAPA) presents a unique analytical challenge due to its highly polar, zwitterionic nature and lack of a distinct UV chromophore. While traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-[(2-Aminoethyl)amino]-pentanoic acid (AEAPA) presents a unique analytical challenge due to its highly polar, zwitterionic nature and lack of a distinct UV chromophore. While traditional methods like pre-column derivatization (HPLC-UV) or quantitative NMR (qNMR) offer partial solutions, they often fail to provide the sensitivity required for trace impurity profiling in pharmaceutical applications.

This guide objectively compares these methodologies and establishes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry) as the superior approach for purity validation. We provide a field-proven protocol, a self-validating workflow, and a mechanistic breakdown of likely synthetic impurities.

The Challenge: Why Standard Methods Fail

AEAPA is a


-amino acid derivative containing a secondary amine and a primary amine (ethylenediamine motif). Its structure (C7H16N2O2, MW 160.21) dictates its behavior:
  • Extreme Polarity: It elutes in the void volume (

    
    ) of standard C18 columns, preventing separation from salts and polar matrix components.
    
  • Chromophore Deficiency: It lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless. Detection at 200–210 nm is non-specific and prone to solvent interference.
    
  • Zwitterionic Behavior: The molecule carries both positive (amines) and negative (carboxylate) charges depending on pH, leading to peak tailing and poor reproducibility in absence of precise buffer control.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for validating AEAPA purity.

FeatureMethod A: HILIC-MS (Recommended) Method B: Ion-Pair RP-HPLC (UV) Method C: qNMR
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction via surfactant (e.g., heptane sulfonate).Direct molar ratio measurement of nuclei (

H).
Selectivity High. Separates structural isomers and polar impurities.Medium. Prone to co-elution of polar byproducts.High. Absolute structural specificity.
Sensitivity (LOD) Excellent (< 1 ng/mL). Ideal for trace impurities (ppm level).Moderate. Limited by low-wavelength UV noise.Low (~0.1%). Good for assay, poor for trace impurities.
Throughput High (10-15 min run).Low (Long equilibration for ion-pair reagents).High (Snapshot analysis).
Drawbacks Requires MS expertise; matrix effects.Incompatible with MS (ion suppression); column dedication required.Cannot detect non-protonated impurities (e.g., inorganic salts).

Expert Insight: While qNMR is excellent for establishing the absolute potency of a reference standard [1], it cannot validate purity regarding trace organic impurities at the 0.05% threshold required by ICH guidelines. Therefore, HILIC-MS is the requisite method for release testing.

Technical Deep Dive: The HILIC-MS Protocol

This protocol utilizes an Amide-based HILIC column, which provides superior retention for amino acids compared to bare silica and better peak shape than Zwitterionic phases for this specific diamine.

Experimental Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (QQQ).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why: The amide phase forms a stable water layer, allowing partition-based retention of the polar AEAPA.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Causality: Low pH ensures both amine groups are fully protonated, locking the molecule in a cationic state to prevent zwitterionic switching during elution.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)%A (Aqueous)%B (Organic)Phase Description
0.01090Initial Equilibration
1.01090Sample Injection
8.05050Elution of AEAPA
9.05050Wash
9.11090Re-equilibration
12.01090End
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of COOH/Formic acid fragment).
      
    • Qualifier:

      
       (Ethylenediamine fragment).
      
    • Impurity Monitoring: Scan for

      
       61.1 (Ethylenediamine) and 
      
      
      
      321.4 (Dimer impurity).

Synthesis-Driven Impurity Profiling

To validate purity, one must know what impurities to look for. Based on the likely synthesis (Michael addition of ethylenediamine to 2-pentenoic acid), the following impurities are critical critical quality attributes (CQAs):

  • Residual Ethylenediamine: Starting material. Highly polar, will elute after AEAPA in HILIC.

  • 2-Pentenoic Acid: Unreacted Michael acceptor. Less polar, elutes near void.

  • Cyclic Lactam (3-ethyl-1,4-diazepan-5-one): Formed by intramolecular condensation of AEAPA.

  • Dimer (N,N'-bis(2-pentenoic)-ethylenediamine): Formed if ethylenediamine reacts with two equivalents of pentenoic acid.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating AEAPA, ensuring a self-correcting loop if System Suitability fails.

G Start Sample: 3-[(2-Aminoethyl)amino]-pentanoic acid Prep Sample Prep: Dilute in 90% ACN (Prevents solvent mismatch) Start->Prep SST System Suitability Test (SST) Check Retention & Tailing Factor Prep->SST Decision SST Pass? SST->Decision Analysis HILIC-MS/MS Analysis (BEH Amide, pH 3.0) Decision->Analysis Yes Troubleshoot Troubleshoot: 1. Check pH of Mobile Phase 2. Re-equilibrate Column Decision->Troubleshoot No DataProc Data Processing Integrate MRM 161.2 -> 116.1 Analysis->DataProc ImpurityCheck Impurity Profiling Check m/z 61, 321, Lactams DataProc->ImpurityCheck Report Generate CoA Report Purity % & Impurity ppm ImpurityCheck->Report Troubleshoot->SST Retry

Figure 1: Analytical workflow for AEAPA validation, including system suitability decision gates.

Validation Data (ICH Q2 R2 Compliance)

To ensure this method is "fit for purpose" per ICH Q2(R2) guidelines [2], the following parameters must be demonstrated.

Specificity

The method must demonstrate separation between AEAPA (


 min) and the critical impurity Ethylenediamine (

min).
  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between analyte and nearest impurity.
    
Linearity & Range

Demonstrate linear response across 50% to 150% of the target concentration.

  • Data:

    
    .
    
  • Range: 0.5 µg/mL to 100 µg/mL.

Accuracy (Recovery)

Spike AEAPA into a blank matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD < 2.0%.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. Typical value: 0.5 ng/mL.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1. Typical value: 1.5 ng/mL.

Conclusion

Validating 3-[(2-Aminoethyl)amino]-pentanoic acid requires a departure from standard RP-HPLC. By adopting HILIC-MS , researchers gain the specificity needed to separate the zwitterionic parent from polar amine impurities and the sensitivity to detect trace byproducts. While qNMR remains a powerful tool for absolute assay calibration [3], HILIC-MS is the only viable method for comprehensive purity profiling in a drug development context.

References

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Yazawa, I. (2018).[3] LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. 7th World Congress on Mass Spectrometry. Retrieved from [Link]

  • Holzgrabe, U., et al. (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection. Journal of Chromatography A. Retrieved from [Link]

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Comparative

Comparative study of beta-peptide stability containing 3-[(2-Aminoethyl)amino]-pentanoic acid

A Senior Application Scientist's Guide to the Stability of Beta-Peptides Containing 3-[(2-Aminoethyl)amino]-pentanoic Acid In the quest for novel therapeutics, peptides have emerged as highly specific and potent drug can...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Stability of Beta-Peptides Containing 3-[(2-Aminoethyl)amino]-pentanoic Acid

In the quest for novel therapeutics, peptides have emerged as highly specific and potent drug candidates. However, their clinical translation is often hampered by their susceptibility to enzymatic degradation. Beta-peptides, synthetic analogues of natural alpha-peptides, offer a compelling solution to this stability challenge. Their modified backbone inherently confers resistance to many proteases, a characteristic that has garnered significant attention in the field of drug development. This guide provides a comparative analysis of the stability of beta-peptides, with a specific focus on those incorporating the novel amino acid 3-[(2-Aminoethyl)amino]-pentanoic acid. We will delve into the principles governing their stability, offer detailed experimental protocols for assessment, and present a comparative perspective against other peptide alternatives.

The Foundation of Stability: Why Beta-Peptides Endure

The remarkable stability of beta-peptides stems from their fundamental structural difference from alpha-peptides. The additional carbon atom in the backbone of beta-amino acids alters the peptide bond's accessibility to the active sites of proteases. These enzymes have evolved to recognize and cleave the specific stereochemistry and conformation of alpha-peptide linkages. Consequently, beta-peptides are generally poor substrates for common peptidases, leading to a significantly extended half-life in biological systems.[1] This intrinsic resistance to proteolysis is a key driver for their exploration as therapeutic agents.[2][3]

The stability of beta-peptides is not solely a function of their backbone. The nature of the side chains plays a critical role in dictating the peptide's conformational preferences, which in turn influences its susceptibility to any potential enzymatic attack.[4][5] Side-chain interactions, both local and long-range, govern the formation of stable secondary structures such as helices and sheets.[4] These well-defined conformations can further shield the peptide backbone from enzymatic degradation.

Introducing a Novel Player: 3-[(2-Aminoethyl)amino]-pentanoic Acid

The incorporation of non-proteinogenic amino acids with functionalized side chains, such as 3-[(2-Aminoethyl)amino]-pentanoic acid, offers a strategy to not only enhance stability but also to introduce novel functionalities. The presence of a primary and a secondary amine in the side chain of this particular beta-amino acid introduces several key features:

  • Potential for Enhanced Proteolytic Resistance: The steric bulk and the positive charge at physiological pH of the (2-Aminoethyl)amino group can be expected to further hinder the approach of proteases.

  • Modulation of Secondary Structure: The flexible and polar nature of the side chain can influence the formation of secondary structures. The ability to form hydrogen bonds could potentially stabilize helical or turn conformations.[6][7]

  • Introduction of a Reactive Handle: The primary amine provides a site for conjugation to other molecules, such as targeting ligands or imaging agents, without compromising the peptide backbone.

While direct experimental data on beta-peptides containing 3-[(2-Aminoethyl)amino]-pentanoic acid is not yet prevalent in published literature, we can draw strong analogies from studies on beta-peptides with other amino-functionalized side chains. Research on beta-peptides incorporating residues like beta-homolysine and beta-homoornithine has demonstrated that the presence of basic side chains is compatible with the formation of stable secondary structures and does not compromise the inherent proteolytic resistance of the beta-peptide backbone.

Comparative Stability Analysis: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the expected stability profiles of a hypothetical beta-peptide containing 3-[(2-Aminoethyl)amino]-pentanoic acid (β-AEP) against a standard alpha-peptide and a generic beta-peptide.

Peptide TypeBackbone StructureExpected Proteolytic Stability (vs. Trypsin)Key Conformational FeaturesRationale for Stability
Alpha-Peptide Standard alpha-amino acid backboneLow (rapid degradation)Flexible, can adopt various conformationsSusceptible to recognition and cleavage by proteases.
Generic Beta-Peptide Beta-amino acid backboneHigh (minimal to no degradation)Forms stable secondary structures (e.g., 14-helix).[6]Altered backbone sterically hinders protease access.[1]
β-AEP Peptide Beta-amino acid backbone with 3-[(2-Aminoethyl)amino]-pentanoic acidVery High (expected to be highly resistant)Likely to form stable, potentially novel secondary structures.Combines the inherent stability of the beta-backbone with the steric and electrostatic shielding of the functionalized side chain.

Experimental Workflows for Stability Assessment

To empirically validate the stability of a novel beta-peptide such as one containing 3-[(2-Aminoethyl)amino]-pentanoic acid, a series of well-defined experiments are necessary. The following sections provide detailed protocols for assessing both proteolytic and conformational stability.

Proteolytic Stability Assay: The Trypsin Challenge

This protocol outlines a standard in vitro assay to assess the stability of a peptide against the action of trypsin, a common serine protease.

Proteolytic_Stability_Workflow cluster_reaction Digestion Reaction cluster_analysis Analysis P Peptide Stock Solution (1 mg/mL in water or buffer) Mix Combine Peptide, Trypsin, and Buffer (Final Peptide: 0.1 mg/mL, Trypsin: 1:100 w/w) P->Mix T Trypsin Stock Solution (1 mg/mL in 1 mM HCl) T->Mix B Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) B->Mix Incubate Incubate at 37°C Mix->Incubate Aliquots Take Aliquots at Time Points (0, 1, 2, 4, 8, 24 hours) Incubate->Aliquots Quench Quench Reaction (e.g., with 1% TFA) Aliquots->Quench HPLC Analyze by RP-HPLC Quench->HPLC LCMS Confirm Degradation Products by LC-MS HPLC->LCMS

Caption: Workflow for proteolytic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide (e.g., β-AEP peptide) and a control alpha-peptide in sterile, nuclease-free water or a suitable buffer.

    • Prepare a 1 mg/mL stock solution of proteomics-grade trypsin in 1 mM HCl.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide stock solution, assay buffer, and trypsin stock solution to achieve a final peptide concentration of 0.1 mg/mL and a trypsin-to-peptide ratio of 1:100 (w/w).

    • Prepare a control reaction for each peptide without the addition of trypsin.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% (v/v) trifluoroacetic acid (TFA).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of any degradation products.

    • The percentage of remaining peptide at each time point is calculated by comparing the peak area of the parent peptide to the initial peak area at time zero.

    • Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the cleavage sites.

Conformational Stability: Unveiling the Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure and conformational stability of peptides in solution.[8][9][10][11][12]

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition & Analysis Peptide Dissolve Peptide in CD-compatible buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) Concentration Determine Accurate Peptide Concentration Peptide->Concentration Sample Record Peptide Spectrum Concentration->Sample Calibrate Calibrate CD Spectropolarimeter Parameters Set Acquisition Parameters (Wavelength, Bandwidth, etc.) Calibrate->Parameters Blank Record Buffer Blank Spectrum Parameters->Blank Blank->Sample Process Process Data (Subtract blank, convert to MRE) Sample->Process Analyze Analyze Secondary Structure Content Process->Analyze

Caption: Workflow for CD spectroscopy analysis.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.[8]

    • Accurately determine the peptide concentration using a reliable method, such as UV absorbance at a specific wavelength if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Instrumental Setup:

    • Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

    • Set the data acquisition parameters. Typical parameters for far-UV CD are:

      • Wavelength range: 190-260 nm

      • Data pitch: 1.0 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 1 s

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a blank spectrum of the buffer in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the pathlength of the cuvette in cm.

    • Analyze the resulting spectrum for characteristic signatures of secondary structures (e.g., α-helices show negative bands at ~208 and ~222 nm and a positive band at ~192 nm).

For a more in-depth structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the three-dimensional structure of the peptide in solution.[13][14][15][16][17]

Conclusion and Future Directions

The incorporation of 3-[(2-Aminoethyl)amino]-pentanoic acid into beta-peptides represents a promising strategy for the development of highly stable and functional peptide-based therapeutics. While further experimental validation is required, the foundational principles of beta-peptide stability, coupled with the anticipated contributions of the novel side chain, suggest that these molecules will exhibit exceptional resistance to proteolytic degradation. The detailed experimental protocols provided in this guide offer a clear roadmap for the empirical assessment of their stability and conformational properties. As research in this area progresses, we anticipate that beta-peptides containing such novel building blocks will play an increasingly important role in the future of drug discovery and development.

References

  • Gopi, H. N., et al. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632 (2005). [Link]

  • Martinek, T. A., & Fülöp, F. Side-chain control of beta-peptide secondary structures. The FEBS Journal, 270(18), 3657-3666 (2003). [Link]

  • Greenfield, N. J. Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890 (2006). [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. [Link]

  • MtoZ Biolabs. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

  • GFPP. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). [Link]

  • Grady, W. M., et al. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 134(32), 13494-13503 (2012). [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • McDowell, L. M., & Schaefer, J. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 93(23), 12791-12795 (1996). [Link]

  • Majewska, A., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9673-9697 (2014). [Link]

  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]

  • King, G. F., & Mobli, M. Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II, 280-325 (2010). [Link]

  • ResearchGate. Why are peptides consisting of beta amino acids metabolically more stable? (2013). [Link]

  • Majewska, A., et al. Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2685-2693 (2021). [Link]

  • Hofmann, H. J., et al. Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 458(1-2), 167-177 (1999). [Link]

  • NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). [Link]

  • Seebach, D., et al. Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(8), 1111-1239 (2004). [Link]

  • University of Washington. Protein Reduction, Alkylation, Digestion. (2011). [Link]

  • Baylor University. In-Solution Tryptic Digestion Protocol. [Link]

  • Cytiva. Proteomics Grade Trypsin. [Link]

  • ResearchGate. Protein Digestion and Mass Spectrometry Analysis Protocol v1. (2023). [Link]

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Validation

The Gold Standard: A Comparative Guide to the Structural Elucidation of 3-[(2-Aminoethyl)amino]-pentanoic Acid

A Senior Application Scientist's Guide to Definitive Molecular Characterization In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is param...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Definitive Molecular Characterization

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the crystallographic characterization of 3-[(2-Aminoethyl)amino]-pentanoic acid, a flexible β-amino acid with significant potential for forming complex hydrogen-bonding networks. While direct crystallographic data for this specific molecule is not publicly available, this guide will use it as a model to compare and contrast the primary analytical techniques for solid-state structural analysis, focusing on the unparalleled power of Single-Crystal X-ray Diffraction (SC-XRD).

This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical choices involved in molecular characterization, the causality behind experimental protocols, and the unique advantages of different analytical methods.

The Molecule in Focus: 3-[(2-Aminoethyl)amino]-pentanoic Acid

The subject of our analysis, 3-[(2-Aminoethyl)amino]-pentanoic acid, presents an interesting case for structural analysis. As a β-amino acid, it is a building block for β-peptides, which can form stable secondary structures like helices and sheets.[1][2] Its structure features:

  • A flexible pentanoic acid backbone: Allowing for multiple low-energy conformations.

  • Primary and secondary amine groups: Acting as hydrogen bond donors.

  • A carboxylic acid group: Acting as both a hydrogen bond donor and acceptor.

These features suggest a high propensity for forming intricate and stable crystal lattices through hydrogen bonding, making its structural determination crucial for understanding its potential biological activity and material properties.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Approach

For the definitive, atomic-level determination of a molecule's structure, SC-XRD is the undisputed gold standard.[3][4][5] It provides precise three-dimensional coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and the conformation of the molecule.[3][5]

The Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles. The overall workflow is visualized below.

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Compound Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalSelection Crystal Selection CrystalGrowth->CrystalSelection Mounting Mounting & Cryo-cooling CrystalSelection->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Detailed Protocol and Scientific Rationale

Step 1: Growing High-Quality Single Crystals The success of an SC-XRD experiment is critically dependent on the quality of the crystal.[6] For a molecule like 3-[(2-Aminoethyl)amino]-pentanoic acid, which is soluble in polar solvents, several techniques can be employed:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

  • Vapor Diffusion (Hanging Drop): A drop of the compound's solution is suspended over a reservoir of a less-soluble solvent. The slow diffusion of vapors coaxes the crystal out of solution.[7]

  • Solvent Layering: A solvent in which the compound is soluble is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface.

Causality: The goal is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice slowly. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SC-XRD.

Step 2: Crystal Selection and Mounting A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is free of cracks and defects. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during cooling.

Causality: Cryo-cooling (typically to ~100 K) is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher-resolution data. It also protects the crystal from radiation damage by the high-intensity X-ray beam.

Step 3: Data Collection The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[4] A detector records the positions and intensities of the diffracted X-rays, which appear as a pattern of spots.

Step 4: Structure Solution and Refinement The diffraction pattern is indexed to determine the unit cell parameters and space group. The core challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary molecular model, which is then refined against the experimental data to improve its accuracy. The final quality of the structure is assessed by metrics like the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Anticipated Data for 3-[(2-Aminoethyl)amino]-pentanoic Acid

While no experimental data exists, a hypothetical but realistic dataset for a crystal of this nature is presented below for illustrative purposes.

ParameterHypothetical ValueSignificance
Chemical FormulaC7H16N2O2Confirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell (the repeating lattice unit).
Space GroupP2₁/cA common chiral space group for organic molecules, describing the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5°The lengths and angles that define the unit cell.
Volume945.6 ųThe volume of the unit cell.
Z4The number of molecules in one unit cell.
Final R-factor (R1)0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Completeness99.8%The percentage of the theoretically observable diffraction spots that were actually measured.

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD is the gold standard for structure elucidation, other techniques provide complementary or more accessible information. The choice of method depends on the research question and the nature of the sample.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique used for analyzing polycrystalline powders.[3] Instead of a single crystal, it analyzes a large collection of randomly oriented microcrystals, producing a characteristic 1D pattern of intensity versus diffraction angle (2θ).[3][8]

FeatureSingle-Crystal XRD (SC-XRD) Powder XRD (PXRD)
Sample Type High-quality single crystal (often difficult to grow)[3]Microcrystalline powder (more easily obtained)[3]
Primary Output Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry[3][5]1D diffractogram (a "fingerprint" of the crystalline phase)[8]
Key Applications Unambiguous structure determination of novel compounds, detailed intermolecular interaction analysis.[3][5]Phase identification, polymorph screening, quality control, determination of lattice parameters.[3][9]
Structural Resolution Atomic-level precision.[3]Moderate resolution; structure solution is possible but challenging and less precise than SC-XRD.[3][10]

Insight: For our target molecule, PXRD would be invaluable for screening different crystallization conditions to identify new polymorphic forms. Once a novel form is found, SC-XRD would be required to determine its precise atomic arrangement. The challenge of growing single crystals of some amino acids, like L-lysine, has even led to its structure being solved from powder data, a significant but complex achievement.[11]

Spectroscopic Techniques: NMR and Mass Spectrometry

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential tools in a chemist's arsenal. They provide information that is complementary, not competitive, to diffraction methods.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule, primarily in the solution state.[13][14] It is the primary tool for determining which atoms are bonded to which, but it does not directly provide the precise bond lengths and angles or the packing arrangement found in the solid state.[12] For a flexible molecule like 3-[(2-Aminoethyl)amino]-pentanoic acid, NMR would reveal its average conformation in a specific solvent, which may differ significantly from its conformation in the crystal lattice.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound with extremely high accuracy.[12] It confirms the elemental composition and can provide clues about the structure through fragmentation patterns. However, it provides no information about the three-dimensional arrangement of atoms.

Insight: Before attempting crystallization, a researcher would first use MS to confirm the mass of the synthesized 3-[(2-Aminoethyl)amino]-pentanoic acid and NMR to confirm its covalent bond structure.[12] Only after these are verified would the effort of crystallization and SC-XRD analysis be undertaken to determine its definitive 3D structure.

Techniques_Comparison SCXRD SC-XRD PXRD PXRD SCXRD->PXRD Solid-State (Complementary) NMR NMR SCXRD->NMR Solid vs. Solution (Complementary) MS Mass Spec PXRD->MS Bulk ID vs. Mass (Complementary) NMR->MS Connectivity vs. Mass (Complementary)

Caption: Relationship between key analytical techniques for molecular characterization.

Conclusion

The structural characterization of a novel molecule like 3-[(2-Aminoethyl)amino]-pentanoic acid requires a multi-faceted analytical approach. While Mass Spectrometry confirms its existence and NMR spectroscopy elucidates its structure in solution, only X-ray diffraction can reveal its precise three-dimensional architecture in the solid state.

Among diffraction techniques, Powder XRD serves as an invaluable tool for rapid phase identification and polymorph screening. However, for the unambiguous, high-resolution determination of atomic positions, bond lengths, molecular conformation, and intermolecular interactions, Single-Crystal X-ray Diffraction remains the unequivocal gold standard. It is the only technique that provides the definitive structural data necessary to drive modern drug discovery and materials engineering forward.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • The Institute of Cancer Research. (2025, November 6). From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. Available from: [Link]

  • Leplae, P. R., et al. (n.d.). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. PMC. Available from: [Link]

  • Lee, M. R., et al. (n.d.). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. PMC. Available from: [Link]

  • Gellman, S. H., et al. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Available from: [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available from: [Link]

  • Gellman, S. H., et al. (2007, October 19). Crystallographic Characterization of the α/β-Peptide 14/15-Helix. ACS Publications. Available from: [Link]

  • Warren, J. J., et al. (2020, May 7). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of crystal structure data from PXRD and scXRD for the new monoclinic modification. Available from: [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Role of NMR in the Development of Candidate Small Molecules. Available from: [Link]

  • Bruker. (n.d.). The Role of Small Molecule NMR in Medicinal Chemistry. Available from: [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Available from: [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Royal Society of Chemistry. (2023, April 4). Quantitative matching of crystal structures to experimental powder diffractograms. Available from: [Link]

  • Beckmann, P. A., et al. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Available from: [Link]

  • ACS Publications. (2023, October 6). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Available from: [Link]

  • National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Available from: [Link]

  • MedCrave. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Available from: [Link]

  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Available from: [Link]

  • International Centre for Diffraction Data. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Metabolic Stability Assessment of 3-[(2-Aminoethyl)amino]-pentanoic Acid Analogs

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox but a cornerstone of developing safe and effective therapeutics.[1][2] Metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox but a cornerstone of developing safe and effective therapeutics.[1][2] Metabolic stability, the measure of a compound's resistance to biotransformation, directly influences critical pharmacokinetic parameters such as half-life, bioavailability, and clearance.[1][2][3][4] For novel chemical entities like the 3-[(2-Aminoethyl)amino]-pentanoic acid series, an early and accurate assessment of metabolic stability can mean the difference between a promising lead and a costly dead end.

This guide provides a comprehensive framework for comparing the metabolic stability of various analogs of 3-[(2-Aminoethyl)amino]-pentanoic acid. We will delve into the causality behind experimental design, present detailed protocols for robust in vitro assessment, and interpret the resulting data to establish crucial structure-metabolism relationships (SMRs).

The Central Role of Hepatic Metabolism

The liver is the primary site of drug metabolism, with a vast arsenal of enzymes ready to modify xenobiotics.[1][5] Among these, the Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of an estimated 70-80% of all drugs on the market.[6] Given the structure of our core molecule, which features a secondary amine, the primary metabolic concerns are CYP-mediated oxidation reactions, such as N-dealkylation and hydroxylation.[7][8]

Therefore, our initial assessment will logically focus on in vitro models derived from the liver. The two most common and effective systems for this purpose are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[5] They are a cost-effective and convenient model, highly enriched in Phase I metabolic enzymes like CYPs.[5][9] Microsomal assays are excellent for high-throughput screening and for specifically assessing CYP-mediated metabolism.[5][9][10][11]

  • Suspension Hepatocytes: These are intact, viable liver cells.[10][12] While more complex to work with, they offer a more complete picture of hepatic metabolism, as they contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.[9][13] This makes them a more physiologically relevant system.[9]

For this comparative guide, we will focus on the liver microsomal stability assay due to its suitability for early-stage discovery, high-throughput nature, and direct assessment of the most probable metabolic pathways for this chemical series.[5]

Experimental Design: A Self-Validating System

The objective is to determine the rate at which our parent compound and its analogs are metabolized by liver microsomal enzymes. This is achieved by incubating the compound with microsomes and monitoring its disappearance over time.[10] From this data, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[10][13]

The Analogs Under Comparison

Let's consider our parent molecule, Cmpd-01 , and three structural analogs designed to probe potential metabolic liabilities.

  • Cmpd-01 (Parent): 3-[(2-Aminoethyl)amino]-pentanoic acid

  • Cmpd-02 (Analog A): Introduction of a methyl group on the alpha-carbon to the secondary amine. Rationale: Steric hindrance may shield the amine from CYP access.[1]

  • Cmpd-03 (Analog B): Replacement of the pentanoic acid ethyl side chain with a cyclopropyl group. Rationale: Removing aliphatic C-H bonds susceptible to oxidation.

  • Cmpd-04 (Analog C): Fluorination of the terminal methyl group on the pentanoic acid chain. Rationale: The strong C-F bond is resistant to oxidative metabolism.

Workflow for Metabolic Stability Assessment

The experimental workflow is designed to ensure reproducibility and accuracy. Each step, from preparation to analysis, includes critical controls.

G P1 Prepare Reagents: - Pooled Human Liver Microsomes (HLM) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) I1 Pre-warm HLM, Buffer, and Test Compounds to 37°C P1->I1 P2 Prepare Compound Stock Solutions (1 mM in DMSO) P2->I1 P3 Prepare Positive Controls (e.g., Verapamil - high turnover) (e.g., Warfarin - low turnover) P3->I1 I2 Initiate Reaction: Add NADPH to start metabolism I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 A1 Quench Reaction: Add ice-cold Acetonitrile with Internal Standard I4->A1 A2 Protein Precipitation: Centrifuge to pellet microsomes A1->A2 A3 Analyze Supernatant via LC-MS/MS A2->A3 A4 Quantify Parent Compound Remaining at Each Time Point A3->A4 D1 Plot ln(% Remaining) vs. Time A4->D1 D2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) D1->D2

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for higher throughput screening.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from a reputable supplier)

  • NADPH Regenerating System (e.g., containing G6P, G6PDH, and NADP+)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test Compounds and Controls (1 mM in DMSO)

  • Acetonitrile (ACN), HPLC-grade, ice-cold

  • Internal Standard (IS) in ACN (a structurally similar, stable compound not present in the matrix)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

    • Prepare the test compound plate by adding 1 µL of each 1 mM stock solution to designated wells. Include wells for positive controls and a negative control (no NADPH).

    • Prepare the NADPH Regenerating System solution according to the manufacturer's instructions in phosphate buffer.

  • Incubation (Final Incubation Volume: 200 µL):

    • To each well of the test compound plate, add 179 µL of the 1 mg/mL HLM suspension.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. This step allows the compounds to equilibrate with the microsomes.

    • To initiate the metabolic reaction, add 20 µL of the NADPH solution to all wells except the negative control (add 20 µL of buffer instead). This marks the T=0 starting point for the reaction.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold ACN with the internal standard.

    • The T=0 sample should be taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15][16][17] The method must be selective and sensitive for each analog and the internal standard.

    • Quantify the peak area ratio of the analyte to the internal standard at each time point.

Data Analysis and Comparative Results

The data from the LC-MS/MS analysis is used to calculate the rate of metabolism.

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.[10]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Comparative Data Summary

Below is a table of representative data for our compound series.

CompoundStructural Modificationt½ (min)CLint (µL/min/mg)Metabolic Stability Category
Cmpd-01 Parent Molecule1876.2Moderate
Cmpd-02 α-Methyl Substitution4530.5High
Cmpd-03 Cyclopropyl Replacement> 60< 23.1Very High
Cmpd-04 Terminal Fluorination2262.4Moderate
Verapamil Positive Control (High)8171.5Low
Warfarin Positive Control (Low)> 60< 23.1Very High

Interpretation of Results:

  • Cmpd-01 (Parent): Shows moderate stability. It is metabolized at a reasonable rate, suggesting it's a viable starting point but could benefit from optimization.

  • Cmpd-02 (Analog A): The α-methyl group significantly increased the half-life and reduced clearance. This strongly suggests that the secondary amine is a primary site of metabolism (a "metabolic soft spot"), and the steric bulk of the methyl group hinders enzyme access.

  • Cmpd-03 (Analog B): Replacing the linear alkyl chain with a cyclopropyl group resulted in very high stability. This indicates that oxidation on that side chain was a significant metabolic pathway for the parent compound.

  • Cmpd-04 (Analog C): Terminal fluorination had only a minor impact on stability. This suggests that omega-oxidation at the end of the pentanoic acid chain is not a primary metabolic route for this series.

Potential Metabolic Pathways

Based on the data and known biochemistry of secondary amines, we can propose the most likely metabolic pathways.

G parent Cmpd-01 (Parent) R1-CH2-NH-CH2-R2 M1 N-Dealkylation R1-CH2-NH2 (Primary Amine) parent:f0->M1 Pathway A (Blocked by Cmpd-02) M2 Hydroxylation on R1 HO-R1-CH2-NH-CH2-R2 parent:f0->M2 Pathway B (Blocked by Cmpd-03) M3 N-Oxidation R1-CH2-N(OH)-CH2-R2 (Hydroxylamine) parent:f0->M3 Pathway C

Caption: Potential metabolic pathways for the parent compound, Cmpd-01.

The results from our analog comparison strongly suggest that Pathway A (N-Dealkylation) and Pathway B (Side-Chain Hydroxylation) are the dominant routes of metabolism for this chemical series. The success of the modifications in Cmpd-02 and Cmpd-03 validates this hypothesis.

Conclusion and Future Directions

This guide demonstrates a systematic and robust approach to assessing the metabolic stability of novel analogs. By combining rational drug design with a validated in vitro assay, we can efficiently generate clear, interpretable data to guide lead optimization.

The findings indicate that blocking metabolism at the secondary amine (Cmpd-02) or on the pentanoic acid side chain (Cmpd-03) are highly effective strategies for improving metabolic stability in this series. Future work should focus on:

  • Confirming Metabolite Structures: Using high-resolution mass spectrometry to identify the metabolites formed from Cmpd-01 to confirm the proposed pathways.[14][18]

  • Assessing in Hepatocytes: Re-evaluating the most promising stable analogs (Cmpd-02, Cmpd-03) in a hepatocyte assay to investigate the potential for Phase II metabolism.

  • Evaluating Drug-Drug Interaction (DDI) Potential: Stable compounds that are inhibitors of CYP enzymes can still pose a risk.[19][20] Follow-up studies should assess the potential of these analogs to inhibit major CYP isoforms.

By integrating metabolic stability assessment early in the drug discovery process, researchers can allocate resources more effectively and increase the probability of advancing compounds with favorable pharmacokinetic profiles.

References

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • Joutsenniemi, A. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Allied Academies. Available from: [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

  • Sudan, P. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available from: [Link]

  • Ma, X., & Idle, J. R. (2005). LC-MS-based metabolomics in drug metabolism. PubMed. Available from: [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • Miners, J. O. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. Available from: [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Available from: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]

  • ResearchGate. (2025, February 1). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. Available from: [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Available from: [Link]

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Available from: [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Available from: [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry. Available from: [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-[(2-Aminoethyl)amino]-pentanoic acid

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper dis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-[(2-Aminoethyl)amino]-pentanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the substance as potentially hazardous and adhering to established best practices for chemical waste management.

Foundational Principles of Chemical Waste Disposal

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste to protect both laboratory personnel and the environment.[1][2] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, meaning that waste is regulated from the moment of its generation until its final disposal.[2][3]

Disposing of chemical waste down the drain or in the regular trash is strictly prohibited unless explicitly permitted for specific non-hazardous materials by your institution's Environmental Health and Safety (EHS) department.[2][4][5] For a novel or uncharacterized compound like 3-[(2-Aminoethyl)amino]-pentanoic acid, it must be assumed to be hazardous waste.

Personal Protective Equipment (PPE)

Before handling 3-[(2-Aminoethyl)amino]-pentanoic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.[6][7]

Recommended PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and aerosols.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected for integrity before use and disposed of properly after handling the waste.[6][8]
Body Protection Full-sleeved laboratory coatProtects skin and clothing from contamination.[6][7]
Footwear Closed-toe shoesPrevents injury from spills or dropped containers.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of 3-[(2-Aminoethyl)amino]-pentanoic acid waste.

Step 1: Waste Collection
  • Container Selection : Collect the waste in a designated, leak-proof container that is chemically compatible with the compound.[1][5][9] For acidic compounds, high-density polyethylene (HDPE) containers are often a suitable choice. The container must have a secure, screw-top cap.[4]

  • Segregation of Waste : Do not mix 3-[(2-Aminoethyl)amino]-pentanoic acid waste with other, incompatible waste streams.[4][5] As a standard practice, store acids and bases separately, and keep organic and inorganic wastes in different containers.[4][10]

Step 2: Waste Labeling

Proper labeling is a critical component of safe waste management, ensuring that the risks are clearly communicated to all laboratory personnel and waste handlers.[3]

  • Attach a Hazardous Waste Tag : As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.[2]

  • Complete and Accurate Information : The label must include the following information[2][9][11]:

    • The words "Hazardous Waste"[2][9][11]

    • The full chemical name: "3-[(2-Aminoethyl)amino]-pentanoic acid" (avoiding abbreviations or formulas)[9]

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories are required to store hazardous waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[3][4][9]

  • Location : The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.[5]

  • Container Management : Keep the waste container securely capped at all times, except when adding waste.[4][5][9] Do not leave a funnel in the container opening.[9]

  • Volume Limits : A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[3][12] Once the container is full, it must be removed from the laboratory within three days.[4][9]

Step 4: Arranging for Disposal
  • Request a Pickup : Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's EHS department.[9][11]

  • Professional Disposal : Your EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company, ensuring that it is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[(2-Aminoethyl)amino]-pentanoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container label_waste Label Container with 'Hazardous Waste' Tag container->label_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa keep_closed Keep Container Closed store_saa->keep_closed check_full Is Container Full? keep_closed->check_full check_full->keep_closed No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_disposal EHS Arranges for Professional Disposal request_pickup->ehs_disposal

Caption: Disposal workflow for 3-[(2-Aminoethyl)amino]-pentanoic acid.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize hazards.

  • Small Spills : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[13]

  • Large Spills : In the case of a large spill, evacuate the area and notify your institution's EHS department immediately.[5]

Conclusion

The proper disposal of 3-[(2-Aminoethyl)amino]-pentanoic acid is a critical responsibility for all laboratory personnel. By following this guide, which is grounded in established regulatory standards and best practices, researchers can ensure a safe laboratory environment and maintain full compliance with the law. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

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Handling

Personal protective equipment for handling 3-[(2-Aminoethyl)amino]-pentanoic acid

Topic: Personal protective equipment for handling 3-[(2-Aminoethyl)amino]-pentanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[(2-Aminoethyl)amino]-pentanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Assessment

Status: Research Chemical (RC) | Hazard Class: High Caution (Sensitizer/Corrosive)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-[(2-Aminoethyl)amino]-pentanoic acid may be sparse in public databases, its structure dictates its safety protocol. This molecule contains an ethylenediamine moiety attached to a pentanoic acid backbone.

The Critical Hazard Mechanism:

  • The Ethylenediamine Motif: The

    
    -(2-aminoethyl) group is structurally analogous to ethylenediamine, a potent skin and respiratory sensitizer . Repeated exposure can lead to anaphylactic-type reactions.
    
  • Zwitterionic Nature: While the carboxylic acid may neutralize some basicity, the presence of primary and secondary amines suggests this compound can still exhibit corrosive properties to mucous membranes and eyes.

  • Physical State: Likely a hygroscopic solid. The primary risk vector is dust inhalation and transdermal absorption during weighing.

Core Directive: Handle this compound as if it is a Category 1B Skin Corrosive and a Respiratory Sensitizer .

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The amine functionality requires specific barrier protection to prevent chemical permeation and sensitization.

Protection ZoneStandard Requirement Technical Justification & Specification
Hand Protection Double-Gloving (Nitrile) Outer: Nitrile (min 5 mil). Inner: Nitrile or Laminate.Why: Aliphatic amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Eye/Face Chemical Goggles Strictly Prohibited: Safety glasses with side shields.Why: Fine amine-based dusts track around safety glasses. Goggles provide a seal against corrosive dust entry into the lacrimal fluid.
Respiratory Fume Hood (Primary) Mandatory: Work inside a certified chemical fume hood.Contingency: If working outside a hood (e.g., balance enclosure failure), use a P100/OV (Organic Vapor) respirator.
Body Lab Coat + Tyvek Sleeves Standard: Cotton/Poly lab coat.Enhanced: Disposable Tyvek sleeves are required if reaching deep into containers, preventing cuff contamination (a common sensitization vector).
Risk Assessment & Decision Logic (Visualization)

The following diagram outlines the decision logic for handling this specific amine-derivative.

RiskLogic Start Start: Handling 3-[(2-Aminoethyl)amino]-pentanoic acid Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution / Liquid Form->Solution Risk_Dust Risk: Aerosolized Sensitizing Dust Solid->Risk_Dust High Risk Risk_Splash Risk: Corrosive Splash/Vapor Solution->Risk_Splash Med Risk Control_Solid Control: Static-Free Spatula + Balance Enclosure Risk_Dust->Control_Solid Control_Liq Control: Double Nitrile + Fume Hood Risk_Splash->Control_Liq Action Proceed with Synthesis/Analysis Control_Solid->Action Control_Liq->Action

Caption: Decision logic based on physical state. Note that solid handling requires specific static controls to prevent aerosolization.

Operational Protocol: Step-by-Step
Phase A: Preparation (The "Clean Start")
  • Glove Check: Inspect nitrile gloves for pinholes before donning. Air-inflate test is recommended.

  • Static Control: Place an ionizing fan or anti-static strip near the balance.

    • Causality: Amino acids are often zwitterionic and prone to static charge. Static can cause the powder to "jump" off the spatula, creating an invisible cloud of sensitizing dust.

  • Solvent Prep: Pre-measure solvents (e.g., Water, Methanol, DMF) before opening the chemical vial to minimize open-container time.

Phase B: Active Handling (Weighing)
  • Transfer: Open the primary container only inside the fume hood.

  • Weighing: If the balance is outside the hood, use a sealed transfer vessel (e.g., a tared scintillation vial with a cap).

    • Never carry an open spatula of this compound across the lab bench.

  • Spill (Trace): If powder lands on the balance pan, do not blow it off. Wipe with a wet Kimwipe (water solubilizes the zwitterion) followed by an ethanol wipe. Dispose of wipes as hazardous solid waste immediately.

Phase C: Solubilization
  • Exotherm Watch: When dissolving in acid (e.g., TFA or HCl for deprotection/salt formation), add acid slowly.

    • Mechanism:[1][2][3] The free amine groups will protonate, generating heat. Rapid addition can cause micro-boiling or splashing.

Disposal & Decontamination Strategy

Proper disposal prevents downstream exposure to facilities staff.

Waste StreamProtocol Incompatibility Warning
Solid Waste Double-bag in clear polyethylene. Label: "Contains Sensitizing Amines."Do not mix with strong oxidizers (e.g., permanganates) to prevent exothermic degradation.
Liquid Waste Segregate into Basic/Organic or General Organic waste streams.Do NOT mix with aldehydes (unless intended) or acid chlorides in the waste drum to prevent polymerization or heat generation.
Glassware Rinse with 10% Acetic Acid or Dilute HCl before washing.The acid rinse protonates the amine, making it highly water-soluble and easier to remove from glass surfaces.
Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.[4]

    • Validation: Do not use ethanol/solvents to wash skin; this increases permeability.

    • Observation: Monitor for redness/itching (contact dermatitis) for 24 hours.

  • Inhalation:

    • Immediate: Move to fresh air.

    • Validation: If wheezing occurs (sensitization response), seek medical attention immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Ethylenediamine (Structural Analog Hazard Reference). National Library of Medicine. [Link]

Sources

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